2-Chloro-4-fluorobenzoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-6-3-4(10)1-2-5(6)7(9)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIAZJJVWRVLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371433 | |
| Record name | 2-Chloro-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21900-54-9 | |
| Record name | 2-Chloro-4-fluorobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-fluorobenzoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride (CAS No. 21900-54-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Benzoyl Chloride
2-Chloro-4-fluorobenzoyl chloride is a highly reactive, di-halogenated aromatic acyl chloride that serves as a pivotal building block in modern organic synthesis. Its strategic importance lies in the unique combination of a reactive acyl chloride group and a benzene ring substituted with both chloro and fluoro atoms. This distinct substitution pattern imparts specific electronic properties and steric influences that are highly valued in the fields of medicinal chemistry and agrochemical development. The presence of the fluorine atom, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of target molecules. This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and safe handling, grounded in field-proven insights to empower researchers in leveraging this versatile reagent.
Part 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any experimental setting. This compound is a liquid at room temperature, often appearing colorless to light yellow.[1] Its key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | |
| Appearance | White or colorless to light yellow powder to lump to clear liquid | [1] |
| Boiling Point | 95 °C at 10 mmHg; 82-84 °C at 15 mmHg | [1][2] |
| Melting Point | 16 °C | [1] |
| Density | 1.447 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.551 |
Part 2: Synthesis and Mechanistic Insight
The most common and industrially scalable synthesis of this compound involves the chlorination of its parent carboxylic acid, 2-chloro-4-fluorobenzoic acid. The choice of chlorinating agent is critical and dictates the reaction conditions and work-up procedure. Two primary, highly effective methods are discussed below. The causality behind these choices lies in the efficiency of the reagents and the nature of the byproducts, which are gaseous and easily removed, driving the reaction to completion.
Method 1: Synthesis using Oxalyl Chloride (Preferred for Scalability and Purity)
This method is often preferred for its mild reaction conditions and the generation of only gaseous byproducts (CO, CO₂, HCl), which simplifies purification. The use of a catalytic amount of N,N-dimethylformamide (DMF) is crucial; it acts as a catalyst by forming a Vilsmeier reagent intermediate, which is a more potent acylating agent than oxalyl chloride itself.
Experimental Protocol: Synthesis via Oxalyl Chloride
-
Inert Atmosphere: To a 1 L, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to scrub HCl), add 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) (500 mL) to dissolve the acid.
-
Catalyst Addition: Add N,N-dimethylformamide (DMF) (2 mL, catalytic amount) to the stirring solution.
-
Reagent Addition: Charge the dropping funnel with oxalyl chloride (139.6 g, 1.1 mol, 1.1 eq). Add the oxalyl chloride dropwise to the solution over 1 hour. An increase in temperature and gas evolution will be observed.
-
Reaction Completion: After the addition is complete, gently heat the mixture to 40-45 °C and maintain for 2 hours, or until gas evolution ceases. Monitor the reaction by TLC or ¹H NMR of a quenched aliquot.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Remove the solvent and excess oxalyl chloride by rotary evaporation. The resulting crude oil is the desired this compound, which can be purified by vacuum distillation (boiling point: 82-84 °C at 15 mmHg) to yield a product of ≥98% purity.[2]
Method 2: Synthesis using Thionyl Chloride
An alternative, classic method employs thionyl chloride (SOCl₂). While also effective, it may require higher temperatures and can sometimes lead to minor chlorinated byproducts if not carefully controlled. The byproducts, SO₂ and HCl, are also gaseous.
Experimental Protocol: Synthesis via Thionyl Chloride
-
Setup: In a flask equipped as described above, combine 2-chloro-4-fluorobenzoic acid (174.5 g, 1.0 mol) and thionyl chloride (142.8 g, 1.2 mol, 1.2 eq).
-
Reaction: Add a catalytic amount of DMF (1-2 mL). Heat the mixture to reflux (approx. 75-80 °C) for 3-4 hours.
-
Isolation: After cooling, carefully remove the excess thionyl chloride by distillation at atmospheric pressure. The residue is then distilled under reduced pressure to afford the pure product.
The logical flow of the synthesis process is depicted below.
Caption: General workflow for the synthesis of this compound.
Part 3: Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.
Acylation of Amines and Alcohols
The compound reacts exothermically with primary and secondary amines to form the corresponding amides, and with alcohols to form esters. These reactions are fundamental in building more complex molecules in drug discovery. The reaction with an amine proceeds via a nucleophilic addition-elimination mechanism.
Caption: Key steps in the Friedel-Crafts acylation reaction pathway.
Part 4: Spectroscopic Characterization
Confirming the identity and purity of this compound is essential. Spectroscopic methods are the primary tools for this validation. While a dedicated spectrum for this specific molecule is not publicly available, data from closely related analogs like 2-fluoro-4-chlorobenzoyl chloride and 4-fluorobenzoyl chloride allow for a reliable prediction of its key spectral features. [3][4] ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three signals in the aromatic region (δ 7.0-8.2 ppm). The proton ortho to the acyl chloride group will be the most deshielded. Due to coupling with the fluorine atom, these signals will appear as complex multiplets or doublets of doublets. A representative ¹H NMR for the isomeric 2-fluoro-4-chlorobenzoyl chloride shows multiplets at δ 8.07 (1H) and 7.25 (2H). [3] ¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will show the characteristic carbonyl carbon signal around δ 165-170 ppm. There will be six aromatic carbon signals, with their chemical shifts influenced by the electron-withdrawing chloro and fluoro substituents. The carbon directly bonded to fluorine will exhibit a large C-F coupling constant (J ≈ 250 Hz).
¹⁹F NMR (376 MHz, CDCl₃): A single resonance is expected in the typical range for an aryl fluoride, likely between δ -100 to -115 ppm.
Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum will be the strong carbonyl (C=O) stretch of the acyl chloride, typically found in the range of 1770-1815 cm⁻¹. Additional strong absorptions corresponding to C-Cl, C-F, and C=C aromatic stretching will also be present.
Part 5: Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a key intermediate in the synthesis of complex, biologically active molecules. The 2-chloro-4-fluorophenyl moiety it installs is a common feature in many modern pharmaceuticals, particularly in the class of kinase inhibitors used in oncology.
While direct synthetic routes for blockbuster drugs using this specific CAS number are proprietary, its structural motif is central to several important anti-cancer agents. For instance, the synthesis of Sorafenib and Regorafenib , both multi-kinase inhibitors, involves the coupling of a substituted aminophenol with a chlorinated pyridine carboxamide and subsequent urea formation with a trifluoromethyl-substituted phenyl isocyanate. [5][6][7]The core strategy of using halogenated building blocks to construct these complex molecules underscores the importance of reagents like this compound. It enables the precise introduction of a key pharmacophore that contributes to the drug's binding affinity and overall efficacy.
Similarly, the synthesis of Cabozantinib , another tyrosine kinase inhibitor, involves the formation of an amide bond. [8][9]Although patents may describe alternative coupling reagents to avoid the use of reactive acid chlorides on a large scale, the fundamental disconnection approach often leads back to precursors like this compound at the research and development stage. [10]
Part 6: Quality Control, Handling, and Safety
Purity Assessment
The purity of this compound is typically assessed by Gas Chromatography (GC), often with a purity specification of ≥98%. [1]Common impurities may include the starting material (2-chloro-4-fluorobenzoic acid) or residual solvents from the synthesis (e.g., THF). Due to the compound's reactivity, care must be taken during GC analysis to avoid degradation in the hot injector port. High-Performance Liquid Chromatography (HPLC) can also be used and may be preferable for analyzing non-volatile impurities.
Safe Handling and Storage
This compound is a corrosive and moisture-sensitive compound. It causes severe skin burns and eye damage. It must be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and full-face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapor or mist. Handle under an inert gas like nitrogen or argon to prevent hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [1]It is crucial to protect it from moisture, as it will readily hydrolyze to the corresponding carboxylic acid and release corrosive hydrogen chloride (HCl) gas. Containers should be carefully resealed after use.
Accidental Release Measures
In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it in a suitable, closed container for disposal as hazardous waste. Do not allow the product to enter drains.
Conclusion
This compound is more than a simple reagent; it is an enabling tool for chemical innovation. Its well-defined reactivity, combined with the desirable properties imparted by its halogen substituents, makes it a cornerstone intermediate for researchers in drug discovery and fine chemical synthesis. By understanding its properties, synthesis, and reactivity through a scientifically grounded and practical lens, professionals can confidently and safely incorporate this powerful building block into their synthetic strategies, paving the way for the next generation of advanced materials and therapeutics.
References
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- Royal Society of Chemistry. (2018). Decarboxylative Formylation of Aryl Halides with Glyoxylic Acid by Merging Organophotoredox with Palladium Catalysis - Supporting Information.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- ResearchGate. (2016). New Synthesis of Antitumor Drug Cabozantinib.
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- PubMed. (2012). New sorafenib derivatives: synthesis, antiproliferative activity against tumour cell lines and antimetabolic evaluation.
- Google Patents. (2009). Process for the preparation of sorafenib.
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- National Institutes of Health. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation.
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- National Institutes of Health. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors.
- Google Patents. (n.d.). Process for the preparation of regorafenib and its crystalline forms.
- Google Patents. (n.d.). An improved process for the preparation of cabozantinib and its pharmaceutically acceptable salts thereof.
- Google Patents. (n.d.). Preparation method of regorafenib.
- NIST. (n.d.). Benzoyl chloride, 2-fluoro-.
- Google Patents. (n.d.). Preparation method for 4-fluorobenzoyl chloride.
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- Google Patents. (n.d.). Process for the preparation of regorafenib and its crystalline forms.
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An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: A Cornerstone Building Block for Advanced Synthesis
This guide provides an in-depth exploration of 2-Chloro-4-fluorobenzoyl chloride, a pivotal chemical intermediate for professionals in drug discovery, agrochemical development, and materials science. We will delve into its fundamental properties, reactivity, synthesis, and critical applications, offering field-proven insights to bridge theoretical knowledge with practical laboratory execution.
Core Molecular Profile and Physicochemical Properties
This compound (CAS No. 21900-54-9) is a halogenated aromatic acyl chloride.[1][2] Its structure, featuring a highly reactive acyl chloride group and a benzene ring substituted with both chlorine and fluorine atoms, imparts a unique electrophilic character that is highly valued in organic synthesis.[2] The presence of these halogens is not merely for reactivity; they are frequently incorporated into final target molecules to modulate biological activity and enhance metabolic stability, making this compound a strategic choice in pharmaceutical and agrochemical design.[2]
The key quantitative data for this compound are summarized below, providing a quick reference for experimental planning and stoichiometric calculations.
| Property | Value | Source(s) |
| Molecular Weight | 193.01 g/mol | [3] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2][3] |
| CAS Number | 21900-54-9 | [1][2][3] |
| Density | 1.447 g/mL at 25 °C | [1] |
| Boiling Point | 82-84 °C at 15 torr; 95 °C at 10 mmHg | [2][3] |
| Melting Point | 16 °C | [2] |
| Refractive Index | n20/D 1.551 | [1] |
| Appearance | Colorless to light yellow liquid or low-melting solid | [1][2] |
Mechanistic Insights: The Chemistry of Acylation
The primary utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group (-COCl). This reactivity is the foundation of its function as a powerful acylating agent.
Causality of Reactivity:
-
Inductive Effect: The chlorine atom of the acyl chloride group and the halogen substituents on the aromatic ring are strongly electronegative. They pull electron density away from the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
Excellent Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, which facilitates the completion of the nucleophilic acyl substitution reaction.
This compound readily reacts with a wide range of nucleophiles, including alcohols, amines, and thiols, to form the corresponding esters, amides, and thioesters. This core reaction is fundamental to its application in building more complex molecular architectures.
Synthesis Protocol: From Carboxylic Acid to Acyl Chloride
The most direct and reliable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies product purification.
Experimental Rationale: The reaction proceeds because thionyl chloride converts the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. A subsequent attack by the chloride ion displaces the chlorosulfite group, yielding the acyl chloride. The addition of a catalytic amount of N,N-dimethylformamide (DMF) is a common practice to accelerate the reaction via the formation of a Vilsmeier intermediate.
Step-by-Step Synthesis Methodology
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas). Ensure the entire apparatus is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acyl chloride.
-
Charging the Flask: To the flask, add 2-chloro-4-fluorobenzoic acid (1.0 eq).
-
Reagent Addition: Under the inert atmosphere, cautiously add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq). Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reaction: Heat the mixture to reflux (approximately 79 °C). The reaction is typically complete within 2-4 hours. Progress can be monitored by the cessation of gas evolution and confirmed by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of a quenched aliquot.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation (often under atmospheric pressure first, then under vacuum).
-
Purification: The crude this compound is then purified by fractional distillation under reduced pressure to yield a clear, colorless to light yellow liquid.[4]
Self-Validation: The purity of the final product should be confirmed via spectroscopic analysis. The disappearance of the broad O-H stretch in the IR spectrum and the carboxylic acid proton signal in the ¹H NMR spectrum are definitive indicators of a successful conversion.
Applications in Drug Discovery and Agrochemicals
This compound is not merely a reagent but a strategic building block. It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.[2][5]
-
Pharmaceutical Synthesis: It is used in the production of anti-inflammatory, analgesic, and anti-cancer agents.[2] The 2-chloro-4-fluorophenyl moiety it introduces can enhance binding affinity to biological targets and improve pharmacokinetic properties.
-
Agrochemical Development: In agriculture, this compound is integral to formulating advanced herbicides and pesticides, contributing to improved crop yields and resistance.[2]
Safety, Handling, and Storage
Due to its high reactivity and corrosive nature, strict safety protocols must be followed when handling this compound.
-
Hazard Profile: The compound is corrosive and causes severe skin burns and eye damage.[1][6] It is a lachrymator (induces tearing) and is harmful if swallowed or inhaled.[6][7]
-
Handling: Always handle this chemical inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and full-face protection (goggles and face shield).[7][8]
-
Storage: this compound is moisture-sensitive and reacts with water, generating heat and corrosive HCl gas.[9][10] It must be stored in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area designated for corrosives.[6][8]
-
Spill Management: In case of a spill, evacuate the area. Use an inert absorbent material (e.g., sand or dry earth) for containment. Do not use water.[7] Dispose of the waste in sealed containers according to institutional and local regulations.
Conclusion
This compound is a versatile and highly reactive intermediate whose importance in modern chemical synthesis cannot be overstated. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use. By leveraging its unique structure, researchers and development professionals can continue to innovate and construct the complex molecules needed to address critical challenges in medicine and agriculture.
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An In-depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: Properties, Reactivity, and Applications
Abstract
2-Chloro-4-fluorobenzoyl chloride is a pivotal chemical intermediate, distinguished by its halogen-substituted aromatic framework and a highly reactive acyl chloride functional group. This combination of features renders it an exceptionally versatile building block in the synthesis of complex organic molecules. Its strategic importance is most prominent in the pharmaceutical and agrochemical industries, where it serves as a precursor for a wide array of bioactive compounds, including anti-cancer agents, anti-inflammatory drugs, and next-generation pesticides.[1][2] The presence of both chlorine and fluorine substituents on the benzoyl moiety provides a unique handle for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of target molecules, such as metabolic stability and binding affinity.[1] This guide offers a comprehensive exploration of the core chemical properties, reactivity profile, synthesis, and safe handling of this compound, providing researchers, scientists, and drug development professionals with the technical insights necessary for its effective application.
Core Physicochemical & Spectroscopic Profile
This compound is typically a colorless to light yellow liquid or a low-melting solid, a physical state highly dependent on ambient temperature and purity.[1][3] Its pungent odor is characteristic of acyl chlorides. The molecule's reactivity is intrinsically linked to its structure: a benzoyl chloride core made highly electrophilic by the inductive effects of two halogen substituents.
Key Properties
A summary of the essential physicochemical data for this compound is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [1][4][5][6] |
| Molecular Formula | C₇H₃Cl₂FO | [1][4][5] |
| Molecular Weight | 193.00 g/mol | [1][5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3] |
| Melting Point | 16 °C | [1][4] |
| Boiling Point | 95 °C at 10 mmHg; 82 - 84 °C at 20 hPa | [1][4] |
| Density | 1.447 - 1.47 g/cm³ at 25 °C | [1][4][5] |
| Refractive Index (n20/D) | ~1.55 | [1][5] |
| Purity | ≥ 97-98% (GC) | [1][3][5] |
Spectroscopic Signature
While a comprehensive public database of spectra for this specific molecule is limited, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from closely related analogues like 2-fluorobenzoyl chloride and 4-fluorobenzoyl chloride.[7][8][9]
-
¹H NMR: The spectrum would display signals in the aromatic region (typically 7.0-8.2 ppm). The three aromatic protons would exhibit a complex splitting pattern due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.
-
¹³C NMR: The carbonyl carbon is expected to resonate at approximately 165-170 ppm. Aromatic carbons will show characteristic shifts, with those directly bonded to or in proximity to fluorine exhibiting C-F coupling constants.
-
Infrared (IR) Spectroscopy: A very strong and sharp absorption band characteristic of the acyl chloride C=O stretch would be prominent in the range of 1750-1800 cm⁻¹. Additional bands corresponding to C-Cl, C-F, and aromatic C-C and C-H bonds would also be present.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 192 and a characteristic M+2 peak at m/z 194 with an intensity ratio of approximately 6:1, indicative of the two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). Key fragmentation would involve the loss of the chlorine radical from the acyl chloride group (-Cl) to form the stable acylium ion.
Synthesis and Purification
The most prevalent and industrially scalable method for preparing this compound is through the chlorination of its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This transformation is typically achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[10] The use of oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is common in laboratory settings as the byproducts (CO₂, CO, HCl) are gaseous, simplifying purification.[11]
General Synthesis Protocol
The following protocol outlines a representative procedure for the synthesis of this compound.
Step 1: Reaction Setup
-
A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a gas outlet (to scrub acidic gases like HCl), and a dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charge the flask with 2-chloro-4-fluorobenzoic acid (1.0 equivalent).
-
Add a suitable anhydrous solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[11]
Step 2: Addition of Chlorinating Agent
-
For synthesis using oxalyl chloride, add a catalytic amount of DMF (e.g., 0.01 equivalents) to the stirring solution.[11]
-
Slowly add the chlorinating agent (oxalyl chloride or thionyl chloride, ~1.1-1.5 equivalents) dropwise via the addition funnel at room temperature.[11] The reaction is often exothermic.
Step 3: Reaction and Monitoring
-
After the addition is complete, the mixture may be gently heated to reflux (e.g., 40-50°C) to drive the reaction to completion.[11]
-
Monitor the reaction progress by quenching a small aliquot and analyzing via TLC or ¹H NMR to observe the disappearance of the starting carboxylic acid.
Step 4: Workup and Purification
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent and any excess chlorinating agent under reduced pressure (vacuum).
-
The crude this compound, often obtained as a pale yellow oil or solid, can be purified by vacuum distillation to yield the final product with high purity.[11]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This electrophilicity is significantly enhanced by the strong electron-withdrawing inductive effects of the chlorine atom on the carbonyl group and the halogen substituents on the aromatic ring. Consequently, it is a potent acylating agent that readily undergoes nucleophilic acyl substitution.
Nucleophilic Acyl Substitution
This class of reactions is the cornerstone of this compound's utility. It reacts with a wide variety of nucleophiles to introduce the 2-chloro-4-fluorobenzoyl moiety into a target molecule.
-
Amidation (Reaction with Amines): It reacts rapidly with primary and secondary amines to form stable amide bonds. This is one of the most important reactions in drug synthesis for linking molecular fragments. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
-
Esterification (Reaction with Alcohols): In the presence of a base, it reacts with alcohols to form esters. This transformation is fundamental in organic synthesis.
-
Hydrolysis (Reaction with Water): this compound reacts readily, often vigorously, with water and moisture to hydrolyze back to 2-chloro-4-fluorobenzoic acid.[7] This reactivity underscores the critical need for anhydrous handling and storage conditions.[4][12]
Friedel-Crafts Acylation
A hallmark reaction for this class of compounds is the Friedel-Crafts acylation, an electrophilic aromatic substitution that forms a new carbon-carbon bond.[13][14] In this reaction, this compound is used to acylate another aromatic ring (an arene) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to produce an aryl ketone.[13]
Mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This leads to the formation of a highly reactive and resonance-stabilized acylium ion electrophile.[14][15]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically [AlCl₄]⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[14]
Unlike Friedel-Crafts alkylation, the acylation reaction has the distinct advantage of not being prone to carbocation rearrangements.[16] Furthermore, the resulting ketone product is deactivated towards further substitution, preventing polyacylation.[17]
Caption: Mechanism of the Friedel-Crafts Acylation reaction.
Applications in Drug Discovery and Agrochemicals
The utility of this compound as a synthetic intermediate is extensive. Its ability to introduce a di-halogenated phenyl ring is highly valued in medicinal chemistry and agrochemical design.
-
Pharmaceutical Synthesis: It is a key building block for synthesizing a range of pharmaceuticals, including anti-inflammatory, analgesic, and anti-cancer agents.[1] The fluorine atom is often incorporated to block metabolic oxidation sites, increase binding affinity, or improve bioavailability. The chlorine atom can also serve as a key interaction point or a site for further chemical modification.
-
Agrochemical Development: In the agrochemical sector, this compound is used in the creation of potent herbicides and pesticides.[1] The specific halogenation pattern can enhance the efficacy and selectivity of the final active ingredient, leading to more effective crop protection solutions.
-
Materials Science: It is also employed in the synthesis of specialty polymers and resins, where the incorporated halogen atoms can impart desirable properties such as enhanced thermal stability and chemical resistance.[1][2]
Safety, Handling, and Storage
Due to its high reactivity, this compound presents significant handling hazards. Adherence to strict safety protocols is mandatory.
-
Hazards:
-
Corrosive: It causes severe skin burns and serious eye damage.[3][12]
-
Water Reactive: Contact with water or moisture leads to a vigorous reaction, liberating corrosive hydrogen chloride (HCl) gas.[7][18]
-
Respiratory Irritant: Vapors and mists are irritating to the respiratory tract and can cause damage.[12] It is also a lachrymator, causing tearing.[18]
-
-
Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and splash-proof goggles.
-
A full-face shield is strongly recommended.
-
All handling operations should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[18]
-
-
Handling and Storage:
-
Always handle and store under an inert gas, such as nitrogen or argon, to prevent hydrolysis.[4]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials like water, alcohols, strong bases, and oxidizing agents.[12][19][20]
-
Containers must be kept tightly sealed and stored upright to prevent leakage.[4] Recommended storage temperature is often between 2-8 °C.[1]
-
-
Transport Information:
References
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- Synthesis of 2-fluorobenzoyl chloride - PrepChem.com. [Link]
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - P
- Friedel–Crafts reaction - Wikipedia. [Link]
- 4-Fluorobenzoyl chloride | C7H4ClFO | CID 67879 - PubChem - NIH. [Link]
- 4-Fluorobenzoyl Chloride - Anshul Specialty Molecules. [Link]
- Friedel-Crafts Acyl
- EAS Reactions (3)
- A kind of preparation method of the fluorobenzoyl chloride of 2,4 dichloro 5 - Google P
- 2-Chlorobenzoyl chloride | C7H4Cl2O | CID 69110 - PubChem. [Link]
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. [Link]
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- The reactions of 2-(chloroseleno)
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An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: A Cornerstone Intermediate in Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-fluorobenzoyl chloride (CFBC), a pivotal chemical intermediate for professionals in drug development, agrochemical research, and fine chemical synthesis. We will move beyond simple data recitation to explore the structural nuances, inherent reactivity, and the causal logic behind its synthesis and application. This document is structured to serve as a practical, in-depth resource, detailing not only the 'what' but the 'why' of its chemical behavior and utility. We will cover its physicochemical properties, robust synthetic protocols with mechanistic insights, analytical characterization, and critical safety considerations, establishing a holistic understanding of this versatile building block.
Core Characteristics: Physicochemical Properties and Structural Elucidation
This compound is a disubstituted benzoyl chloride whose value lies in the unique combination of its functional groups. The acyl chloride moiety provides a site of high reactivity for nucleophilic acyl substitution, while the halogen substituents on the aromatic ring modulate the electronic properties and provide steric influence, which can be crucial for directing subsequent reactions or enhancing the biological activity of the final product.[1]
The fundamental properties of CFBC are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [2] |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or lump | [1] |
| Density | ~1.447 g/mL at 25 °C | |
| Boiling Point | 95 °C at 10 mmHg | [1] |
| Refractive Index | n20/D ~1.551 | |
| SMILES String | Fc1ccc(C(Cl)=O)c(Cl)c1 | |
| InChI Key | POIAZJJVWRVLBO-UHFFFAOYSA-N |
Structural Representation
The spatial arrangement of the atoms is critical to understanding the molecule's reactivity.
Caption: General workflow for the synthesis of CFBC.
Detailed Experimental Protocol (Thionyl Chloride Method)
Causality: This protocol is designed for complete conversion and straightforward purification. The use of an inert solvent prevents side reactions, and reflux ensures the reaction proceeds at a sufficient rate. The final vacuum distillation is critical for removing non-volatile impurities and isolating the pure product.
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ fumes), add 2-Chloro-4-fluorobenzoic acid (17.45 g, 0.1 mol).
-
Solvent Addition: Add an anhydrous, inert solvent such as toluene or dichloromethane (150 mL). Stir the mixture to form a suspension or solution. Rationale: The solvent facilitates heat transfer and mixing; its anhydrous nature is critical to prevent hydrolysis of the product and reagent. [3]3. Reagent Addition: Slowly add thionyl chloride (SOCl₂) (13.1 g, 8.7 mL, 0.11 mol, 1.1 eq.) to the stirred mixture at room temperature. Rationale: A slight excess of the chlorinating agent ensures the complete consumption of the starting carboxylic acid.
-
Reaction: Heat the reaction mixture to reflux (for toluene, ~110°C; for dichloromethane, ~40°C) and maintain for 2-4 hours. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). Rationale: Heating provides the necessary activation energy for the reaction. The gaseous byproducts conveniently exit the reaction mixture, driving the equilibrium towards the product. [4]5. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator. Rationale: This step isolates the crude product from volatile components.
-
Purification: Purify the resulting crude oil by fractional distillation under high vacuum to yield pure this compound as a colorless liquid. Rationale: Vacuum distillation allows the high-boiling product to be distilled at a lower temperature, preventing thermal decomposition.
Reaction Mechanism
The conversion of the carboxylic acid to the acyl chloride is a classic nucleophilic substitution reaction at the carboxyl group.
-
The carboxylic acid's hydroxyl oxygen acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This step effectively converts the poor leaving group (-OH) into a very good leaving group (-OSOCl). [5]3. The chloride ion (Cl⁻) generated in the previous step then acts as a nucleophile, attacking the carbonyl carbon.
-
This attack leads to the reformation of the carbonyl double bond and the elimination of the leaving group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion.
Caption: Simplified mechanism of acyl chloride formation.
Quality Control and Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its successful use in subsequent synthetic steps. A multi-technique approach is standard.
-
Purification: Fractional distillation under reduced pressure is the gold-standard method for purifying acyl chlorides, separating the desired product from any non-volatile starting material or polymeric byproducts. [6]* Gas Chromatography (GC): GC is an excellent technique for assessing purity. A pure sample will show a single major peak at a characteristic retention time. It is often coupled with Mass Spectrometry (GC-MS) for definitive identification. [7]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are powerful tools for structural confirmation. The chemical shifts, splitting patterns (coupling), and integration of the peaks provide a detailed fingerprint of the molecule. For a similar compound, 2-fluoro-4-chlorobenzoyl chloride, characteristic ¹H NMR peaks were observed around δ 8.07 and δ 7.25. [7]Spectral data for analogous compounds can provide expected ranges for CFBC. [8][9][10]* Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of the key functional group. A strong absorption band in the region of 1750-1815 cm⁻¹ is characteristic of the C=O stretch in an acyl chloride.
Applications in Synthesis
The primary value of this compound is as a molecular scaffold. It allows for the efficient introduction of the "2-chloro-4-fluorobenzoyl" moiety into a target molecule. This is particularly relevant in the synthesis of pharmaceuticals and agrochemicals where fluorine and chlorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. [1] A common application is in the synthesis of amides, which are prevalent in drug molecules.
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An In-Depth Guide to the Safe Handling of 2-Chloro-4-fluorobenzoyl Chloride
This document provides a comprehensive technical overview of the safety protocols and hazard management for 2-Chloro-4-fluorobenzoyl chloride (CAS No. 21900-54-9), a crucial reagent in pharmaceutical and agrochemical synthesis. Designed for researchers, chemists, and drug development professionals, this guide synthesizes data from authoritative safety data sheets (SDS) to explain not just what precautions to take, but why they are necessary, ensuring a proactive and informed approach to laboratory safety.
Core Hazard Profile & Chemical Identity
This compound is a functionalized acyl chloride.[1] Its high reactivity, which makes it a valuable synthetic building block, is also the source of its significant hazards. The primary dangers stem from its rapid reaction with nucleophiles, particularly water, and its inherent corrosivity.[2][3]
Expert Insight: As an acyl chloride, this compound will readily hydrolyze upon contact with moisture (e.g., in the air, on skin, or in mucous membranes) to form hydrochloric acid (HCl) and 2-chloro-4-fluorobenzoic acid. The generated HCl is a primary contributor to the severe corrosive and lachrymatory (tear-inducing) effects observed.[2][3]
Below is a summary of its classification under the Globally Harmonized System (GHS).
| Property | Identifier |
| Chemical Name | This compound[4] |
| Synonyms | Benzoyl chloride, 2-chloro-4-fluoro-[1] |
| CAS Number | 21900-54-9[1] |
| Molecular Formula | C₇H₃Cl₂FO[1] |
| Molecular Weight | 193.00 g/mol [1] |
| Form | Liquid[1] |
| Density | 1.447 g/mL at 25 °C[1] |
| GHS Hazard Classification | Details |
| Signal Word | Danger [1][5] |
| Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark)[6] |
| Hazard Statements | H314: Causes severe skin burns and eye damage.[1][2] H318: Causes serious eye damage.[5][6] H302: Harmful if swallowed.[1][5] H335: May cause respiratory irritation.[6] H290: May be corrosive to metals.[5] |
| Additional Hazards | Lachrymator: Substance which increases the flow of tears.[2][6] Moisture Sensitive: Reacts with water, potentially liberating toxic gas.[2][4] |
Proactive Risk Mitigation: Handling and Storage
Effective risk management begins before the container is opened. It involves a combination of engineering controls, rigorous personal protective equipment (PPE), and appropriate storage conditions.
The fundamental principle is to prevent vapor and aerosol exposure and to contain spills.
-
Primary Control: All handling of this compound, including weighing and dispensing, must be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Emergency Equipment: An eyewash station and a safety shower must be located in the immediate vicinity of the workstation.[3] This is non-negotiable due to the chemical's severe corrosive properties.
A multi-layered PPE approach is mandatory to protect against the severe corrosive hazards.
| Protection Type | Specification | Causality and Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1][7] | Goggles provide a seal against splashes and vapors. The face shield offers a secondary, broader layer of protection for the entire face from splashes during transfers or potential reactions. |
| Skin Protection | Gloves: Impervious gloves (e.g., nitrile or neoprene). Check manufacturer data for breakthrough times. Clothing: A chemically resistant lab coat. For larger quantities, a corrosive-resistant apron or full suit is recommended.[7] | The substance causes severe skin burns upon contact.[1] Contaminated clothing must be removed immediately while under a safety shower.[2] |
| Respiratory Protection | For routine use in a fume hood, respiratory protection may not be required. However, in case of spills or ventilation failure, a respirator with a combination filter for organic vapors and acid gases (e.g., Type ABEK EN14387) is essential.[1] | The compound itself is a respiratory irritant, and its hydrolysis product, HCl gas, is highly corrosive to the respiratory tract.[6] |
Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated area, away from sources of ignition.[3][4] The container must be kept tightly closed to prevent moisture ingress.[4][6]
-
Inert Atmosphere: Due to its sensitivity to moisture, it should be stored under an inert gas like nitrogen or argon.[3][4]
-
Segregation: Store in a designated corrosives area.[1][3] It must be kept separate from incompatible materials such as:
Emergency Response Workflow
In the event of an exposure or spill, a rapid and correct response is critical to minimizing harm.
Immediate action is paramount. The goal is rapid decontamination and seeking professional medical help.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding the eyelids open.[2][8] Remove contact lenses if present and easy to do.[4][5] Immediately call a poison center or physician. [2][4]
-
Skin Contact: Immediately remove all contaminated clothing and shoes.[8] Flush the affected skin area with plenty of water for at least 15 minutes.[2] Immediately call a poison center or physician. [7]
-
Inhalation: Move the victim to fresh air and keep them in a position comfortable for breathing.[2][6] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[2][8] Immediately call a poison center or physician. [2][7]
-
Ingestion: Rinse the mouth thoroughly with water.[4][5] Do NOT induce vomiting. [4][5] If the victim is conscious, give small amounts of water to drink. Immediately call a poison center or physician. [7]
Causality Note: Inducing vomiting after ingesting a corrosive substance can cause secondary damage to the esophagus and throat. The primary medical intervention focuses on dilution and symptomatic treatment.[9]
The response to a spill focuses on containment, neutralization, and cleanup without creating additional hazards.
-
Evacuate: Evacuate non-essential personnel from the immediate area.[2]
-
Ventilate: Ensure the area is well-ventilated (only if safe to do so without spreading vapor to other labs).
-
Control Ignition Sources: Eliminate all sources of ignition.[8]
-
Containment: Stop the leak if it can be done without risk. For small spills, cover with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[2][8] DO NOT USE WATER. [8]
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[2]
-
Decontamination: Clean the spill area thoroughly, but avoid flushing with water that could enter drains.[4]
// Nodes start [label="Exposure or Spill Event", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Exposure Path exp_type [label="What is the exposure type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; skin [label="Skin/Hair Contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; eye [label="Eye Contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhale [label="Inhalation", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Skin Actions skin_action1 [label="Immediately remove\nall contaminated clothing.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; skin_action2 [label="Rinse skin with water/shower\nfor at least 15 minutes.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Eye Actions eye_action1 [label="Rinse cautiously with water\nfor at least 15-20 minutes.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; eye_action2 [label="Remove contact lenses\nif present and easy to do.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inhalation Actions inhale_action1 [label="Remove person to fresh air.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inhale_action2 [label="Keep comfortable for breathing.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Medical Attention medical [label="IMMEDIATELY CALL\nA POISON CENTER OR DOCTOR", shape=box, style="filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF", penwidth=2];
// Spill Path spill [label="Is it a spill?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; spill_action1 [label="Evacuate & Ventilate Area\n(Ensure Personal Safety)", fillcolor="#FBBC05", fontcolor="#202124"]; spill_action2 [label="Absorb with DRY, inert material\n(e.g., sand, vermiculite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; spill_action3 [label="Collect in sealed container\nfor hazardous waste disposal.", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Connections start -> exp_type [label=" Exposure "]; start -> spill [label=" Spill "];
exp_type -> skin [label=" Skin "]; exp_type -> eye [label=" Eye "]; exp_type -> inhale [label=" Inhalation "];
skin -> skin_action1; skin_action1 -> skin_action2; skin_action2 -> medical;
eye -> eye_action1; eye_action1 -> eye_action2; eye_action2 -> medical;
inhale -> inhale_action1; inhale_action1 -> inhale_action2; inhale_action2 -> medical;
spill -> spill_action1; spill_action1 -> spill_action2; spill_action2 -> spill_action3; } end_dot Caption: Decision tree for emergency response to exposure or spills.
Fire-Fighting and Disposal
While the liquid itself is combustible but not highly flammable (Flash Point 107.2 °C), its reaction with water and decomposition products are the primary fire-related hazards.[1]
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]
-
Unsuitable Media: DO NOT USE WATER. Contact with water liberates toxic and corrosive hydrogen chloride gas.[2][3]
-
Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon oxides (CO, CO₂), hydrogen chloride (HCl), phosgene, and gaseous hydrogen fluoride (HF).[3][10] Containers may explode when heated.[3]
-
Protective Equipment: Firefighters must wear positive-pressure self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Disposal of this compound and its containers must be handled as hazardous waste.
-
Procedure: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6]
-
Prohibition: Do not empty into drains or release into the environment.[2][4] The material is corrosive and can affect the pH of aquatic systems.[2]
// Nodes prep [label="Step 1: Preparation\n- Verify fume hood function\n- Confirm eyewash/shower access", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="Step 2: Don PPE\n- Face shield & Goggles\n- Chemical-resistant gloves\n- Lab coat", fillcolor="#FBBC05", fontcolor="#202124"]; retrieve [label="Step 3: Retrieve from Storage\n- Check container integrity\n- Transport in secondary containment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; handle [label="Step 4: Use in Fume Hood\n- Dispense/weigh carefully\n- Keep container sealed when not in use\n- Avoid moisture contact", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cleanup [label="Step 5: Post-Procedure\n- Tightly reseal container\n- Decontaminate work surface\n- Dispose of contaminated materials as hazardous waste", fillcolor="#4285F4", fontcolor="#FFFFFF"]; storage [label="Step 6: Return to Storage\n- Return to cool, dry, corrosives cabinet\n- Ensure inert atmosphere if required", fillcolor="#34A853", fontcolor="#FFFFFF"]; doff [label="Step 7: Doff PPE\n- Remove gloves and wash hands thoroughly", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections prep -> ppe; ppe -> retrieve; retrieve -> handle; handle -> cleanup; cleanup -> storage; storage -> doff; } end_dot Caption: Standard workflow for the safe laboratory use of the chemical.
References
- SAFETY DATA SHEET - this compound. Thermo Fisher Scientific. [Link]
- 2-Fluorobenzoyl chloride PubChem Entry.
- This compound 21900-54-9. TCI AMERICA. [Link]
- SAFETY DATA SHEET - 4-Fluorobenzoyl chloride (Representative Compound). Thermo Fisher Scientific. [Link]
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An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-fluorobenzoyl Chloride
Foreword: Understanding the Significance of a Key Building Block
In the landscape of modern drug discovery and agrochemical development, the precise manipulation of molecular architecture is paramount. Halogenated aromatic compounds, in particular, have proven to be invaluable scaffolds, offering unique physicochemical properties that can enhance biological activity, metabolic stability, and bioavailability. Among these, 2-Chloro-4-fluorobenzoyl chloride emerges as a pivotal intermediate. Its distinct substitution pattern—a chlorine atom ortho to the acyl chloride and a fluorine atom para—creates a reactive yet tunable electrophile, making it a cornerstone for the synthesis of a multitude of complex target molecules.[1][2] This guide provides an in-depth exploration of the core physical properties of this compound, offering not just data, but a field-proven perspective on why these characteristics are critical for its application in research and development.
Core Molecular and Physical Characteristics
A comprehensive understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization. The physical characteristics of this compound dictate its handling, reaction conditions, and purification strategies.
Identity and Structure
-
Chemical Name: this compound
-
CAS Number: 21900-54-9
-
Molecular Formula: C₇H₃Cl₂FO
The presence of two different halogen atoms on the benzene ring, in addition to the highly reactive acyl chloride functional group, underpins the compound's utility in synthetic chemistry.
Key Physical Properties at a Glance
For ease of reference and comparison, the critical physical properties of this compound are summarized in the table below. These values are crucial for designing experimental setups, from reaction temperature control to solvent selection.
| Property | Value | Significance in Application |
| Appearance | Colorless to light yellow liquid or powder/lump | A visual indicator of purity; significant color deviation may suggest degradation or impurities. |
| Melting Point | 16 °C | Its low melting point means it can exist as a solid or liquid at or near room temperature, impacting handling and storage. |
| Boiling Point | 82 - 84 °C at 20 hPa; 95 °C at 10 mmHg | Dictates purification by vacuum distillation and informs the selection of appropriate reaction temperatures to avoid degradation. |
| Density | 1.447 g/cm³ at 25 °C | Important for mass-to-volume conversions in reaction setup and for understanding its behavior in biphasic systems. |
| Refractive Index | n20/D 1.551 | A rapid and non-destructive method for purity assessment. |
Experimental Determination of Physical Properties: A Methodological Deep Dive
The data presented above are not mere numbers; they are the results of precise experimental measurements. For the researcher, understanding the causality behind these experimental choices is crucial for reproducing and validating these findings.
Melting Point Determination: The Thiele Tube Method
The melting point of 16 °C for this compound places it in a category of compounds that can be either solid or liquid at ambient laboratory temperatures. A precise melting point determination is a fundamental indicator of purity.
Experimental Workflow: Melting Point Determination
Caption: Workflow for Melting Point Determination.
Causality Behind the Protocol:
-
Why a Thiele Tube? The unique shape of the Thiele tube promotes convection currents in the heating oil, ensuring a uniform temperature distribution around the sample and thermometer, which is critical for an accurate measurement.[5]
-
Why a Slow Heating Rate? A rapid temperature increase can lead to a lag between the thermometer reading and the actual sample temperature, resulting in an artificially high and broad melting point range. A rate of 1-2 °C per minute near the expected melting point is standard for achieving thermal equilibrium.
-
Self-Validating System: A sharp melting point range (typically ≤ 1 °C) is indicative of a high-purity compound. A broad or depressed melting range suggests the presence of impurities.[6]
Boiling Point Determination under Reduced Pressure
Given its relatively high boiling point at atmospheric pressure and potential for decomposition at elevated temperatures, determining the boiling point of this compound is best performed under reduced pressure.
Experimental Protocol: Micro Boiling Point Determination
-
Sample Preparation: Place a few milliliters of the liquid into a small test tube.
-
Capillary Inversion: Insert a melting point capillary tube (sealed at one end) into the test tube with the open end down.
-
Apparatus Assembly: Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube).
-
Heating: Heat the bath gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Equilibrium Point: When a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.
-
Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[3][5][7][8] This is the point where the vapor pressure of the liquid equals the pressure of the system.
Causality Behind the Protocol:
-
Why Reduced Pressure? Many organic compounds, especially reactive ones like acyl chlorides, can decompose at their atmospheric boiling points. Reducing the pressure lowers the temperature required for boiling, preserving the integrity of the compound.
-
Why the Inverted Capillary? The inverted capillary traps a small amount of air. As the liquid is heated, this air and the vapor of the liquid expand, creating the stream of bubbles. At the boiling point, the vapor pressure inside the capillary equals the external pressure. Upon cooling, the point at which the liquid re-enters the capillary signifies this equilibrium.
Density and Refractive Index: Rapid Purity Checks
Density and refractive index are valuable physical constants for liquids, providing a quick and non-destructive means of assessing purity.
-
Density Measurement: The density is determined by accurately measuring the mass of a known volume of the liquid using a pycnometer or, more simply, a calibrated volumetric flask and an analytical balance.[9][10][11][12][13] The temperature must be controlled and recorded as density is temperature-dependent.
-
Refractive Index Measurement: An Abbe refractometer is the standard instrument for this measurement.[14][15] A few drops of the liquid are placed on the prism, and the instrument is adjusted to read the refractive index. This value is highly sensitive to impurities and temperature.
Chemical Reactivity and Stability: The Synthetic Chemist's Perspective
The physical properties of this compound are intrinsically linked to its chemical behavior. Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is enhanced by the inductive electron-withdrawing effects of the two chlorine atoms and the fluorine atom.
Nucleophilic Acyl Substitution: The Core Reactivity
This compound readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles. This is the cornerstone of its utility as a synthetic intermediate.[16][17]
General Reaction Mechanism: Nucleophilic Addition-Elimination
Caption: Nucleophilic Addition-Elimination Mechanism.
This two-step addition-elimination mechanism is characteristic of acyl chlorides.[18][19] The high reactivity means that these reactions are often rapid and exothermic. This reactivity is a double-edged sword; while it allows for efficient synthesis, it also necessitates careful handling and storage.
Stability and Handling Considerations
-
Moisture Sensitivity: this compound reacts vigorously with water to form the corresponding carboxylic acid (2-chloro-4-fluorobenzoic acid) and hydrochloric acid.[16] This hydrolysis is often rapid and exothermic. Therefore, the compound must be handled under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.
-
Incompatibilities: It is incompatible with strong bases, alcohols, and amines, as it will react readily with these nucleophiles.
-
Storage: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.[16]
Applications in Drug Development and Agrochemical Synthesis
The true value of understanding the physical properties of this compound lies in its successful application. Its unique structure makes it an essential building block for introducing the 2-chloro-4-fluorobenzoyl moiety into larger molecules.
-
Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory agents and anti-cancer drugs. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets.
-
Agrochemical Development: In the agrochemical industry, it is used in the creation of novel herbicides and pesticides. The specific halogenation pattern can contribute to the efficacy and selectivity of the final product.[1]
Conclusion: A Versatile Reagent Demanding Precise Control
This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its physical properties—from its melting and boiling points to its density and reactivity—is not merely academic. It is essential for the safe handling, effective use, and successful synthesis of novel compounds. The experimental protocols and causative explanations provided in this guide are intended to equip researchers and scientists with the foundational knowledge required to harness the full potential of this important building block.
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2-Chloro-4-fluorobenzoyl chloride boiling point and density
An In-Depth Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride: Properties, Applications, and Experimental Protocols
Introduction
This compound is a halogenated aromatic acyl chloride, a class of organic compounds renowned for their utility as reactive intermediates in chemical synthesis. Its molecular architecture, featuring both chlorine and fluorine atoms on the benzoyl ring, imparts a unique reactivity profile that makes it an essential building block in the development of complex molecules.[1] This guide provides a comprehensive overview of the physicochemical properties, primary applications, and safe handling protocols for this compound, tailored for researchers and professionals in the pharmaceutical and chemical industries. The compound's enhanced electrophilic nature facilitates efficient acylation reactions, positioning it as a valuable reagent in the synthesis of novel pharmaceuticals and advanced agrochemicals.[1]
Physicochemical Properties
The physical and chemical characteristics of a reagent are fundamental to its application in synthesis. This compound is typically a colorless to light yellow liquid or a low-melting solid, a state that is dependent on the ambient temperature.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₃Cl₂FO | [1][3] |
| Molecular Weight | 193.00 g/mol | [1][3] |
| Boiling Point | 95 °C at 10 mmHg | [1][2] |
| Density | 1.447 - 1.47 g/mL | [1][3] |
| Melting Point | 16 °C | [1][2] |
| Refractive Index | n20/D 1.551 | [1][3] |
| Flash Point | 107 °C (225 °F) | [2][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][2] |
| CAS Number | 21900-54-9 | [1][2][3][4] |
Applications in Drug Development and Agrochemicals
The true value of this compound lies in its role as a versatile synthetic intermediate. The presence of electron-withdrawing halogen substituents activates the acyl chloride group, making it a potent electrophile for acylation reactions.
-
Pharmaceutical Synthesis: This compound is a crucial intermediate in the production of a variety of pharmaceuticals.[1] It is particularly noted for its use in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The introduction of the 2-chloro-4-fluorobenzoyl moiety can significantly influence the biological activity and pharmacokinetic properties of a drug candidate, such as enhancing its stability or lipophilicity.[1]
-
Agrochemical Development: In the agricultural sector, it is employed in the formulation of next-generation herbicides and pesticides.[1] The unique substitution pattern helps in designing active ingredients with high efficacy and improved environmental profiles.[1]
Experimental Protocol: General Procedure for Amide Synthesis
The high reactivity of this compound makes it ideal for forming amide bonds, a cornerstone of medicinal chemistry. The following is a representative, self-validating protocol for the acylation of a primary or secondary amine.
Objective: To synthesize an N-substituted-2-chloro-4-fluorobenzamide.
Methodology:
-
Reagent Preparation: Dissolve the amine starting material (1.0 equivalent) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents) in an appropriate anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (e.g., Nitrogen or Argon). The base is critical for scavenging the HCl byproduct generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Reaction Setup: Cool the solution to 0 °C using an ice-water bath. This initial cooling is a crucial control measure to manage the exothermic nature of the acylation reaction and minimize the formation of side products.
-
Acyl Chloride Addition: Add this compound (1.05 equivalents) dropwise to the cooled solution while stirring vigorously. The slow, controlled addition is essential to maintain the reaction temperature and ensure a homogenous reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress should be monitored by a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the limiting reagent. This step ensures the reaction has proceeded to completion before workup.
-
Aqueous Workup: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate). The aqueous wash removes the hydrochloride salt of the base and any remaining water-soluble impurities.
-
Purification and Characterization: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization, to yield the pure amide. The final product's identity and purity should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Workflow for Amide Synthesis
Caption: General workflow for synthesizing an amide using this compound.
Safety, Handling, and Storage
Due to its reactivity, this compound must be handled with appropriate precautions.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[2] It is also classified as acutely toxic if swallowed.[3] As an acyl chloride, it reacts readily with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[2][5]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Wear appropriate PPE, including a face shield, goggles, chemical-resistant gloves, and a lab coat.[3] An ABEK-type respirator filter is recommended for handling larger quantities.[3]
-
Storage: Store in a tightly sealed container under an inert gas like nitrogen or argon to prevent degradation from moisture.[2] It should be kept in a cool, dry, and well-ventilated area, away from water, alcohols, bases, and oxidizing agents.[1][2][5] The recommended storage temperature is often between 2-8 °C.[1]
Conclusion
This compound is a high-value reagent for chemical synthesis, offering a reliable pathway to introduce a uniquely substituted aromatic moiety into target molecules. Its well-defined physicochemical properties and predictable reactivity make it an indispensable tool for researchers in drug discovery and agrochemical science. Adherence to rigorous experimental and safety protocols is paramount to harnessing its synthetic potential safely and effectively.
References
Sources
A Technical Guide to the Solubility and Handling of 2-Chloro-4-fluorobenzoyl Chloride for Advanced Synthesis
An In-depth Technical Guide:
Abstract: 2-Chloro-4-fluorobenzoyl chloride (CAS No. 21900-54-9) is a pivotal intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Its efficacy is derived from a highly reactive acyl chloride functional group, modulated by the electronic effects of chloro and fluoro substituents on the aromatic ring. However, this same reactivity presents significant challenges in handling and dissolution. This guide provides an in-depth analysis of the solubility characteristics of this compound, moving beyond simple data points to explain the underlying chemical principles. It offers field-proven protocols for solubility determination and safe handling, designed for researchers, chemists, and drug development professionals who require a nuanced understanding of this versatile reagent.
Physicochemical Profile and Electronic Characteristics
A molecule's solubility is fundamentally dictated by its structure, polarity, and intermolecular forces. For this compound, its properties are a direct consequence of the interplay between the acyl chloride group and the substituted benzene ring.
The carbonyl carbon of the acyl chloride group is highly electrophilic. This is due to the electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom. The additional presence of chloro and fluoro groups on the benzene ring further withdraws electron density, intensifying the partial positive charge on the carbonyl carbon and making it exceptionally susceptible to nucleophilic attack.[1] This high degree of reactivity is the single most important factor governing its "solubility," which is often a race between dissolution and chemical reaction.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [1][2] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid. | [1][2] |
| Melting Point | 16 °C | [1] |
| Boiling Point | 95 °C @ 10 mmHg | [1] |
| Density | ~1.447 - 1.47 g/mL at 25 °C | [1] |
| Purity (Typical) | ≥97% (GC) | [2] |
The Solubility Profile: A Competition Between Dissolution and Reaction
To speak of the solubility of a highly reactive acyl chloride requires careful distinction between true physical dissolution and chemical reaction that results in a solution of a new compound.
This compound is not soluble in protic solvents such as water, alcohols, or primary/secondary amines in the traditional sense. Instead, it undergoes a rapid and often vigorous nucleophilic acyl substitution reaction.
-
With Water (Hydrolysis): The compound reacts readily with water, including atmospheric moisture, to produce 2-Chloro-4-fluorobenzoic acid and corrosive hydrogen chloride (HCl) gas.[3][4][5][6] This is why the compound is described as "moisture sensitive" and fumes in damp air.[2][3][5]
-
With Alcohols (Alcoholysis): In the presence of an alcohol (e.g., methanol, ethanol), it reacts to form the corresponding ester (methyl 2-chloro-4-fluorobenzoate or ethyl 2-chloro-4-fluorobenzoate) and HCl.[5][7]
This reactivity precludes the use of protic solvents for any application where the integrity of the acyl chloride is required.
Caption: Hydrolysis of this compound.
True physical dissolution can be achieved in a range of common anhydrous aprotic solvents. The choice of solvent is critical and must be made based on the requirements of the subsequent reaction. All solvents must be certified anhydrous, as trace moisture will cause degradation.
Table 2: Qualitative Solubility in Anhydrous Aprotic Solvents
| Solvent Class | Examples | Solubility Profile | Causality & Expert Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble / Miscible | These are standard solvents for acyl chloride reactions. Their polarity is suitable for dissolving the starting material without engaging in reaction. Ensure solvent is fresh and dry. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Soluble (Use with Caution) | Generally good solvents, but ethers can form peroxides and may react vigorously with acyl chlorides in the presence of trace metal salts.[8] Use freshly distilled, inhibitor-free THF. |
| Aromatics | Toluene, Benzene | Soluble | Non-polar nature makes them good solvents for creating a homogeneous reaction mixture, particularly for Friedel-Crafts type reactions. |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Soluble (High Caution) | While it may dissolve, the risk of reaction is higher. DMF can catalyze or participate in side reactions with highly reactive acyl chlorides.[9] Use only if explicitly required by a validated procedure. |
Experimental Protocol for Semi-Quantitative Solubility Determination
Determining the precise solubility of such a reactive compound is non-trivial. The following protocol describes a reliable, self-validating method for obtaining a semi-quantitative solubility estimate under safe and controlled conditions. The principle is based on the visual determination of the saturation point by incremental addition of the solute to a known volume of anhydrous solvent.
The experiment's integrity relies on the exclusion of atmospheric moisture. The self-validating steps are the visual confirmation of clear dissolution and the absence of fuming, precipitation of the corresponding carboxylic acid, or heat generation, which would indicate a reaction is occurring instead of dissolution.
-
This compound
-
Certified anhydrous solvent of choice (e.g., DCM)
-
Oven-dried (≥120°C for >4 hours) glassware: round-bottom flask, magnetic stir bar
-
Inert gas supply (Nitrogen or Argon) with a Schlenk line or glovebox
-
Gas-tight syringes and needles
-
Analytical balance
Caption: Experimental workflow for solubility determination.
-
Preparation: Place all necessary glassware in an oven at >120°C for at least 4 hours.
-
Assembly & Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (Nitrogen or Argon). Allow to cool to room temperature under the inert atmosphere.
-
Solvent Addition: Using a gas-tight syringe, transfer a precise volume (e.g., 10.0 mL) of the chosen anhydrous solvent into the reaction flask. Begin gentle stirring.
-
Initial Solute Addition: Weigh a small, known amount (e.g., 100 mg) of this compound. Quickly add it to the flask against a positive flow of inert gas. Reseal the system.
-
Observation: Observe the mixture. The solid/liquid should dissolve completely to form a clear, colorless/pale yellow solution. Note any fuming, cloudiness, or temperature changes, which indicate reaction with trace moisture.
-
Incremental Addition: Continue adding small, pre-weighed increments of the solute. After each addition, allow sufficient time for dissolution.
-
Endpoint Determination: The endpoint is reached when a small portion of the added solute fails to dissolve after prolonged stirring (e.g., >15 minutes). This indicates the solution is saturated.
-
Calculation: Sum the total mass of the solute that fully dissolved and calculate the solubility in g/L or mol/L.
Safety and Handling: A Mandate for Control
The high reactivity of this compound necessitates stringent safety protocols. It is classified as corrosive and causes severe skin burns and eye damage.[2][4][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a face shield.[3][10] A lab coat is mandatory. All manipulations should be performed inside a certified chemical fume hood.
-
Storage: Store in a tightly sealed container under an inert gas atmosphere.[2][3][12] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, and bases.[3][4][7]
-
Spill Management: In case of a spill, do not use water. Absorb with a dry, inert material such as sand or vermiculite.[10][13]
-
First Aid:
-
Skin Contact: Immediately flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][10] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[4][10] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[3][13] Seek immediate medical attention.
-
Caption: Key factors influencing solubility and stability.
Conclusion
The concept of "solubility" for this compound is inextricably linked to its chemical reactivity. While it is readily miscible with common anhydrous aprotic solvents like dichloromethane and toluene, it reacts destructively with any protic media. For the research and development scientist, this dual nature demands a mindset of rigorous control. Success in its application hinges on the meticulous exclusion of water and other nucleophiles from all reagents, glassware, and atmospheres. By understanding the causal chemical principles and adhering to the stringent handling and experimental protocols outlined in this guide, professionals can safely and effectively harness the synthetic power of this important chemical intermediate.
References
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- Fisher Scientific. (2023). Safety Data Sheet - 2-Chlorobenzoyl chloride.
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- Reddit. (2021). Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thionyl chloride?. r/chemhelp.
- Clark, J. (n.d.). An introduction to acyl chlorides (acid chlorides). Chemguide.
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- Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides).
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2-Chloro-4-fluorobenzoyl chloride reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-4-fluorobenzoyl Chloride
Authored by: A Senior Application Scientist
This guide offers a comprehensive exploration of this compound, a pivotal intermediate in modern organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to provide a deep, mechanistically-grounded understanding of the compound's reactivity. We will examine the causality behind its synthetic routes and its behavior in key chemical transformations, offering field-proven insights into its application.
Introduction: The Molecular Architecture and Significance
This compound (C₇H₃Cl₂FO) is a di-halogenated aromatic acyl chloride. Its structure is characterized by a benzene ring substituted with a chloro group and a fluoro group at positions 2 and 4, respectively, and a highly reactive benzoyl chloride functional group. This specific arrangement of electron-withdrawing halogens on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbon, making it a potent acylating agent.[1]
Its importance in the chemical industry is substantial, serving as a critical building block in the synthesis of a wide array of high-value molecules. It is extensively used in the production of pharmaceuticals, particularly anti-inflammatory, analgesic, and anti-cancer agents, as well as in the development of advanced agrochemicals like herbicides and pesticides.[1] Furthermore, its unique properties are leveraged in materials science for creating specialty polymers and resins.[1]
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 21900-54-9 | [2][3][4][5][6] |
| Molecular Formula | C₇H₃Cl₂FO | [1][2] |
| Molecular Weight | 193.00 g/mol | [1][2] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][3] |
| Density | ~1.447 g/mL at 25 °C | [2] |
| Boiling Point | 95 °C at 10 mmHg; 82 - 84 °C at 15 mmHg | [1][7] |
| Melting Point | 16 °C | [1] |
| Refractive Index | ~1.551 at 20 °C | [2] |
Synthesis of this compound
The primary and most direct route to synthesizing this compound is through the chlorination of its parent carboxylic acid, 2-chloro-4-fluorobenzoic acid. This conversion is a cornerstone of acyl chloride preparation, leveraging reagents that transform the hydroxyl group of the carboxylic acid into an excellent leaving group.
Mechanism of Synthesis via Thionyl Chloride
The reaction with thionyl chloride (SOCl₂) is a widely adopted and efficient method.[8][9][10] The causality of this choice rests on the formation of gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification.[10][11]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The carbonyl oxygen of the carboxylic acid performs a nucleophilic attack on the sulfur atom of thionyl chloride.[9][11]
-
Intermediate Formation: This leads to the formation of a chlorosulfite intermediate, effectively converting the hydroxyl group into a much better leaving group.[9]
-
Nucleophilic Acyl Substitution: A chloride ion, generated in the process, then acts as a nucleophile, attacking the electrophilic carbonyl carbon.[8][10]
-
Product Formation: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the chlorosulfite group, which decomposes into sulfur dioxide and a chloride ion, yielding the final acyl chloride product.[10]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis from Carboxylic Acid
This protocol is a generalized representation and must be adapted based on specific laboratory safety standards and scale.
-
Setup: Equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂). Ensure all glassware is thoroughly dried to prevent hydrolysis.
-
Charging the Flask: To the flask, add 2-chloro-4-fluorobenzoic acid (1.0 eq.). If desired, an anhydrous solvent like toluene or THF can be used.
-
Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.2-1.5 eq.) to the flask at room temperature. For reactions with oxalyl chloride, a catalytic amount of DMF is typically added.[12]
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by observing the cessation of gas evolution.
-
Purification: After cooling the reaction mixture to room temperature, remove the excess thionyl chloride and solvent by distillation. The final product, this compound, is then purified by fractional distillation under reduced pressure.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of its acyl chloride group. The presence of two electron-withdrawing halogens on the aromatic ring further polarizes the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack.
Nucleophilic Acyl Substitution: The Primary Pathway
This is the most characteristic reaction of acyl chlorides, proceeding via a two-step addition-elimination mechanism. A nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group.
This compound reacts readily, often violently, with primary and secondary amines to form N-substituted amides.[13] This reaction is fundamental in the synthesis of many pharmaceuticals.
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon.
-
Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate is formed.
-
Proton Transfer & Elimination: A second molecule of the amine acts as a base to deprotonate the nitrogen. Simultaneously or subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated. The protonated amine and the chloride ion combine to form an ammonium salt byproduct.[13]
Caption: Mechanism of amide formation from this compound.
Experimental Protocol: General Amidation
-
Dissolve Amine: Dissolve the primary or secondary amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) in a flask cooled in an ice bath.
-
Add Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in the same solvent to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide, which can be further purified by recrystallization or chromatography.
The reaction with alcohols produces esters and is another synthetically valuable transformation. The reaction is typically less vigorous than amidation but proceeds efficiently, often with a base like pyridine to catalyze the reaction and neutralize the HCl byproduct.
Experimental Protocol: General Esterification
-
Setup: Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in an anhydrous solvent (e.g., diethyl ether or DCM) under a nitrogen atmosphere.
-
Addition: Cool the solution in an ice bath and add this compound (1.05 eq.) dropwise.
-
Reaction & Workup: Stir the reaction at room temperature until complete (monitored by TLC). The workup is similar to the amidation protocol, involving aqueous washes to remove the pyridinium hydrochloride salt and any unreacted starting materials.
Friedel-Crafts Acylation
This compound is an excellent reagent for Friedel-Crafts acylation, which introduces the 2-chloro-4-fluorobenzoyl group onto another aromatic ring.[14] This reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), to generate the highly electrophilic acylium ion.[15]
Mechanism:
-
Acylium Ion Formation: The Lewis acid (AlCl₃) coordinates to the chlorine atom of the acyl chloride, weakening the C-Cl bond. This complex then dissociates to form a resonance-stabilized acylium ion and AlCl₄⁻.[16]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Aromatization: The AlCl₄⁻ anion acts as a base, abstracting a proton from the sigma complex to restore the aromaticity of the ring and regenerate the AlCl₃ catalyst.[14]
-
Complexation: The product, an aryl ketone, is a Lewis base and forms a complex with the AlCl₃. Therefore, a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and isolate the ketone product.[14][17]
Caption: Key steps in the Friedel-Crafts acylation using this compound.
Stability and Handling
As a highly reactive acyl chloride, this compound exhibits specific stability and handling requirements.
-
Moisture Sensitivity: It reacts with water and atmospheric moisture to hydrolyze back to the corresponding carboxylic acid, releasing corrosive hydrogen chloride gas.[7][18] All handling and reactions must be performed under anhydrous conditions.
-
Incompatibilities: It is incompatible with strong bases, oxidizing agents, and alcohols.[7]
-
Safety: The compound is corrosive and causes severe skin burns and eye damage.[3] It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Conclusion
This compound is a versatile and highly reactive synthetic intermediate. Its reactivity is dominated by the electrophilic acyl chloride functional group, which is further activated by the inductive effects of the chloro and fluoro substituents. A thorough understanding of its core reaction pathways—nucleophilic acyl substitution and Friedel-Crafts acylation—is essential for its effective application in the synthesis of complex, high-value molecules in the pharmaceutical, agrochemical, and materials science sectors. Proper anhydrous handling techniques are critical to preserving its integrity and ensuring safe laboratory practice.
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2-Chloro-4-fluorobenzoyl chloride spectral data (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluorobenzoyl Chloride
Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data essential for the characterization of this compound (CAS No: 21900-54-9). As a critical building block in the synthesis of pharmaceuticals and agrochemicals, rigorous verification of its structure and purity is paramount.[1] This document outlines the expected spectral signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally similar molecules. Detailed, field-proven protocols for data acquisition are provided to ensure researchers can generate reliable, reproducible data. This guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Chemical Identity of this compound
This compound is a di-substituted benzoyl chloride with the molecular formula C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol .[2] Its utility as a synthetic intermediate stems from the reactive acyl chloride group and the specific electronic properties imparted by the halogen substituents on the aromatic ring. These features allow for its precise incorporation into larger, more complex molecules.
Accurate spectroscopic analysis is non-negotiable for confirming the structural integrity of such a reagent. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for identity and purity confirmation before its use in multi-step syntheses.
Molecular Structure
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of the aromatic ring. The analysis of chemical shifts, splitting patterns (multiplicity), and coupling constants provides unambiguous structural confirmation. The data presented below are predicted values based on established substituent effects and analysis of analogous compounds.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.05 | Doublet of doublets (dd) | J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 8.8 Hz |
| H-5 | ~7.50 | Doublet of doublets (dd) | J(H-H) ≈ 8.8 Hz, J(H-H) ≈ 2.5 Hz |
| H-3 | ~7.35 | Doublet of doublets of doublets (ddd) | J(H-F) ≈ 8.5 Hz, J(H-H) ≈ 2.5 Hz, J(H-H) ≈ 0.5 Hz |
Expertise & Causality: Interpreting the ¹H NMR Spectrum
-
H-6: This proton is ortho to the electron-withdrawing acyl chloride group, causing it to be the most deshielded and appear furthest downfield. It will be split into a doublet by the vicinal H-5 and further split into a doublet by the fluorine atom four bonds away (⁴JHF), resulting in a doublet of doublets. A similar downfield shift is observed for the proton ortho to the acyl chloride in 2-chlorobenzoyl chloride (~8.08 ppm).[3]
-
H-5: This proton is split by the vicinal H-6 and the meta H-3, giving rise to a doublet of doublets.
-
H-3: This proton is ortho to the chlorine atom and meta to the acyl chloride group. It experiences coupling from the fluorine atom three bonds away (³JHF) and the H-5 proton four bonds away (⁴JHH), leading to a complex doublet of doublets of doublets pattern.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide confirmation of the seven unique carbon environments in the molecule. The carbon signals will exhibit splitting due to coupling with the fluorine atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C=O | ~167.0 | Small (dd) |
| C-4 (C-F) | ~165.0 | ¹JCF ≈ 255 Hz |
| C-2 (C-Cl) | ~138.0 | ²JCF ≈ 10 Hz |
| C-6 | ~133.0 | ³JCF ≈ 10 Hz |
| C-1 | ~130.0 | ³JCF ≈ 4 Hz |
| C-5 | ~119.5 | ²JCF ≈ 22 Hz |
| C-3 | ~118.0 | ⁴JCF ≈ 4 Hz |
Expertise & Causality: Interpreting the ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The acyl chloride carbonyl carbon is expected in the 165-170 ppm range, which is typical for this functional group.[4]
-
C-4 (ipso-Fluorine): The carbon directly attached to fluorine will show the largest chemical shift due to fluorine's high electronegativity and a characteristically large one-bond C-F coupling constant (¹JCF) of over 250 Hz. This is a key diagnostic signal, similar to that seen in 4-fluorobenzoyl chloride.[5]
-
C-F Couplings: The presence of fluorine induces observable couplings to carbons two, three, and even four bonds away. The magnitudes of these couplings (²JCF, ³JCF, ⁴JCF) are highly characteristic and confirm the relative positions of the other carbon atoms with respect to the fluorine substituent.
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible NMR data.
Caption: Standard workflow for NMR sample preparation and data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is an indispensable technique for the rapid verification of key functional groups. The analysis is typically performed neat using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.
| Expected Frequency (cm⁻¹) | Functional Group Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~1785 | C=O Stretch (Acyl Chloride) | Strong, Sharp |
| ~1600, ~1480 | Aromatic C=C Stretch | Medium |
| ~1250 | C-F Stretch | Strong |
| ~880 | C-Cl Stretch (Aromatic) | Strong |
| ~750 | C-Cl Stretch (Acyl Chloride) | Strong |
Expertise & Causality: Interpreting the IR Spectrum
The most diagnostic peak in the IR spectrum of an acyl chloride is the carbonyl (C=O) stretching frequency. For this compound, this is expected at a very high wavenumber, around 1785 cm⁻¹. This high frequency is a direct result of the strong inductive electron-withdrawing effect of the chlorine atom attached to the carbonyl carbon. This effect strengthens and shortens the C=O double bond, requiring more energy (a higher frequency) to vibrate. This peak's presence is a primary indicator of the acyl chloride functional group. The IR spectrum for 2-fluorobenzoyl chloride shows a strong C=O band in this region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, further confirming the structure. Data is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.
| m/z (mass-to-charge) | Predicted Ion | Notes |
| 192 / 194 / 196 | [C₇H₃³⁵Cl₂FO]⁺ / [C₇H₃³⁵Cl³⁷ClFO]⁺ / [C₇H₃³⁷Cl₂FO]⁺ | Molecular Ion (M⁺). Isotopic pattern due to two Cl atoms. |
| 157 / 159 | [C₇H₃³⁵ClFO]⁺ / [C₇H₃³⁷ClFO]⁺ | Base Peak. Loss of Cl radical from the acyl group. |
| 129 / 131 | [C₆H₃³⁵ClFO]⁺ / [C₆H₃³⁷ClFO]⁺ | Loss of CO from the acylium ion. |
| 94 | [C₆H₃F]⁺ | Loss of Cl from the [C₆H₃ClFO]⁺ fragment. |
Expertise & Causality: The Primary Fragmentation Pathway
Upon electron ionization, the molecular ion is formed. Due to the presence of two chlorine atoms, the molecular ion peak will appear as a cluster of peaks (M⁺, M+2, M+4) with a characteristic intensity ratio. However, the molecular ion of acyl chlorides is often unstable. The most favorable and dominant fragmentation pathway is the homolytic cleavage of the C-Cl bond of the acyl chloride group. This results in the loss of a chlorine radical (•Cl) and the formation of a highly resonance-stabilized 2-chloro-4-fluorobenzoyl acylium ion (m/z 157/159). This stable cation is almost always the base peak (the most intense peak) in the spectrum. The presence of this fragment is the single most important piece of evidence from the mass spectrum. The mass spectrum of 4-fluorobenzoyl chloride similarly shows a base peak corresponding to the loss of the acyl chlorine.[7]
Primary Fragmentation Pathway of this compound
Caption: Expected primary fragmentation in EI-MS.
Safety and Handling
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8][9] It is also harmful if swallowed.[8] Due to its reactivity with water (hydrolysis to the corresponding carboxylic acid and HCl), it must be handled in a dry, well-ventilated environment, preferably within a chemical fume hood.
Mandatory Personal Protective Equipment (PPE):
-
Faceshield and safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Corrosion-resistant lab coat
-
Appropriate respiratory protection[8]
Always consult the latest Safety Data Sheet (SDS) before handling this compound.[9]
Conclusion
The structural confirmation of this compound is reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and substituent positions. IR spectroscopy offers rapid confirmation of the critical acyl chloride functional group via its characteristic high-frequency C=O absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the formation of the stable acylium cation. Together, these methods provide a robust, self-validating analytical workflow for researchers and drug development professionals.
References
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An In-depth Technical Guide to the Safe Handling of 2-Chloro-4-fluorobenzoyl Chloride for Research and Development
This guide provides a comprehensive overview of the hazards and safe handling practices for 2-Chloro-4-fluorobenzoyl chloride, a reactive chemical intermediate pivotal in the synthesis of pharmaceuticals and other advanced materials. Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural checklists to offer a deeper understanding of the chemical's properties and the rationale behind the recommended safety protocols, ensuring a self-validating system of laboratory safety.
Understanding the Inherent Reactivity of this compound
This compound (C₇H₃Cl₂FO) is an acyl chloride, a class of organic compounds characterized by their high reactivity. This reactivity, while beneficial for chemical synthesis, is also the root of its significant hazards. The primary driver of its hazardous nature is the electrophilic carbonyl carbon, which is highly susceptible to nucleophilic attack.
A critical aspect of its reactivity is its violent reaction with water and other protic solvents. This moisture sensitivity is due to a rapid hydrolysis reaction that produces corrosive hydrochloric acid (HCl) and 2-chloro-4-fluorobenzoic acid.[1][2] This reaction is exothermic and the generation of HCl gas can lead to a dangerous pressure buildup in sealed containers.[1][3]
The compound is also incompatible with strong bases, alcohols, and amines, with which it can react vigorously.[3][4][5] Understanding this inherent reactivity is fundamental to appreciating the necessity of the stringent handling and storage protocols outlined in this guide.
Comprehensive Hazard Identification and Risk Assessment
The hazards associated with this compound are a direct consequence of its chemical properties. A thorough risk assessment is imperative before any handling of this substance.
Summary of Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 21900-54-9 | [6] |
| Molecular Formula | C₇H₃Cl₂FO | [6] |
| Molecular Weight | 193.00 g/mol | [6] |
| Appearance | Liquid | [6] |
| Density | 1.447 g/mL at 25 °C | [6] |
| Boiling Point | Not specified | |
| Flash Point | 107.2 °C (225.0 °F) | [6] |
| Water Solubility | Decomposes | [2] |
Health Hazards
This compound is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][7][8] It is also harmful if swallowed.[9]
-
Skin Contact: Causes severe burns.[1][9][7][8] Prolonged contact can lead to dermatitis.[10]
-
Eye Contact: Causes serious eye damage, potentially leading to blindness.[1][9][7][10] It is also a lachrymator, meaning it stimulates tear production.[1][3]
-
Inhalation: May cause respiratory irritation.[7] Inhalation of vapors or mists can be corrosive to the respiratory tract.[11]
-
Ingestion: Harmful if swallowed.[6][9] Ingestion can cause severe burns to the mucous membranes and poses a risk of stomach or esophagus perforation.[5][12]
Physicochemical Hazards
The primary physicochemical hazard is its reactivity with water, which liberates toxic and corrosive hydrogen chloride gas.[1][3] Although it has a relatively high flash point, it is a combustible liquid and containers may explode when heated.[3][4][5] Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, hydrogen fluoride, and hydrogen chloride gas.[3][4][5]
A Multi-Layered Approach to Safe Handling: The Hierarchy of Controls
To mitigate the risks associated with this compound, a systematic approach based on the hierarchy of controls is essential. This framework prioritizes the most effective control measures.
Engineering Controls: The First Line of Defense
All work with this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation and prevent inhalation exposure.[11][13] The use of a closed system for reactions is also recommended to minimize the release of vapors.[4][8] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][11]
Administrative Controls: Standard Operating Procedures and Training
-
Standard Operating Procedures (SOPs): Detailed SOPs for the handling, storage, and disposal of this compound must be developed and strictly followed.
-
Training: All personnel must be thoroughly trained on the hazards, handling procedures, and emergency response protocols before working with this chemical.
-
Restricted Access: The areas where this chemical is handled and stored should be restricted to authorized personnel.
Personal Protective Equipment (PPE): The Final Barrier
Appropriate PPE is mandatory when handling this compound.[1][6][9][7]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a chemically resistant lab coat.[4][8] Ensure that no skin is exposed.[13]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][6][12]
Detailed Protocols for Storage and Waste Disposal
Storage
Store this compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[3][4][5] The storage area should be designated as a corrosives area.[3][4][5] Containers must be kept tightly closed to prevent moisture contamination and should be stored under an inert atmosphere (e.g., nitrogen).[3][11] The chemical should be stored in its original, corrosion-resistant container.[9] It is incompatible with strong bases, alcohols, amines, and metals.[4][5]
Waste Disposal
Dispose of waste this compound and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[1] Do not empty into drains or sewers.[1][14]
Emergency Response Protocols
Immediate and appropriate action is crucial in the event of an emergency involving this compound.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][9][13]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][3][13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][9][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][9][13]
Spill Response
For small spills, absorb with an inert, dry material such as sand or vermiculite and place in a sealed container for disposal.[4][14] Do not use water.[14] Evacuate unnecessary personnel and ensure the area is well-ventilated.[7] Eliminate all ignition sources.[14] For large spills, evacuate the area and contact emergency services.[15]
Firefighting Measures
Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam to extinguish a fire.[1][15] Do not use water, as it will react with the chemical to produce toxic and corrosive gases.[14] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]
Conclusion
This compound is a valuable reagent in research and development, but its inherent reactivity demands a high level of respect and caution. By understanding the chemical principles that underpin its hazards and by rigorously implementing a multi-layered safety approach, researchers can handle this compound with confidence and minimize the risk of incidents. A proactive and well-informed safety culture is the cornerstone of successful and responsible scientific advancement.
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A Comprehensive Technical Guide to 2-Chloro-4-fluorobenzoyl Chloride for Advanced Chemical Synthesis
This guide serves as an in-depth technical resource for researchers, scientists, and professionals engaged in drug development and advanced organic synthesis. It moves beyond simple nomenclature to provide a comprehensive understanding of 2-Chloro-4-fluorobenzoyl chloride, covering its identification, physicochemical properties, core reactivity, applications, and safe handling protocols. The structure is designed to logically guide the user from foundational knowledge to practical application, ensuring scientific integrity and actionable insights.
Chemical Identity and Nomenclature
Accurate identification is the cornerstone of reproducible science. This compound is a disubstituted benzoyl chloride, a class of organic compounds widely used as powerful acylating agents. Understanding its various identifiers is crucial for unambiguous sourcing and literature review.
-
Primary Name : this compound
-
IUPAC Name : this compound
-
Synonyms : While this compound is highly specific and does not have widespread common synonyms, it may be cataloged under systematic variations such as "Benzoyl chloride, 2-chloro-4-fluoro-". It is critical to distinguish it from its isomers, such as 4-Chloro-2-fluorobenzoyl chloride (CAS 394-39-8)[6][7][8], which will exhibit different reactivity and produce different products.
The unique CAS (Chemical Abstracts Service) number, 21900-54-9, is the most reliable identifier for this specific chemical entity, ensuring that researchers are working with the correct isomer.
Caption: Molecular structure of this compound.
Physicochemical Properties: A Quantitative Overview
The physical and chemical properties of a reagent dictate its handling, reaction conditions, and purification strategies. This compound is a reactive compound that may appear as a liquid or a low-melting solid at room temperature.[1][2]
| Property | Value | Source |
| Molecular Weight | 193.00 g/mol | [1][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1][2] |
| Melting Point | 16 °C | [1] |
| Boiling Point | 95 °C at 10 mmHg | [1] |
| Density | ~1.447 - 1.47 g/mL at 25 °C | [1][3] |
| Refractive Index | n20/D ~1.55 | [1][3] |
| Purity | Typically ≥ 97-98% (GC) | [1][2][3] |
Expert Insight: The low melting point means that depending on the ambient temperature of the laboratory, the material may be solid or liquid. If solid, it may need to be gently warmed to be handled as a liquid. Its high reactivity with water (a characteristic of acyl chlorides) necessitates storage under anhydrous conditions.
Core Reactivity and Mechanistic Considerations
The utility of this compound stems from the high electrophilicity of the carbonyl carbon in the acyl chloride group (-COCl). This makes it an excellent acylating agent for introducing the 2-chloro-4-fluorobenzoyl moiety into other molecules.
Mechanism of Action: Nucleophilic Acyl Substitution
The primary reaction pathway is nucleophilic acyl substitution. A nucleophile (Nu:), such as an alcohol (R-OH), amine (R-NH₂), or carbanion, attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion (a good leaving group) to form the new acylated product.
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Introduction: The Strategic Importance of a Dihalogenated Acylating Agent
An In-depth Technical Guide to the Electrophilic Properties of 2-Chloro-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS No. 21900-54-9) is a highly reactive acyl chloride that serves as a critical building block in modern organic synthesis. Its utility is not merely as a carrier of the benzoyl moiety, but as a nuanced electrophile whose reactivity is precisely modulated by the electronic effects of its halogen substituents. The presence of both a chloro and a fluoro group on the aromatic ring creates a unique electronic environment that enhances the electrophilicity of the carbonyl carbon, making it an efficient and versatile reagent for creating complex molecular architectures. This guide provides a detailed exploration of the core electrophilic properties of this compound, focusing on the mechanistic underpinnings of its reactivity, practical application protocols, and its role in the synthesis of high-value compounds.
Physicochemical and Safety Profile
A thorough understanding of a reagent's properties and hazards is a prerequisite for its effective and safe use in a research environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21900-54-9 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.00 g/mol | [1] |
| Appearance | Liquid | [1] |
| Density | 1.447 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.551 | [1] |
| Flash Point | 107.2 °C (225.0 °F) |
Safety Imperative: Handling a Corrosive and Water-Reactive Reagent
This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2][3] It is also water-reactive, decomposing in the presence of moisture to generate hydrogen chloride gas.[4][5] Therefore, stringent safety protocols are mandatory.
-
Handling: All manipulations must be conducted in a well-ventilated chemical fume hood.[2] Use personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[6][7]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible substances like bases and oxidizing agents.[2][5][6] The container should be kept tightly closed, and handling under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage and sensitive applications.[2][6]
-
First Aid: In case of skin contact, immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[2][6] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[2][6] If inhaled, move the person to fresh air.[2][7] Do not induce vomiting if swallowed.[6]
The Electronic Basis of Electrophilicity
The high reactivity of this compound in electrophilic reactions is a direct consequence of its molecular structure. The carbonyl carbon is the primary electrophilic center, and its reactivity is governed by three key features:
-
The Acyl Chloride Group: The chlorine atom of the acyl chloride is an excellent leaving group. This functionality is inherently reactive towards nucleophiles.
-
Inductive Effects (-I): Both the chlorine and fluorine atoms on the aromatic ring are highly electronegative. They exert strong electron-withdrawing inductive effects, pulling electron density away from the aromatic ring and, consequently, from the carbonyl carbon. This withdrawal of electron density increases the partial positive charge (δ+) on the carbonyl carbon, making it a harder, more potent electrophile.[8]
-
Mesomeric Effects (+M): While halogens are deactivating via induction, they can donate electron density to the aromatic ring through resonance (a +M effect). However, for halogens, the inductive effect is dominant. The combined electronic influence strongly polarizes the carbonyl group, priming it for nucleophilic attack.
This enhanced electrophilicity makes this compound a superior acylating agent compared to unsubstituted benzoyl chloride.
Key Electrophilic Reactions and Mechanisms
The electrophilic nature of this compound is most prominently demonstrated in two major classes of reactions: Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.
Nucleophilic Acyl Substitution
This is the cornerstone reaction of carboxylic acid derivatives.[9] The reaction proceeds via a characteristic two-step, addition-elimination mechanism.[10][11]
Mechanism:
-
Nucleophilic Addition: A nucleophile (Nu⁻) attacks the highly electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. This results in the formation of a transient tetrahedral alkoxide intermediate.[9]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable. The electron pair from the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion—an excellent leaving group—is expelled.[8][10]
Caption: General mechanism of Nucleophilic Acyl Substitution.
Common Applications:
-
Amide Synthesis: Reaction with primary or secondary amines yields corresponding N-substituted amides, which are pivotal structures in many pharmaceuticals.[12][13]
-
Ester Synthesis: Reaction with alcohols, often in the presence of a non-nucleophilic base like pyridine to scavenge the HCl byproduct, produces esters.[13]
Protocol 1: Synthesis of N-benzyl-2-chloro-4-fluorobenzamide
This protocol details a standard procedure for amide formation, a key transformation in drug development.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzylamine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane or THF). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same anhydrous solvent and add it to the dropping funnel.
-
Reaction: Add the acyl chloride solution dropwise to the stirred amine solution over 30 minutes, maintaining the temperature at 0 °C. A tertiary amine base like triethylamine (1.1 eq) can be included to neutralize the generated HCl.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield the pure amide.
Friedel-Crafts Acylation
This compound is an excellent electrophile for Friedel-Crafts acylation, a powerful method for forming carbon-carbon bonds by attaching the acyl group to an aromatic ring.[14][15]
Mechanism: The reaction requires a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[15]
-
Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride. This complex is unstable and cleaves to form a resonance-stabilized acylium ion. This highly electrophilic species is the active agent in the reaction.[14][16]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (an arenium ion or sigma complex).
-
Deprotonation: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[16]
A critical consideration in Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base that can form a stable complex with the Lewis acid catalyst.[15] This often necessitates the use of stoichiometric or even excess amounts of the catalyst, which is then destroyed during the aqueous workup.[15][17]
Caption: Experimental workflow for Friedel-Crafts Acylation.
Protocol 2: Friedel-Crafts Acylation of Anisole
This protocol provides a representative method for synthesizing an aryl ketone, a common precursor in medicinal chemistry.
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser with a gas outlet to a scrubber (for HCl), and a powder addition funnel. Place the flask under a nitrogen atmosphere.
-
Catalyst Suspension: Add anhydrous aluminum trichloride (AlCl₃, 1.2 eq) to the flask, followed by a suitable anhydrous solvent (e.g., Dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.
-
Reagent Addition: Add anisole (1.0 eq) to the stirred suspension. In a separate flask, dissolve this compound (1.0 eq) in the same anhydrous solvent and add it to the reaction flask dropwise over 30-60 minutes, keeping the temperature below 5 °C.
-
Reaction: After addition, allow the mixture to stir at room temperature for 4-8 hours, or until TLC indicates the consumption of starting material.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude ketone can be purified by column chromatography or recrystallization.
Conclusion: A Versatile Electrophile for Advanced Synthesis
This compound is a powerful and versatile electrophilic reagent whose reactivity is enhanced by its halogen substituents. Its proficiency in undergoing nucleophilic acyl substitution and Friedel-Crafts acylation makes it an indispensable tool for constructing the complex carbon skeletons required in pharmaceutical and materials science. A comprehensive understanding of its electronic properties, reaction mechanisms, and handling requirements, as detailed in this guide, is essential for leveraging its full synthetic potential in a safe and efficient manner.
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- Anshul Specialty Molecules. (2025). 4-Fluorobenzoyl Chloride.
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- Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride.
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Methodological & Application
Application Notes and Protocols: 2-Chloro-4-fluorobenzoyl Chloride in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of 2-Chloro-4-fluorobenzoyl Chloride in Medicinal Chemistry
This compound is a highly versatile and reactive building block in the synthesis of pharmaceutical and agrochemical compounds. Its utility stems from the presence of multiple reactive sites and the unique electronic properties conferred by the chlorine and fluorine substituents on the benzoyl ring. The electron-withdrawing nature of the halogens enhances the electrophilicity of the carbonyl carbon, making it an excellent acylating agent. This attribute is strategically leveraged in the construction of complex molecular architectures, particularly in the synthesis of anti-inflammatory, analgesic, and anti-cancer agents.[1] The incorporation of the 2-chloro-4-fluorophenyl moiety can also significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially enhancing its biological activity and metabolic stability.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of pharmaceutical intermediates, with a focus on two pivotal reaction types: Friedel-Crafts acylation and amide bond formation. The protocols detailed herein are designed to be robust and reproducible, providing researchers and drug development professionals with a reliable framework for their synthetic endeavors.
Key Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₃Cl₂FO | [2] |
| Molecular Weight | 193.00 g/mol | [2] |
| Appearance | Colorless to light yellow liquid or solid | [1] |
| Boiling Point | 95 °C at 10 mmHg | [1] |
| Density | 1.447 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.551 | [2] |
| CAS Number | 21900-54-9 | [2] |
| Hazard Class | Acute Toxicity (Oral), Skin Corrosion, Serious Eye Damage | [2] |
| Signal Word | Danger | [2] |
| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage) | [2] |
Safety Precautions: Due to its corrosive nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application I: Friedel-Crafts Acylation in the Synthesis of Heterocyclic Ketones
The Friedel-Crafts acylation is a cornerstone of C-C bond formation in organic synthesis, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring.[3][4] This reaction is instrumental in the synthesis of various pharmaceutical intermediates. For instance, the synthesis of key intermediates for the SGLT2 inhibitor canagliflozin involves the Friedel-Crafts acylation of a substituted thiophene. While the exact starting material for canagliflozin is different, the following protocol illustrates a representative Friedel-Crafts acylation using this compound and 2-phenylthiophene, a structurally related heterocycle.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst (AlCl₃): Anhydrous aluminum chloride is a strong Lewis acid that coordinates with the carbonyl oxygen of the acyl chloride, significantly increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the acylium ion intermediate. A stoichiometric amount is often required as both the reactant and product can form complexes with AlCl₃.[3]
-
Inert Solvent (Dichloromethane): Anhydrous dichloromethane (DCM) is a common solvent for Friedel-Crafts reactions due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.
-
Low Temperature Control: The initial phase of the reaction is conducted at a low temperature (0-5 °C) to control the exothermic reaction and minimize the formation of byproducts.
-
Aqueous Work-up with HCl: The reaction is quenched with a mixture of ice and hydrochloric acid to decompose the aluminum chloride complex and protonate any remaining Lewis basic species, facilitating their removal during the extraction.
Experimental Workflow: Friedel-Crafts Acylation
Caption: Workflow for Friedel-Crafts Acylation.
Detailed Protocol: Synthesis of (2-Chloro-4-fluorophenyl)(5-phenylthiophen-2-yl)methanone
Materials:
-
This compound (1.0 eq)
-
2-Phenylthiophene (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
-
Solvent Addition: Add anhydrous DCM to the flask via a syringe and cool the resulting suspension to 0 °C in an ice bath.
-
Reactant Addition: In the dropping funnel, prepare a solution of this compound (1.0 eq) and 2-phenylthiophene (1.0 eq) in anhydrous DCM.
-
Reaction Execution: Add the solution from the dropping funnel to the cooled AlCl₃ suspension dropwise over 30 minutes, ensuring the internal temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until the aluminum salts are fully dissolved.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired ketone.
Application II: Amide Bond Formation in the Synthesis of Bioactive Scaffolds
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry.[5] this compound serves as an excellent starting material for the synthesis of a diverse range of amides, which are prevalent in numerous drug molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism where an amine attacks the highly electrophilic carbonyl carbon of the acyl chloride.
Causality Behind Experimental Choices:
-
Amine Nucleophile: Primary and secondary amines are excellent nucleophiles for this reaction. The choice of amine determines the final amide product.
-
Base (Triethylamine or Pyridine): A non-nucleophilic base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Aprotic Solvent (DCM or THF): Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to dissolve the reactants without participating in the reaction.
-
Controlled Temperature: The reaction is often initiated at a low temperature to manage the typically exothermic nature of the acylation and then allowed to proceed at room temperature.
Reaction Mechanism: Amide Bond Formation
Caption: Mechanism of Amide Bond Formation.
Detailed Protocol: Synthesis of N-benzyl-2-chloro-4-fluorobenzamide
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.05 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve benzylamine (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Prepare a solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Conclusion: A Versatile Reagent for Modern Drug Discovery
This compound is a valuable and versatile reagent in the pharmaceutical industry. Its high reactivity and the unique properties of the resulting fluorinated and chlorinated aromatic structures make it a key building block in the synthesis of a wide range of biologically active molecules. The robust and reproducible protocols for Friedel-Crafts acylation and amide bond formation presented in this guide provide a solid foundation for researchers to leverage the full potential of this important pharmaceutical intermediate in their drug discovery and development programs.
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- Substrate Directed Highly Diastereoselective Synthesis of Eliglustat: A Drug for Gaucher Disease. ResearchGate. [URL: https://www.researchgate.
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Sources
Application Notes and Protocols for Acylations with 2-Chloro-4-fluorobenzoyl Chloride
Abstract
This comprehensive technical guide provides researchers, scientists, and drug development professionals with detailed application notes and robust protocols for acylation reactions utilizing 2-Chloro-4-fluorobenzoyl chloride. This versatile reagent is a cornerstone in the synthesis of a multitude of pharmaceutical intermediates and fine chemicals. This document moves beyond simple procedural outlines to deliver an in-depth analysis of the underlying chemical principles, strategic considerations for experimental design, and validated, step-by-step methodologies for key transformations, including Friedel-Crafts acylations, amidations, and esterifications. The protocols herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility to empower chemists in their synthetic endeavors.
Introduction: The Strategic Importance of this compound in Synthesis
This compound (C7H3Cl2FO) is a highly reactive acyl chloride that serves as a critical building block in organic synthesis.[1] Its utility stems from the electrophilic nature of the acyl chloride group, which readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles. The presence of both a chloro and a fluoro substituent on the benzoyl ring provides medicinal chemists with valuable handles for modulating the physicochemical properties of target molecules, such as lipophilicity, metabolic stability, and binding interactions.[2]
This guide will explore the most common and impactful applications of this reagent, providing the "why" behind the "how" of experimental protocols. We will delve into the mechanistic underpinnings of each reaction class, offering insights that are critical for troubleshooting, optimization, and adaptation to novel substrates.
Key Properties of this compound:
| Property | Value | Reference |
| CAS Number | 21900-54-9 | |
| Molecular Weight | 193.00 g/mol | |
| Appearance | Colorless to light yellow liquid | |
| Density | 1.447 g/mL at 25 °C | |
| Boiling Point | 114 °C | [3] |
| Refractive Index | n20/D 1.551 |
Safety & Handling: A Prerequisite for Success
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure personnel safety and experimental integrity.[4]
Core Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[4]
-
Moisture Sensitivity: The acyl chloride reacts with moisture to release hydrochloric acid.[4] It is imperative to use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon blanket) for reactions and storage.[5]
-
In case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of water and seek medical attention.[3]
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[3]
-
-
Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for hazardous waste disposal. Do not use water.[3]
Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds
The Friedel-Crafts acylation is a powerful method for forming aryl ketones, which are common intermediates in drug synthesis. This electrophilic aromatic substitution involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst.[6]
Mechanistic Rationale
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated by the interaction of this compound with a Lewis acid, typically aluminum chloride (AlCl3).[7] This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the desired ketone.[8]
Caption: Generalized workflow for Friedel-Crafts acylation.
Protocol: Synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methanone
This protocol details the acylation of benzene with this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene (or other suitable aromatic substrate)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel.
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere and cool the reaction flask to 0 °C in an ice bath.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Stir to form a suspension.
-
Acyl Chloride Addition: Add this compound (1.0 equivalent) dropwise to the stirred suspension.
-
Arene Addition: Add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature below 10 °C.[9]
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[9] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Neutralization: Wash the combined organic layers with saturated NaHCO₃ solution, followed by water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Amidation: Crafting the Amide Bond
The reaction of this compound with primary or secondary amines is a robust and efficient method for the synthesis of amides.[10] This transformation is fundamental in the construction of countless active pharmaceutical ingredients.
Mechanistic Rationale
The amidation reaction proceeds via a nucleophilic acyl substitution mechanism.[11] The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form the stable amide bond. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[12]
Caption: Key steps in the amidation of an amine.
Protocol: Synthesis of N-benzyl-2-chloro-4-fluorobenzamide
This protocol describes the reaction of this compound with benzylamine.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Amine Solution: In a round-bottom flask, dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[13]
-
Acyl Chloride Addition: Dissolve this compound (1.05 equivalents) in anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes.[13]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with 1 M HCl, followed by saturated NaHCO₃ solution, and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The resulting crude amide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Esterification: Formation of Ester Linkages
Esterification using this compound provides a direct route to aryl esters, which are valuable intermediates and can also be found in various bioactive molecules.
Mechanistic Rationale
Similar to amidation, esterification proceeds through a nucleophilic acyl substitution pathway. The alcohol, often in the presence of a base like pyridine or triethylamine, acts as the nucleophile, attacking the carbonyl carbon of the acyl chloride. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the HCl byproduct.
Protocol: Synthesis of Phenyl 2-chloro-4-fluorobenzoate
This protocol details the esterification of phenol with this compound.
Materials:
-
This compound
-
Phenol
-
Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1 M Copper (II) Sulfate (CuSO₄) solution (to remove pyridine)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
Procedure:
-
Alcohol Solution: In a round-bottom flask, dissolve phenol (1.0 equivalent) in anhydrous DCM and add pyridine (1.2 equivalents). Cool the mixture to 0 °C.
-
Acyl Chloride Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M CuSO₄ solution (until the blue color persists in the aqueous layer), water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude ester can be purified by column chromatography on silica gel.
Conclusion: A Versatile Tool for Modern Synthesis
This compound is an indispensable reagent for the modern synthetic chemist. Its high reactivity, coupled with the strategic placement of halogen substituents, provides a reliable and versatile platform for the construction of complex molecular architectures. The protocols detailed in this guide offer a solid foundation for the successful application of this reagent in Friedel-Crafts acylation, amidation, and esterification reactions. By understanding the underlying mechanistic principles and adhering to safe handling practices, researchers can effectively leverage the synthetic potential of this compound to advance their research and development goals.
References
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Bousfield, T. W., & Kat. (n.d.). A Molar Efficient Synthesis of Amides from Acid Chlorides and Amines in the Bioavailable Solvent Cyrene. The Royal Society of Chemistry.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.
- Yang, J., Han, X., Zhou, L., & Xiong, C. (n.d.). Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.
- Mu, R., Wang, Y., Liu, H., & Wang, G. (2018). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 6, 629. [Link]
- International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Tran, P. H., et al. (2014). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
- Semantic Scholar. (n.d.). Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene.
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
- Chemguide. (n.d.). THE FRIEDEL-CRAFTS ACYLATION OF BENZENE.
- YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
- Royal Society of Chemistry. (n.d.). Direct transformation of benzyl esters into esters, amides, and anhydrides using catalytic ferric(iii) chloride under mild conditions.
- Beilstein Journal of Organic Chemistry. (2018). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Chemistry LibreTexts. (2021, December 27). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- PubChem. (n.d.). 2-Chlorobenzoyl chloride.
- Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Primary Amines.
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Application Notes & Protocols: The Strategic Use of 2-Chloro-4-fluorobenzoyl Chloride in Modern Agrochemical Development
Introduction
In the landscape of modern agrochemical research, the strategic incorporation of halogenated moieties is a cornerstone for developing potent, selective, and metabolically robust active ingredients. Among the versatile building blocks available to synthetic chemists, 2-Chloro-4-fluorobenzoyl chloride (CFBC) has emerged as a pivotal intermediate.[1] Its disubstituted phenyl ring, featuring both a chlorine and a fluorine atom, offers a unique combination of electronic and steric properties that are instrumental in optimizing the biological activity of novel pesticides.[1] The high reactivity of the acyl chloride group allows for straightforward derivatization, making CFBC a foundational component in the synthesis of a wide array of agrochemicals, including insecticides, herbicides, and fungicides.[1][2]
The presence of fluorine, in particular, is a widely employed strategy in agrochemical design to enhance efficacy.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes.[3][4] This guide provides an in-depth exploration of CFBC's application in agrochemical synthesis, offering detailed protocols, mechanistic insights, and safety considerations for researchers and drug development professionals.
Physicochemical Properties and Safety Data
Compound Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 21900-54-9 | [1][5] |
| Molecular Formula | C₇H₃Cl₂FO | [1][5] |
| Molecular Weight | 193.00 g/mol | [5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Density | ~1.447 g/mL at 25 °C | [5] |
| Boiling Point | 95 °C / 10 mmHg | [1] |
| Refractive Index | n20/D ~1.551 | [5] |
| Signal Word | Danger | [5] |
| Hazard Class | 8A (Combustible corrosive hazardous materials) | [5] |
Critical Safety & Handling Protocols
This compound is a corrosive and toxic substance that requires strict adherence to safety protocols.[6][7] It is a lachrymator and causes severe skin burns and eye damage.[7][8]
-
Personal Protective Equipment (PPE): Always handle CFBC inside a certified chemical fume hood.[7] Required PPE includes a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][9] Use a type ABEK (EN14387) respirator filter if inhalation risk is high.[5]
-
Storage: Store in a cool, dry, and well-ventilated place, away from moisture.[8][9] The compound is moisture-sensitive; handle and store under an inert gas like nitrogen or argon.[9] Containers must be kept tightly closed and resealed carefully after opening.[9]
-
First Aid Measures:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes and consult a physician.[7][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Consult a physician.[6][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician immediately.[9]
-
-
Spill & Disposal: In case of a spill, evacuate the area. Use personal protective equipment. Absorb the spill with an inert material (e.g., dry sand or earth) and place it in a suitable, closed container for disposal as hazardous waste.[6] Do not let the product enter drains.[9] Dispose of contents/container to an approved waste disposal plant.[7]
Core Application: Synthesis of Benzoylurea Insecticides
A primary application of CFBC is in the synthesis of benzoylphenylureas (BPUs). BPUs are a critical class of insect growth regulators (IGRs) that act as chitin synthesis inhibitors.[10][11] By disrupting the formation of chitin, a key component of the insect exoskeleton, these compounds prevent proper molting, leading to larval death.[11] The 2-chloro-4-fluorobenzoyl moiety is a common feature in many commercial BPU insecticides.
General Synthetic Workflow
The synthesis of a target benzoylurea from CFBC typically involves a two-step process: first, the formation of a benzamide intermediate via acylation of a substituted aniline, followed by a reaction with a suitable isocyanate to form the final urea linkage.
Caption: General workflow for Benzoylphenylurea (BPU) synthesis from CFBC.
Protocol: Synthesis of a Representative Benzoylurea Derivative
This protocol outlines the synthesis of a generic BPU insecticide. Note: All operations should be performed in a fume hood under an inert atmosphere (N₂ or Ar).
Materials:
-
This compound (CFBC) (1.0 eq)
-
4-(Trifluoromethoxy)aniline (1.0 eq)
-
Pyridine (1.2 eq)
-
2,6-Difluorophenyl isocyanate (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Protocol Steps:
Part A: Synthesis of N-(4-(trifluoromethoxy)phenyl)-2-chloro-4-fluorobenzamide (Intermediate)
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of CFBC (1.0 eq) in anhydrous DCM to the reaction mixture via the dropping funnel over 30 minutes. Rationale: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.
-
Workup:
-
Wash the reaction mixture sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x). Rationale: The acid wash removes excess pyridine, and the bicarbonate wash removes any unreacted CFBC and HCl byproduct.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide intermediate. The product can be purified by recrystallization or used directly in the next step if sufficiently pure.
-
Part B: Synthesis of the Final Benzoylurea
-
Reaction Setup: Dissolve the dried amide intermediate from Part A (1.0 eq) in anhydrous toluene in a flask equipped with a reflux condenser and nitrogen inlet.
-
Isocyanate Addition: Add 2,6-difluorophenyl isocyanate (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 8-12 hours. A precipitate may form as the reaction proceeds.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold toluene or hexane to remove any unreacted starting materials.
-
Dry the final product under vacuum. Purity can be assessed by NMR, LC-MS, and melting point determination.
-
Application: Synthesis of Novel Fungicidal and Herbicidal Amides
The reactivity of CFBC is not limited to insecticides. It is an excellent electrophile for reaction with a wide range of nitrogen nucleophiles found in heterocyclic compounds, which are common scaffolds for fungicides and herbicides.[12] For instance, reaction with substituted pyrazole amines can lead to novel pyrazole carboxamides, a class known to include potent succinate dehydrogenase inhibitors (SDHIs).[3]
General Acylation Reaction
The core of this application is a straightforward nucleophilic acyl substitution, where an amine displaces the chloride from the acyl chloride.
Caption: General acylation pathway for synthesizing amide-based agrochemicals.
Protocol: Synthesis of a Pyrazole Amide Fungicide Candidate
This protocol describes the synthesis of a generic N-pyrazolyl-2-chloro-4-fluorobenzamide.
Materials:
-
This compound (CFBC) (1.1 eq)
-
3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq)
-
Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1N HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Protocol Steps:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM.
-
Base Addition: Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C using an ice bath.
-
CFBC Addition: Prepare a solution of CFBC (1.1 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 20-30 minutes. Rationale: Maintaining a low temperature minimizes potential side reactions and ensures controlled acylation.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours (overnight).
-
Monitoring: Check for the consumption of the pyrazole amine starting material using TLC or LC-MS.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the separated organic layer over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
References
- Chem-Impex. (n.d.). This compound.
- Li, Y., et al. (2023). Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. Molecules.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
- El-Sayed, W. M., et al. (n.d.). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Sohag Journal of Sciences.
- Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors. Journal of Agricultural and Food Chemistry.
- Kim, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science.
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- 5. 2-クロロ-4-フルオロベンゾイルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
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- 11. researchgate.net [researchgate.net]
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Application Notes & Protocols: 2-Chloro-4-fluorobenzoyl Chloride in Modern Organic Synthesis
Abstract
2-Chloro-4-fluorobenzoyl chloride has emerged as a pivotal structural motif and a versatile building block in the landscape of organic synthesis. Its unique electronic properties, stemming from the presence of two distinct halogen substituents on the aromatic ring, impart a specific reactivity profile that is highly sought after in the development of complex molecules. The electron-withdrawing nature of both the chlorine and fluorine atoms, combined with the highly electrophilic acyl chloride moiety, makes this compound an exceptional reagent for a range of chemical transformations. These notes provide an in-depth exploration of its applications, focusing on key reactions such as Friedel-Crafts acylation, amidation, and esterification. We present detailed, field-proven protocols, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the drug development and agrochemical industries.
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. This compound is a corrosive and moisture-sensitive compound.[1][2][3]
| Property | Value | Source |
| CAS Number | 21900-54-9 | [4] |
| Molecular Formula | C₇H₃Cl₂FO | [4] |
| Molecular Weight | 193.00 g/mol | [5] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [4] |
| Density | ~1.447 g/mL at 25 °C | |
| Boiling Point | 95 °C at 10 mmHg | [4] |
| Refractive Index | n20/D ~1.551 | |
| Storage | Store at 2 - 8 °C under an inert atmosphere (e.g., Nitrogen). Keep away from moisture. | [2][4] |
Safety Summary:
-
Hazards: Causes severe skin burns and eye damage. Harmful if swallowed.[1][2] May cause respiratory irritation.[3] Reacts with water, potentially releasing HCl gas.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat.[2] All manipulations should be performed in a certified chemical fume hood.[2]
-
Handling: Use only in a well-ventilated area.[2][3] Avoid breathing mist, vapors, or spray.[2][3] Do not allow contact with water.[2]
Core Reactivity and Mechanistic Rationale
The utility of this compound is dictated by two primary features: the highly reactive acyl chloride group and the substituted aromatic ring.
-
The Acyl Chloride Functionality: The carbon atom of the carbonyl group is highly electrophilic, readily attacked by a wide range of nucleophiles. This is the basis for its use in acylation reactions to form ketones, amides, and esters. The chloride ion is an excellent leaving group, facilitating these transformations.
-
Electronic Effects of Halogen Substituents: The chlorine and fluorine atoms are electron-withdrawing groups, which deactivates the benzene ring towards further electrophilic aromatic substitution.[6][7] This is a significant advantage in reactions like Friedel-Crafts acylation, as it prevents polyacylation of the product, a common side reaction in Friedel-Crafts alkylations.[7][8]
The following diagram illustrates the primary reaction pathways for this building block.
Caption: Versatility of this compound.
Application 1: Friedel-Crafts Acylation in Benzophenone Synthesis
The Friedel-Crafts acylation is arguably the most powerful application of this building block, enabling the synthesis of substituted benzophenones, which are core structures in many pharmaceutical and agrochemical compounds.[4][9] The reaction involves the activation of the acyl chloride with a Lewis acid, typically aluminum trichloride (AlCl₃), to generate a highly electrophilic acylium ion.[10]
Caption: Mechanism of Friedel-Crafts Acylation.
Protocol: Synthesis of (2-Chloro-4-fluorophenyl)(phenyl)methanone
This protocol details the acylation of benzene. For other arenes, stoichiometry and reaction times may need optimization.
Materials:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Role |
| This compound | 193.00 | 9.65 g | 50.0 | Acylating Agent |
| Aluminum Chloride (Anhydrous) | 133.34 | 7.33 g | 55.0 (1.1 eq) | Lewis Acid Catalyst |
| Benzene (Anhydrous) | 78.11 | 50 mL | - | Reagent & Solvent |
| Dichloromethane (DCM, Anhydrous) | 84.93 | 100 mL | - | Solvent |
| Hydrochloric Acid (2M aq.) | - | ~100 mL | - | Workup |
| Saturated Sodium Bicarbonate (aq.) | - | ~50 mL | - | Workup |
| Brine (Saturated NaCl aq.) | - | ~50 mL | - | Workup |
| Anhydrous Magnesium Sulfate | - | ~10 g | - | Drying Agent |
Procedure:
-
Reaction Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Flame-dry the glassware under vacuum and cool under a stream of nitrogen.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (7.33 g) and anhydrous dichloromethane (50 mL). Cool the resulting suspension to 0 °C in an ice-water bath.
-
Causality Note: Anhydrous conditions are critical as AlCl₃ reacts violently with water, which would deactivate the catalyst.[11] Cooling is necessary to control the initial exothermic complex formation.
-
-
Reagent Addition: In a separate flask, dissolve this compound (9.65 g) in anhydrous benzene (50 mL) and add this solution to the dropping funnel.
-
Acylation Reaction: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The disappearance of the starting benzoyl chloride indicates completion.
-
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Very slowly and carefully, pour the reaction mixture onto ~100 g of crushed ice in a separate beaker with vigorous stirring. Then, add 2M HCl (~50 mL) to dissolve the aluminum salts.
-
Causality Note: This highly exothermic quench must be done slowly to manage heat evolution and HCl gas release. The acid workup breaks down the ketone-AlCl₃ complex to liberate the final product.[10]
-
-
Extraction & Wash: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine all organic layers.
-
Wash the combined organic phase sequentially with 2M HCl (50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Causality Note: The bicarbonate wash neutralizes any remaining acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield the pure benzophenone derivative.
Application 2: Synthesis of Amide Derivatives
The reaction of this compound with primary or secondary amines is a robust and high-yielding method to produce N-substituted amides. This reaction is fundamental in medicinal chemistry for constructing the amide bonds prevalent in many drug candidates.[12]
General Protocol: Amide Bond Formation
Caption: Workflow for a typical amidation reaction.
Methodology:
-
Setup: In a round-bottom flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2-1.5 equivalents) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Causality Note: The base is crucial to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
-
-
Addition: Cool the solution to 0 °C. Add a solution of this compound (1.0-1.1 equivalents) in the same solvent dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-16 hours until completion is confirmed by TLC or LC-MS.
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with a weak acid (e.g., 1M HCl or 5% citric acid) to remove excess amine and base, followed by saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic phase over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent in vacuo. The resulting crude amide can be purified as needed.
References
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
- Google Patents. (2014). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Google Patents. (2017). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Asian Journal of Organic & Medicinal Chemistry. (n.d.). Synthesis of 2-aminobenzophenones.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- PrepChem.com. (n.d.). Synthesis of 2-fluorobenzoyl chloride.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Chemistry LibreTexts. (2021). 4.1.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Matrix Fine Chemicals. (n.d.). This compound | CAS 21900-54-9.
- Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation.
- International Journal of Researches in Applied Sciences and Engineering Technology. (2020). A Review on Synthesis of 4-Chloro,4'-Hydroxy Benzophenone.
- Frontiers in Chemistry. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite.
- Patsnap Eureka. (n.d.). A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride.
- YouTube. (2024). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions.
- European Patent Office. (n.d.). Process for the preparation of 4-hydroxybenzophenones.
- Chemguide. (n.d.). The Acylation of Benzene.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-.
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Esterification reactions involving 2-Chloro-4-fluorobenzoyl chloride
An Application Guide to Esterification Reactions Involving 2-Chloro-4-fluorobenzoyl Chloride
Abstract
This comprehensive guide provides detailed application notes and protocols for the esterification of alcohols and phenols using this compound. As a highly reactive acylating agent, this compound is a critical building block in the synthesis of diverse ester compounds utilized in pharmaceutical, agrochemical, and materials science research. This document offers an in-depth exploration of reaction mechanisms, step-by-step experimental protocols, safety and handling procedures, purification techniques, and analytical characterization methods. The causality behind experimental choices is explained to empower researchers to optimize these reactions for their specific molecular targets.
Introduction: The Utility of this compound
This compound is a bifunctional aromatic compound featuring a highly electrophilic acyl chloride group. This reactivity makes it an excellent reagent for nucleophilic acyl substitution reactions, most notably for the formation of esters and amides. The resulting 2-chloro-4-fluorobenzoyl esters are key intermediates in the synthesis of a wide range of commercially and scientifically important molecules. The presence of the chloro and fluoro substituents on the benzene ring provides unique electronic properties and potential sites for further functionalization, making it a versatile scaffold in drug development and materials engineering.
This guide is designed for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical, field-tested protocols for successful ester synthesis.
Reagent Profile and Critical Safety Protocols
Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 21900-54-9 | [1] |
| Molecular Formula | C₇H₃Cl₂FO | [1] |
| Molecular Weight | 193.01 g/mol | [1] |
| Appearance | White or colorless to light yellow liquid/lump | [1] |
| Boiling Point | 95 °C at 10 mmHg | [1] |
| Density | 1.447 g/mL at 25 °C | |
| Refractive Index | n20/D 1.551 |
Safety and Handling:
This compound is corrosive, a lachrymator (induces tearing), and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[2][3] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.[2][4]
-
Handling: Use glass or Teflon-lined equipment. Avoid contact with metals, as it may be corrosive.[5] The reagent is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for best results and to prevent hydrolysis. Keep containers tightly closed and store in a cool, dry, well-ventilated area away from incompatible materials like water, alcohols, and strong bases.[2]
-
First Aid: In case of skin contact, immediately wash off with plenty of water for at least 15 minutes.[6] For eye contact, rinse cautiously with water for several minutes.[2] In case of inhalation, move the person to fresh air. If swallowed, rinse the mouth but do not induce vomiting. In all cases of exposure, seek immediate medical attention.[6]
The Chemistry of Esterification: Mechanism and Catalysis
The formation of an ester from an acyl chloride and an alcohol or phenol is a classic example of nucleophilic acyl substitution. The reaction proceeds readily due to the high reactivity of the acyl chloride, where the chlorine atom is an excellent leaving group.
The general mechanism involves the nucleophilic attack of the hydroxyl group from the alcohol/phenol on the electrophilic carbonyl carbon of the acyl chloride. This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final ester product and hydrogen chloride (HCl).[7]
Caption: General mechanism for nucleophilic acyl substitution.
The Role of a Base Catalyst
The reaction produces HCl as a byproduct. This acid can protonate the starting alcohol, reducing its nucleophilicity, or in some cases, promote side reactions. Therefore, a stoichiometric amount of a non-nucleophilic base (like triethylamine) or a nucleophilic base (like pyridine) is typically added to act as an acid scavenger.[8][9]
However, bases like pyridine and 4-Dimethylaminopyridine (DMAP) can also act as powerful nucleophilic catalysts.[10][11] They react with the acyl chloride to form a highly reactive acylpyridinium salt intermediate. This intermediate is much more electrophilic than the starting acyl chloride, making it highly susceptible to attack even by less reactive nucleophiles like hindered alcohols or phenols.[12][13] DMAP is a significantly more effective catalyst than pyridine.[10][14]
Caption: Nucleophilic catalysis cycle with Pyridine or DMAP.
Experimental Protocols
The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: General Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)
This protocol describes a standard procedure for reacting this compound with a primary alcohol using pyridine as both a catalyst and an acid scavenger.
Experimental Workflow:
Caption: Standard experimental workflow for ester synthesis.
Materials:
-
This compound
-
Benzyl alcohol
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add benzyl alcohol (1.0 eq.).
-
Dissolve the alcohol in anhydrous DCM (approx. 0.2 M concentration) and add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred alcohol/pyridine mixture over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[15][16]
-
Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude ester by flash column chromatography on silica gel.
Table 2: Summary for Protocol 1
| Parameter | Guideline | Rationale |
| Alcohol | 1.0 eq. | Limiting reagent. |
| Acyl Chloride | 1.05 - 1.2 eq. | A slight excess ensures complete conversion of the alcohol. |
| Pyridine | 1.2 - 1.5 eq. | Scavenges HCl and acts as a nucleophilic catalyst.[8][9] |
| Solvent | Anhydrous DCM | Inert solvent that dissolves reactants well.[8] |
| Temperature | 0 °C to RT | Initial cooling controls the exothermic reaction; warming to RT ensures completion. |
| Typical Yield | 85-95% | Varies based on substrate and purification efficiency. |
Protocol 2: DMAP-Catalyzed Esterification of a Phenol
Phenols are less nucleophilic than aliphatic alcohols.[12] This protocol utilizes a catalytic amount of DMAP with a non-nucleophilic base (triethylamine, TEA) for a more efficient reaction.
Materials:
-
This compound
-
4-Methoxyphenol
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard work-up reagents (as in Protocol 1)
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add 4-methoxyphenol (1.0 eq.), triethylamine (1.5 eq.), and a catalytic amount of DMAP (0.05 - 0.1 eq.).
-
Dissolve the components in anhydrous DCM (approx. 0.2 M).
-
Cool the mixture to 0 °C.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM via a dropping funnel.
-
After addition, allow the mixture to stir at room temperature overnight (12-16 hours).
-
Monitor the reaction by TLC.
-
Perform an aqueous work-up as described in Protocol 1. The triethylammonium hydrochloride salt formed is water-soluble and will be removed.
-
Purify the crude product. For solid esters, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is often effective.[17]
Table 3: Summary for Protocol 2
| Parameter | Guideline | Rationale |
| Phenol | 1.0 eq. | Limiting reagent. |
| Acyl Chloride | 1.1 eq. | Ensures complete conversion. |
| TEA | 1.5 eq. | Stoichiometric base to neutralize the generated HCl. |
| DMAP | 0.05 - 0.1 eq. | Highly effective nucleophilic catalyst for activating the acyl chloride.[18][19] |
| Solvent | Anhydrous DCM | Common inert solvent. |
| Temperature | 0 °C to RT | Standard conditions for controlling reactivity and driving the reaction to completion. |
| Typical Yield | 90-98% | DMAP catalysis typically leads to very high yields.[11] |
Product Characterization
Confirming the structure and purity of the synthesized ester is a critical final step.
-
¹H and ¹³C NMR Spectroscopy: Provides the most definitive structural information. Expect to see characteristic shifts for the aromatic protons of both the benzoyl and alcohol/phenol moieties, as well as the disappearance of the alcohol's hydroxyl proton signal.
-
¹⁹F NMR Spectroscopy: A single resonance corresponding to the fluorine atom on the benzoyl ring should be observed. This is a powerful tool for confirming the presence of the fluoro-substituted ring.[20]
-
FTIR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band for the ester at approximately 1720-1740 cm⁻¹. The broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) should be absent in the purified product.[21]
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the product ester. The mass spectrum will show the molecular ion peak (M⁺) corresponding to the calculated mass.[21]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive alcohol/phenol. 2. Hydrolysis of acyl chloride due to moisture. 3. Insufficient base or catalyst. | 1. Use DMAP catalysis (Protocol 2). 2. Ensure all glassware is flame-dried and use anhydrous solvents. 3. Check stoichiometry and purity of the base/catalyst. |
| Incomplete Reaction | 1. Steric hindrance in the alcohol/phenol. 2. Insufficient reaction time or temperature. | 1. Increase reaction time, gently heat the reaction (e.g., to 40 °C), or use DMAP. 2. Allow the reaction to run longer, monitoring by TLC. |
| Product is an Oil Instead of Expected Solid | Impurities present in the product. | Re-purify using column chromatography or attempt to induce crystallization by scratching the flask or adding a seed crystal. |
| Difficult Purification | Product and starting material have similar polarity. | Adjust the eluent system for column chromatography (e.g., use a shallower gradient). Ensure the work-up was thorough to remove ionic impurities. |
Conclusion
This compound is a robust and versatile reagent for the synthesis of a wide array of esters. Successful esterification is readily achieved by selecting the appropriate reaction conditions based on the nucleophilicity of the hydroxyl-containing substrate. For simple primary and secondary alcohols, a standard reaction with pyridine is effective. For less reactive substrates such as phenols or sterically hindered alcohols, the use of a potent nucleophilic catalyst like DMAP is highly recommended to ensure high conversion and excellent yields. Strict adherence to anhydrous conditions and safety protocols is paramount for achieving reproducible and safe results.
References
- Bonner, T. G., & McNamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic. [Link]
- Chemistry Stack Exchange. (2016).
- Reddit. (2020). What is the role of pyridine in the acetylations of alcohols? r/OrganicChemistry. [Link]
- Khan, I., et al. (2023). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry. [Link]
- Organic Chemistry Portal. (n.d.).
- IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- LookChem. (n.d.).
- Sung, K., & Wu, S. (2000). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry. [Link]
- Hill, C. A. S., & Jones, D. (1999). The Pyridine-Catalysed Acylation of Pine Sapwood and Phenolic Model Compounds with Carboxylic Acid Anhydrides. Holzforschung. [Link]
- ResearchG
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2021).
- Writing in Biology. (2018).
- University of Missouri–St. Louis. (n.d.).
- OperaChem. (2024).
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link]
- PubChem. (n.d.). This compound. [Link]
- PubChem. (n.d.). 2-Fluorobenzoyl chloride. [Link]
- Chemguide. (n.d.).
- Royal Society of Chemistry. (2021).
- Chemistry Steps. (n.d.).
- Sakakura, A., Kawajiri, K., Ohkubo, T., Kosugi, Y., & Ishihara, K. (2007). Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions. Journal of the American Chemical Society. [Link]
- Reddit. (2013). Add DMAP to esterification between acyl chloride and alcohol? r/chemistry. [Link]
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. [Link]
- Google Patents. (2022). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid.
- Zhou, Q., Li, X., Weng, S., Fang, X., & Gu, Z. (2015). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Magnetic Resonance in Chemistry. [Link]
- Google Patents. (2019). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (2015). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
- NileRed. (2017). Esterification using Acid Chloride and Alcohol. YouTube. [Link]
- Google Patents. (2016). CN106008197A - Preparation method for o-fluorobenzoyl chloride.
- Master Organic Chemistry. (n.d.).
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Application Notes and Protocols: The Strategic Utility of 2-Chloro-4-fluorobenzoyl Chloride in the Synthesis of Kinase Inhibitors
Introduction: The Versatility of Halogenated Benzoyl Chlorides in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into molecular scaffolds is a cornerstone of rational drug design. These elements can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[1] 2-Chloro-4-fluorobenzoyl chloride, a bifunctionally halogenated aromatic acyl chloride, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its utility is particularly pronounced in the synthesis of targeted therapeutics, such as kinase inhibitors, which represent a significant class of anti-cancer agents.[1][2]
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a specific focus on its role in the synthesis of key intermediates for kinase inhibitors. We will elucidate the chemical principles underpinning its reactivity and provide detailed, field-proven protocols for its practical application in the research and development setting.
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective and safe utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₂FO | |
| Molecular Weight | 193.00 g/mol | |
| Appearance | Colorless to light yellow liquid or solid | |
| Density | 1.447 g/mL at 25 °C | |
| Boiling Point | 95 °C at 10 mmHg | |
| Refractive Index | n20/D 1.551 | |
| CAS Number | 21900-54-9 |
Application Focus: Synthesis of a Key Intermediate for the Kinase Inhibitor Gefitinib
A prominent application of this compound is in the synthesis of 3-chloro-4-fluoroaniline, a crucial intermediate for the production of Gefitinib (Iressa®). Gefitinib is an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3][4] The synthesis of this key aniline derivative from this compound proceeds via a two-step sequence involving the formation of an amide followed by a Hofmann rearrangement.
Workflow for the Synthesis of 3-Chloro-4-fluoroaniline from this compound
Caption: Synthetic workflow for 3-chloro-4-fluoroaniline.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-fluorobenzamide
This protocol details the amidation of this compound to produce 2-Chloro-4-fluorobenzamide.
1. Materials and Equipment:
-
This compound
-
Aqueous ammonia (28-30%)
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
2. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is corrosive and lachrymatory. Handle with care.
-
Aqueous ammonia is corrosive and has a pungent odor.
3. Reaction Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, add this compound (1 equivalent) dissolved in dichloromethane (5-10 volumes).
-
Slowly add aqueous ammonia (2-3 equivalents) dropwise from a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, transfer the reaction mixture to a separatory funnel and wash with deionized water (2 x 5 volumes).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-4-fluorobenzamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure amide as a solid.
Expected Yield: 85-95%
Protocol 2: Synthesis of 3-Chloro-4-fluoroaniline via Hofmann Rearrangement
This protocol describes the conversion of 2-Chloro-4-fluorobenzamide to 3-Chloro-4-fluoroaniline.
1. Materials and Equipment:
-
2-Chloro-4-fluorobenzamide
-
Sodium hydroxide
-
Bromine or Sodium hypochlorite solution
-
Dichloromethane (DCM)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Separatory funnel
-
Rotary evaporator
2. Safety Precautions:
-
This reaction should be performed in a well-ventilated fume hood.
-
Bromine is highly corrosive and toxic. Handle with extreme caution.
-
Sodium hydroxide is corrosive.
-
The reaction can be exothermic; maintain careful temperature control.
3. Reaction Procedure:
-
Prepare a fresh solution of sodium hypobromite by slowly adding bromine (1.1 equivalents) to a cold (0-5 °C) aqueous solution of sodium hydroxide (4-5 equivalents).
-
In a separate flask, dissolve 2-Chloro-4-fluorobenzamide (1 equivalent) in a minimal amount of a suitable solvent (e.g., water or a co-solvent system).
-
Slowly add the 2-Chloro-4-fluorobenzamide solution to the cold sodium hypobromite solution with vigorous stirring.
-
After the addition, slowly heat the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and extract the product with dichloromethane (3 x 10 volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
The crude 3-Chloro-4-fluoroaniline can be purified by vacuum distillation or column chromatography on silica gel.
Expected Yield: 60-75%
Mechanistic Insight: The Hofmann Rearrangement
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. The causality behind this transformation is a multi-step process:
Caption: Key steps of the Hofmann rearrangement.
-
Deprotonation: The amide nitrogen is deprotonated by the strong base (NaOH).
-
N-Halogenation: The resulting anion reacts with the halogen (e.g., bromine) to form an N-haloamide.
-
Second Deprotonation: A second proton is removed from the nitrogen, forming an unstable intermediate.
-
Rearrangement: The R-group attached to the carbonyl carbon migrates to the nitrogen, with the simultaneous loss of the halide ion, to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate is then hydrolyzed by water under the basic conditions to form a carbamic acid.
-
Decarboxylation: The carbamic acid is unstable and readily decarboxylates to yield the primary amine and carbon dioxide.
Application in Kinase Inhibitor Synthesis: The Final Step to Gefitinib
Once 3-chloro-4-fluoroaniline is synthesized, it can be utilized in the final key step of Gefitinib synthesis: a nucleophilic aromatic substitution (SNA_r) reaction with a suitably activated quinazoline core.
Caption: Final coupling step in Gefitinib synthesis.
This reaction typically involves heating the two reactants in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), often with an acid catalyst to facilitate the reaction.[3][5] The aniline nitrogen acts as a nucleophile, displacing the chlorine atom at the 4-position of the quinazoline ring. This step is critical as it installs the anilino-quinazoline pharmacophore responsible for the potent and selective inhibition of the EGFR tyrosine kinase.
Conclusion
This compound is a strategically important building block in medicinal chemistry, offering a reliable and efficient entry point for the synthesis of key intermediates for targeted therapies. The protocols and mechanistic insights provided herein demonstrate its practical application in the synthesis of 3-chloro-4-fluoroaniline, a crucial component of the EGFR inhibitor Gefitinib. By understanding the reactivity and handling of this versatile reagent, researchers and drug development professionals can effectively leverage its properties to advance the discovery and development of novel therapeutics.
References
- Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2012). PMC.
- A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Jurnal Kimia Sains dan Aplikasi, 24(8), 273-279.
Sources
Application Note: Strategic Synthesis of Novel Bioactive Scaffolds Utilizing 2-Chloro-4-fluorobenzoyl Chloride
Abstract
This technical guide provides detailed application notes and validated protocols for the synthetic use of 2-Chloro-4-fluorobenzoyl chloride, a pivotal reagent in modern medicinal and agrochemical research. The unique electronic properties imparted by the halogen substituents make this molecule a highly reactive and versatile building block for creating complex molecular architectures.[1] This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to rationally design and troubleshoot synthetic pathways. We present step-by-step protocols for key transformations, including amide bond formation, esterification, and Friedel-Crafts acylation, which are fundamental to the synthesis of novel therapeutic and industrial compounds.[2][3] The insights provided herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.
Introduction: The Strategic Advantage of this compound
This compound is more than a simple acylating agent; it is a strategic building block for introducing a specifically functionalized benzoyl moiety into target molecules. The presence of both chlorine and fluorine atoms on the aromatic ring offers significant advantages in drug discovery and materials science.[2]
-
Metabolic Stability: The fluorine atom at the C4 position can block potential sites of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.
-
Enhanced Binding Affinity: The electronegative character and small size of fluorine can lead to favorable interactions (e.g., hydrogen bonds, dipole-dipole) within a protein's active site, potentially increasing binding affinity and potency.
-
Modulated Lipophilicity: Halogenation systematically alters the lipophilicity of a molecule, a critical parameter for cell permeability and overall bioavailability.
-
Synthetic Versatility: The acyl chloride functional group is highly reactive, participating in a wide range of nucleophilic substitution reactions to form stable covalent bonds.[4]
This guide provides the foundational knowledge and practical protocols to harness these properties effectively.
Physicochemical Properties & Reactivity Profile
Understanding the inherent properties of this compound is essential for its safe handling and effective use.
| Property | Value | Reference |
| CAS Number | 21900-54-9 | |
| Molecular Formula | C₇H₃Cl₂FO | |
| Molecular Weight | 193.00 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Density | 1.447 g/mL at 25 °C | |
| Boiling Point | ~212 °C | [6] |
| Refractive Index | n20/D 1.551 |
Reactivity Insights: The carbonyl carbon of this compound is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the carbonyl oxygen and the two chlorine atoms (one on the ring, one on the carbonyl group), as well as the fluorine atom. This heightened electrophilicity makes it a potent acylating agent, readily reacting with a wide range of nucleophiles. Compared to unsubstituted benzoyl chloride, it generally exhibits faster reaction kinetics under similar conditions.[7]
Core Synthetic Protocols
The following protocols are designed as robust starting points for laboratory synthesis. Researchers are encouraged to adapt and optimize these methods for their specific substrates.
Protocol 1: Synthesis of N-Aryl Amides
The formation of an amide bond is one of the most important reactions in pharmaceutical chemistry. This protocol details a standard Schotten-Baumann acylation.
Causality: The reaction proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the electrophilic carbonyl carbon. An acid scavenger (base) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Diagram: General Amide Synthesis Workflow
Caption: Workflow for N-Aryl Amide Synthesis.
Experimental Protocol:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the primary or secondary amine (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[7]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude amide can typically be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Friedel-Crafts Acylation for Diaryl Ketone Synthesis
This protocol describes the synthesis of a diaryl ketone, a common scaffold in medicinal chemistry, via electrophilic aromatic substitution.
Causality: A strong Lewis acid, such as aluminum chloride (AlCl₃), is essential. It coordinates to the carbonyl oxygen and abstracts the chloride atom, generating a highly electrophilic acylium ion. This ion is the active electrophile that is attacked by the electron-rich aromatic ring. Anhydrous conditions are critical because water will react violently with and deactivate the Lewis acid catalyst.[8][9]
Diagram: Friedel-Crafts Acylation Mechanism
Caption: Mechanism of Lewis Acid-Catalyzed Friedel-Crafts Acylation.
Experimental Protocol:
-
Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel under an inert atmosphere. All glassware must be oven- or flame-dried.
-
Catalyst Suspension: Charge the flask with the aromatic substrate (e.g., anisole, 1.5 eq) and a dry, non-reactive solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Cool the mixture to 0 °C. Carefully add anhydrous aluminum chloride (AlCl₃, 1.2 eq) portion-wise, as the initial complexation can be exothermic.
-
Reagent Addition: Dissolve this compound (1.0 eq) in the same dry solvent and add it to the addition funnel. Add the acyl chloride solution dropwise to the cooled, stirred suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.[9]
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quenching & Workup: Very carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[8] This will hydrolyze the aluminum complexes. Stir until all solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing & Isolation: Wash the combined organic layers with water, saturated NaHCO₃ solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.[9]
-
Purification: Purify the crude diaryl ketone product by column chromatography or recrystallization.
Data Summary and Characterization
The successful synthesis of the target compounds should be validated through standard analytical techniques. The table below presents expected data for representative products.
| Product Name | Structure | Reaction Type | Expected Yield | M.P. (°C) | Key IR Peak (cm⁻¹) |
| N-benzyl-2-chloro-4-fluorobenzamide | Ph-CH₂-NH-CO-Ar | Amidation | 85-95% | 135-138 | ~1650 (Amide C=O) |
| 4-Methoxyphenyl (2-chloro-4-fluorophenyl)methanone | MeO-Ph-CO-Ar | Friedel-Crafts | 70-85% | 102-105 | ~1665 (Ketone C=O) |
| 4-Methylphenyl 2-chloro-4-fluorobenzoate | Me-Ph-O-CO-Ar* | Esterification | 88-96% | 78-81 | ~1735 (Ester C=O) |
*Ar = 2-chloro-4-fluorophenyl
Characterization Checklist:
-
¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.
-
FTIR Spectroscopy: To identify key functional groups (e.g., C=O stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of solid products.
Safety Precautions
All experiments involving this compound and related reagents must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
This compound: Corrosive and a lachrymator (causes tearing). Avoid inhalation and contact with skin and eyes.[8]
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle with extreme care in a dry environment.[8]
-
Dichloromethane (DCM): Volatile and a potential carcinogen. Minimize exposure.
-
Acid/Base Solutions: Handle all acidic and basic solutions with appropriate gloves and safety goggles.
Conclusion
This compound is a high-value reagent for the synthesis of novel compounds in discovery research. Its distinct electronic and steric properties provide a reliable handle for constructing complex molecules with potential biological activity. The protocols and insights detailed in this application note serve as a validated foundation for researchers to build upon, facilitating the efficient and strategic development of new chemical entities for pharmaceutical and agrochemical applications.[2][10]
References
- Fengchen Group. (n.d.). Exploring 2-Chloro-4-Fluorobenzyl Chloride: Properties and Applications.
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride.
- Patsnap Eureka. (n.d.). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- ResearchGate. (2018). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN104211590A - Preparation method of 2, 4-dichloro-fluorobenzoyl chloride.
- National Center for Biotechnology Information. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 5. alfa-chemistry.com [alfa-chemistry.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 4-Fluorobenzoyl Chloride [anshulchemicals.com]
Application Note: GC-MS Analysis of Amines via Derivatization with 2-Chloro-4-fluorobenzoyl Chloride
Introduction: Overcoming the Analytical Challenge of Amine Quantification
The analysis of primary and secondary amines by gas chromatography (GC) presents significant challenges. Due to their inherent polarity and hydrogen-bonding capabilities, these compounds often exhibit poor chromatographic performance, characterized by low volatility, strong interaction with active sites in the GC system, and resultant peak tailing.[1][2][3] These issues compromise sensitivity, resolution, and quantitative accuracy.
Chemical derivatization is a requisite pre-analytical step that chemically modifies the amine to create a new compound with properties more amenable to GC analysis.[4][5] This is typically achieved by replacing the active hydrogens on the amino group with a less polar, more stable functional group.[1] Acylation, the introduction of an acyl group, is a robust and widely employed technique for this purpose.[1][6]
This application note provides a detailed protocol and scientific rationale for the derivatization of primary and secondary amines using 2-chloro-4-fluorobenzoyl chloride. This acylating agent forms stable amide derivatives that are significantly more volatile and thermally stable. The incorporation of halogen atoms (chlorine and fluorine) into the derivative structure also yields a distinct mass spectrometric signature, enhancing selectivity and providing characteristic fragmentation patterns ideal for confirmation and quantification by mass spectrometry (MS).
The Reaction Mechanism: Base-Catalyzed Nucleophilic Acyl Substitution
The derivatization proceeds via the classic Schotten-Baumann reaction , a well-established method for synthesizing amides from amines and acid chlorides in the presence of a base.[7][8][9]
Causality of the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic amine, which uses its lone pair of electrons to attack the highly electrophilic carbonyl carbon of this compound.[8][9] The electron-withdrawing nature of the aromatic ring and the chlorine atom on the acyl chloride enhances this electrophilicity.
-
Tetrahedral Intermediate Formation: This attack forms an unstable tetrahedral intermediate.[9]
-
Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct. To prevent the protonation of the unreacted amine (which would render it non-nucleophilic) and to drive the reaction equilibrium towards the product, a base is required.[9][10] Schotten-Baumann conditions typically employ a two-phase system where an aqueous base (like sodium hydroxide) neutralizes the HCl, keeping the organic-soluble reactants and products in the organic phase.[7]
Caption: Schotten-Baumann reaction mechanism for amine derivatization.
Detailed Application Protocol
This protocol provides a self-validating system. The inclusion of a reagent blank confirms the absence of contamination from reagents or glassware, while the analysis of a derivatized standard confirms reaction success and provides a reference for retention time and mass spectrum.
Required Materials and Reagents
-
Reagents:
-
Amine standard or sample
-
This compound (derivatizing agent)
-
Toluene or Dichloromethane (DCM), HPLC grade (organic solvent)
-
Sodium hydroxide (NaOH) solution, 1 M (aqueous base)
-
Hydrochloric acid (HCl) solution, 1 M (for wash step)
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) (drying agent)
-
Ethyl acetate or Hexane, HPLC grade (final solvent for injection)
-
-
Glassware & Equipment:
-
15 mL screw-cap vials with PTFE-lined septa
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or rotary evaporator
-
GC-MS system
-
Experimental Workflow: Step-by-Step Derivatization
Caption: Experimental workflow for amine derivatization and sample prep.
Protocol Steps Explained:
-
Sample Preparation: Prepare a stock solution of your amine standard or sample in toluene (e.g., 1 mg/mL). In a 15 mL vial, add 1 mL of the amine solution. To this, add 2 mL of 1 M NaOH solution. The two-phase system is now established.
-
Derivatization: Add 100 µL of a freshly prepared this compound solution (e.g., 10 mg/mL in toluene). The reagent is added to the organic phase but the reaction occurs at the interface, with the aqueous base immediately neutralizing the HCl byproduct.
-
Reaction: Cap the vial tightly and vortex vigorously for 2-5 minutes at room temperature. The vigorous mixing increases the surface area between the two phases, accelerating the reaction.
-
Workup - Phase Separation: Centrifuge the vial to achieve a clean separation between the upper organic layer and the lower aqueous layer.
-
Extraction: Carefully pipette the upper organic layer into a new, clean vial, leaving the aqueous layer behind.
-
Washing: To remove unreacted base (NaOH) and any phenolic impurities, wash the organic extract by adding 1 mL of 1 M HCl. Vortex, allow the layers to separate, and discard the lower aqueous layer. Perform a final wash with 1 mL of brine to remove residual water-soluble components.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic layer and let it sit for 5 minutes to remove trace amounts of water, which can interfere with GC analysis.
-
Final Preparation: Carefully transfer the dried organic solvent to a new vial. Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried derivative residue in a specific volume (e.g., 200 µL) of a volatile solvent suitable for GC injection, such as ethyl acetate or hexane.
-
Analysis: Transfer the final solution to a GC autosampler vial and inject 1 µL into the GC-MS system.
GC-MS Analysis and Data Interpretation
Typical GC-MS Parameters
The following parameters serve as a robust starting point for method development. The temperature program should be optimized based on the specific volatility of the amine derivatives being analyzed.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Column | HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A workhorse, non-polar column providing excellent separation for a wide range of derivatized compounds.[11] |
| Inlet Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) | Splitless mode maximizes sensitivity, while a split injection prevents column overloading for concentrated samples. |
| Inlet Temp | 280 °C | Ensures rapid and complete volatilization of the stable amide derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency.[11] |
| Oven Program | Initial 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min) | The initial temperature ensures good focusing on the column head. The ramp rate is a balance between resolution and analysis time. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and library-searchable fragmentation patterns. |
| Source Temp | 230 °C | Standard temperature to maintain cleanliness and promote ionization. |
| Quadrupole Temp | 150 °C | Standard temperature for stable mass filtering. |
| Mass Range | 50 - 500 amu | A scan range that covers the expected mass of the derivatives and their key fragments, while excluding low-mass noise. |
| Acquisition | Full Scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification) | Full scan provides qualitative data, while SIM mode significantly enhances sensitivity by monitoring only specific, characteristic ions. |
Expected Mass Fragmentation Pattern
Under EI conditions, the derivatized amide will fragment in a predictable manner, providing a high degree of confidence in compound identification.
-
Molecular Ion (M⁺): The presence of a molecular ion peak is expected, though its intensity may vary.
-
Acylium Ion: A dominant fragment will likely be the 2-chloro-4-fluorobenzoyl cation (m/z 173/175) resulting from the cleavage of the amide C-N bond. This is a highly characteristic fragment for this derivatization agent.
-
Alpha-Cleavage: Another common pathway is α-cleavage, where the bond adjacent to the nitrogen atom on the original amine's alkyl chain breaks.[12][13] This provides structural information about the original amine. For example, derivatized propylamine would show a loss corresponding to an ethyl radical.
-
Isotope Pattern: The presence of a chlorine atom in the acylium ion will produce a characteristic M and M+2 isotopic pattern with an approximate 3:1 ratio, which is a powerful tool for confirming the presence of the derivative.
Conclusion
The derivatization of primary and secondary amines with this compound is a highly effective and reliable strategy for robust GC-MS analysis. The Schotten-Baumann reaction conditions are straightforward, producing stable, volatile derivatives with excellent chromatographic properties. This method mitigates common analytical issues like peak tailing and poor sensitivity, while introducing unique mass spectrometric handles (halogen atoms, characteristic fragments) that facilitate confident identification and accurate quantification. This protocol provides a validated starting point for researchers in pharmaceutical development, environmental analysis, and metabolomics to achieve superior results in their amine analyses.
References
- Wikipedia. (n.d.). Schotten–Baumann reaction. Wikipedia. [Link]
- BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. [Link]
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Lokey Lab Protocols - Wikidot. (2017, March 7). Schotten-Baumann Reaction. Wikidot. [Link]
- Haky, J. E. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. [Link]
- RSC Publishing. (2019). Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. Royal Society of Chemistry. [Link]
- Md Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Journal of Analytical Methods in Chemistry, 2020, 8532453. [Link]
- Płotka-Wasylka, J. M., Morrison, C., Biziuk, M., & Namieśnik, J. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(11), 4693–4731. [Link]
- An, T., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 303-311. [Link]
- ResearchGate. (n.d.). 2.1.2. Gas chromatography of amines as various derivatives.
- Tsikas, D., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 181. [Link]
- ScienceOpen. (2019, October 21). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. ScienceOpen. [Link]
- Swenson, S. A., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization with UHPLC-MS/MS. Analytical Chemistry, 93(11), 4813–4821. [Link]
- ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
- Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1966–1973. [Link]
- ResearchGate. (n.d.). Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride.
- ResearchGate. (n.d.). Scheme 3. Mass fragmentation pattern of compounds 3a and 3b.
- Malec, P. A., & Kennedy, R. T. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS.
- ResearchGate. (n.d.). A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography.
- Chemistry LibreTexts. (2022, July 3). 6.
- Semantic Scholar. (2019, October 21). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Semantic Scholar. [Link]
- Dr. Anaji Physical Chemistry. (2022, December 24). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. YouTube. [Link]
- PubMed. (n.d.). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]
- Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. [Link]
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- 4. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-Chloro-4-fluorobenzoyl Chloride by Distillation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of this critical chemical intermediate. As a reactive acyl chloride, its purification requires careful attention to detail to prevent decomposition and ensure high purity.
Core Principles & Physical Data
This compound is a moisture-sensitive and corrosive liquid that can be thermally unstable at elevated temperatures.[1][2] These properties necessitate the use of vacuum distillation for purification, which lowers the boiling point to a safe operating temperature, thereby preventing product degradation and the formation of polymeric byproducts.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 21900-54-9 | [4] |
| Molecular Formula | C₇H₃Cl₂FO | [4] |
| Molecular Weight | 193.00 g/mol | [5] |
| Appearance | White or colorless to light yellow liquid/lump | [4][6] |
| Boiling Point | 95 °C at 10 mmHg (13.3 mbar) | [4][6] |
| Melting Point | 16 °C | [4][6] |
| Density | ~1.447 - 1.47 g/mL at 20-25 °C | [4] |
| Refractive Index | ~1.551 | [7] |
Troubleshooting Guide: Common Distillation Issues
This section addresses specific problems that may arise during the distillation process in a direct question-and-answer format.
Question 1: Why has my crude material and/or the resulting distillate turned dark yellow or brown?
Answer: Discoloration is a primary indicator of thermal decomposition. This compound, like many acyl chlorides, can degrade at high temperatures, leading to the formation of tars and other colored byproducts.[8][9]
-
Causality: The issue stems from the distillation pot temperature being too high. This can be caused by either an excessive heating mantle setting or an insufficient vacuum. A poor vacuum level fails to adequately lower the compound's boiling point, forcing you to apply more heat, which in turn initiates decomposition.
-
Troubleshooting Steps:
-
Immediately Reduce Heat: Lower the temperature of the heating mantle.
-
Verify Vacuum Level: Check your manometer. The pressure should be stable and ideally at or below 10 mmHg to achieve the target boiling point of ~95 °C.[4]
-
Inspect for Leaks: Unstable or high pressure is often due to leaks. Check all glass joints, tubing connections, and the pump itself. Listen for a hissing sound, which indicates a leak. Ensure all joints are properly sealed with a suitable vacuum grease.
-
Future Prevention: Always start with a high vacuum before slowly increasing the heat. Never heat the flask strongly while the pressure is still decreasing.
-
Question 2: My distillation yield is significantly lower than expected. What are the likely causes?
Answer: Low recovery can be attributed to several factors, ranging from chemical degradation to mechanical losses in the system.
-
Causality & Solutions:
-
Hydrolysis: The most common cause of yield loss for acyl chlorides is exposure to moisture. This compound reacts readily with water to form the corresponding carboxylic acid, which is non-volatile under these conditions and will remain in the distillation flask.[1]
-
Solution: Ensure all glassware is oven- or flame-dried immediately before assembly. Use a dry inert gas (like nitrogen or argon) to backfill the system after evacuation and for storage.[6]
-
-
System Leaks: A leaky vacuum system (as described in Q1) prevents a complete and efficient distillation, leaving a significant amount of product behind in the distillation pot.
-
Solution: Perform a thorough leak check on your apparatus before heating.
-
-
Decomposition: Overheating can lead to polymerization, converting your desired liquid product into non-volatile tar, which drastically reduces the distillable yield.[10]
-
Solution: Maintain the lowest possible distillation temperature by using a high vacuum.
-
-
Premature Termination: Ending the distillation too early will leave product in the distillation pot.
-
Solution: Continue collecting the main fraction as long as the temperature at the stillhead remains stable at the expected boiling point for the applied pressure. A sharp drop in temperature indicates the product has finished distilling.
-
-
Question 3: The pressure reading on my manometer is fluctuating wildly. How does this impact my purification?
Answer: An unstable vacuum is detrimental to achieving a clean separation.
-
Causality: Pressure fluctuations cause the boiling point of the liquid to be unstable. This prevents the establishment of a stable vapor-liquid equilibrium within the distillation column, effectively destroying the fractional separation of components.[11] Impurities with boiling points close to your product may co-distill, leading to a contaminated final product. The primary cause is often a poorly sealed system or a faulty vacuum pump.
-
Troubleshooting Steps:
-
Check All Seals: Re-grease joints if necessary. Ensure all tubing is securely clamped.
-
Inspect the Cold Trap: An inefficient or full cold trap can allow volatile substances to enter the vacuum pump, affecting its performance. Ensure your trap is filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Check Pump Oil: If using an oil-based rotary vane pump, check the oil level and clarity. Contaminated oil will degrade pump performance and should be changed.
-
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the purification protocol and chemistry of this compound.
Question 1: Why is vacuum distillation the mandatory method for purifying this compound?
Answer: The fundamental reason is to prevent thermal decomposition.[3] While the exact atmospheric boiling point is not commonly cited, it is high enough to cause the molecule to break down, polymerize, or rearrange. By reducing the pressure inside the apparatus, we lower the temperature required for the liquid to boil. For this compound, applying a vacuum of 10 mmHg reduces its boiling point to a manageable 95 °C, a temperature at which the compound is significantly more stable.[4] This technique is crucial for obtaining high purity and yield for thermally sensitive compounds.[8]
Question 2: What are the typical impurities found in crude this compound and how does distillation remove them?
Answer: Impurities typically originate from the synthesis process. The most common method of synthesis is the reaction of 2-chloro-4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[12][13]
-
Lower-Boiling Impurities: Excess chlorinating agent (e.g., SOCl₂, b.p. 76 °C at atmospheric pressure) and reaction solvents (e.g., dichloromethane, toluene). These will have a lower boiling point than the product and will distill first. This initial fraction, or "forerun," should be collected separately and discarded.
-
Higher-Boiling Impurities: Unreacted 2-chloro-4-fluorobenzoic acid. This starting material has a much higher boiling point and is non-volatile under the distillation conditions for the acyl chloride. It will remain in the distillation flask as part of the residue.[14]
-
Process: Fractional distillation under vacuum separates these components based on their differing volatilities, allowing for the isolation of the pure product as the middle fraction.
Question 3: What are the most critical safety precautions for this procedure?
Answer: Safety is paramount due to the hazardous nature of this compound.
-
Corrosivity and Reactivity: this compound is corrosive and causes severe skin burns and eye damage.[2][15] It is also a lachrymator (causes tearing).[1] All manipulations must be performed in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles along with a face shield.[15]
-
Moisture Sensitivity: The compound reacts with water, potentially vigorously, to release toxic and corrosive hydrogen chloride (HCl) gas.[1] Always work in a dry environment with dry equipment.
-
Vacuum Safety: Inspect all glassware for cracks or star fractures before use, as they can implode under vacuum. Use a safety shield around the apparatus during the distillation.
-
Quenching and Disposal: After distillation, the residue in the flask must be cooled completely before being slowly and carefully quenched by adding it to a stirred, cooled solution of a base like sodium bicarbonate or by adding it to an alcohol like isopropanol. Dispose of all waste according to your institution's hazardous waste protocols.
Question 4: How do I set up the apparatus for an effective vacuum distillation?
Answer: A standard vacuum distillation setup is required. Key components include a heating mantle with a stirrer, a round-bottom flask for the crude material, a short fractionating column (like a Vigreux column), a distillation head with a thermometer, a condenser, a vacuum-takeoff adapter, and receiving flasks. A cold trap between the apparatus and the vacuum pump is essential to protect the pump.
Below is a diagram illustrating the logical flow and connections of a proper vacuum distillation setup.
Caption: Logical workflow for a vacuum distillation apparatus.
Experimental Protocol: Step-by-Step Vacuum Distillation
This protocol provides a detailed methodology for the purification of this compound.
1. Apparatus Assembly:
-
Ensure all glassware is meticulously cleaned and oven-dried for at least 4 hours at 120 °C, then allowed to cool in a desiccator or assembled hot and cooled under a stream of dry nitrogen.
-
Assemble the distillation apparatus as shown in the diagram above. A short Vigreux column is recommended to improve separation efficiency without causing significant pressure drop.
-
Lightly grease all ground-glass joints with a high-vacuum silicone or hydrocarbon grease to ensure an airtight seal. Use joint clips to secure all connections.
-
Place a PTFE-coated stir bar in the distillation flask.
-
Position the thermometer bulb so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures an accurate reading of the vapor temperature.
2. System Preparation:
-
Charge the cooled distillation flask with the crude this compound, filling it to no more than two-thirds of its capacity to prevent bumping.
-
Turn on the coolant flow to the condenser.
-
Fill the cold trap with a dry ice/acetone slurry or liquid nitrogen.
-
Turn on the magnetic stirrer to ensure smooth boiling.
3. Distillation Process:
-
Slowly and carefully turn on the vacuum pump to evacuate the system. The liquid may bubble as dissolved gases are removed.
-
Once the pressure has stabilized at the desired level (e.g., ≤ 10 mmHg), begin to slowly heat the distillation flask using the heating mantle.
-
Collect the Forerun: You will first observe a lower-boiling fraction distilling. This is likely residual solvent or chlorinating agent.[13] Collect this in the first receiving flask and set it aside for proper disposal.
-
Collect the Main Fraction: As the pot temperature increases, the vapor temperature at the stillhead will rise and then stabilize at the boiling point of your product (approx. 95 °C at 10 mmHg).[4] At this point, switch to a clean receiving flask to collect the pure this compound. The product should be a colorless liquid.[16]
-
Continue collecting this fraction as long as the vapor temperature remains constant.
4. Shutdown Procedure:
-
When the rate of distillation slows and the head temperature begins to drop, the distillation is complete.
-
Crucially, remove the heating mantle first and allow the system to cool for several minutes.
-
Turn off the vacuum pump and then slowly and carefully vent the system to atmospheric pressure with a dry inert gas like nitrogen. Never vent with air , as this can introduce moisture and oxygen into the hot apparatus, potentially causing a reaction or degradation of the residue.
-
Once the system is at atmospheric pressure and completely cool, disassemble the apparatus. The purified product should be stored under an inert atmosphere in a tightly sealed container.[17]
References
- Exploring 2-Chloro-4-Fluorobenzyl Chloride: Properties and Applic
- SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]
- US2748151A - Purification of acid chlorides - Google P
- Advanced distillation techniques and troubleshooting | Separ
- US4204916A - Process for recovering acid chlorides by distillation - Google P
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem. [Link]
- How Can You Fix Problems In Distillation Columns? - Chemistry For Everyone - YouTube. [Link]
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]
- (PDF)
- 2,2,4-trimethyl-3-oxovaleryl chloride - Organic Syntheses Procedure. [Link]
- Procedure - Organic Syntheses. [Link]
- How Do You Troubleshoot Common Distillation Column Issues? - Chemistry For Everyone. [Link]
- Vacuum distill
- Preparation of Acyl Chlorides - Chemistry LibreTexts. [Link]
- General procedures for the purification of Acid chlorides - Chempedia - LookChem. [Link]
- preparation of acyl chlorides (acid chlorides) - Chemguide. [Link]
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- 5. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.cn]
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- 7. This compound(21900-54-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. US4204916A - Process for recovering acid chlorides by distillation - Google Patents [patents.google.com]
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- 16. 2-Fluoro-4-chlorobenzoyl chloride CAS#: 394-39-8 [m.chemicalbook.com]
- 17. 2-Fluoro-4-chlorobenzoyl chloride | 394-39-8 [chemicalbook.com]
Technical Support Center: 2-Chloro-4-fluorobenzoyl Chloride in Synthetic Applications
Welcome to the technical support center for 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development and other chemical industries who utilize this versatile reagent. Here, we address common challenges and frequently asked questions regarding side product formation during its use. Our goal is to provide you with the expertise and practical solutions to optimize your synthetic outcomes.
Introduction
This compound is a key building block in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Its reactivity as an acylating agent is central to its utility. However, like any reactive chemical, its use can be accompanied by the formation of undesired side products, which can complicate purification and reduce yields. This guide provides a systematic approach to identifying, understanding, and mitigating these side products.
Part 1: Frequently Asked Questions (FAQs) about Side Products
Q1: What is the most common side product when using this compound in a Friedel-Crafts acylation?
A1: In a typical Friedel-Crafts acylation, the most common side product is the isomeric acylated product. While the desired reaction is usually acylation at the position para to an activating group on the substrate, some degree of ortho-acylation can occur.[2] The ratio of these isomers is influenced by the steric hindrance of the substrate and the reaction conditions.[2]
Q2: I am observing a significant amount of a high-molecular-weight species in my reaction mixture. What could this be?
A2: This could potentially be a "dimer" or other poly-acylated species.[2][3] In some cases, especially under harsh reaction conditions or with highly active catalysts, the acylated product can undergo a second acylation, leading to di-acylated or even more complex products.[2] Another possibility, though less common in Friedel-Crafts reactions, is the self-condensation of the acyl chloride under certain conditions.
Q3: My reaction is sluggish, and I'm isolating the starting carboxylic acid, 2-chloro-4-fluorobenzoic acid. What is happening?
A3: The presence of 2-chloro-4-fluorobenzoic acid indicates hydrolysis of the acyl chloride. This compound is sensitive to moisture and will react with water to form the corresponding carboxylic acid.[4] This is a common issue if anhydrous conditions are not strictly maintained.
Q4: I've noticed some unexpected peaks in my analytical data (GC/LC-MS) that don't correspond to my expected product or common side products. What could be their origin?
A4: These peaks could arise from impurities present in the starting this compound. These can include positional isomers (e.g., 3-chloro-4-fluorobenzoyl chloride) or byproducts from its synthesis. It is also possible that the acyl chloride is undergoing thermal decomposition if the reaction is run at high temperatures, which can lead to the formation of various degradation products, including carbon oxides, hydrogen chloride, and hydrogen fluoride.[4][5]
Part 2: Troubleshooting Guide to Common Side Products
This section provides a more in-depth look at common side products, their mechanisms of formation, and strategies for their mitigation.
Issue 1: Formation of Isomeric Products in Friedel-Crafts Acylation
-
Root Cause: The fluorine and chlorine substituents on the benzoyl chloride ring have directing effects in electrophilic aromatic substitution reactions. While electronic factors guide the regioselectivity, steric hindrance plays a crucial role. The formation of the ortho-isomer, although electronically permissible, is often disfavored due to steric clash.[2] However, under certain conditions, its formation can be significant.
-
Troubleshooting & Mitigation:
-
Temperature Control: Lowering the reaction temperature can increase the selectivity for the sterically less hindered para-product.
-
Catalyst Choice: The nature and amount of the Lewis acid catalyst can influence isomer ratios. Experimenting with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and optimizing the catalyst loading can improve selectivity.
-
Solvent Effects: The polarity of the solvent can impact the transition state energies for the formation of different isomers. A solvent screen may be beneficial.
-
Issue 2: Hydrolysis to 2-Chloro-4-fluorobenzoic Acid
-
Root Cause: Acyl chlorides are highly susceptible to hydrolysis. Trace amounts of water in the reagents, solvents, or reaction atmosphere can lead to the formation of the corresponding carboxylic acid.
-
Troubleshooting & Mitigation:
-
Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Use freshly opened or properly stored this compound. Over time, improper storage can lead to gradual hydrolysis.
-
Issue 3: Polyacylation and Dimer Formation
-
Root Cause: The product of the initial acylation may still be sufficiently activated to undergo a subsequent acylation, especially if a large excess of the acyl chloride or a highly active catalyst is used.[2] Dimerization can occur through various mechanisms, including self-condensation under specific conditions.
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess of the limiting reagent (the aromatic substrate) relative to the this compound.
-
Reverse Addition: Consider adding the this compound slowly to the reaction mixture containing the substrate and catalyst to maintain a low concentration of the acylating agent.
-
Reaction Time and Temperature: Monitor the reaction progress and stop it once the desired product is formed to prevent over-reaction. Avoid excessively high temperatures.
-
Part 3: Experimental Protocols
Protocol 1: GC-MS Analysis for Impurity Profiling
This protocol is designed for the qualitative and quantitative analysis of side products and impurities.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is generally suitable.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Scan range 40-400 m/z.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Data Interpretation:
-
This compound: Look for the molecular ion peak and characteristic fragmentation pattern.
-
Isomeric Products: These will have the same molecular weight as the desired product but different retention times.
-
2-Chloro-4-fluorobenzoic acid: This may require derivatization (e.g., silylation) for optimal GC analysis, or it can be analyzed by LC-MS.
-
High MW Products: Look for peaks with higher m/z values.
-
Protocol 2: Purification via Column Chromatography
This protocol can be used to separate the desired product from common side products.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC).
-
Procedure:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude mixture onto a small amount of silica gel.
-
Dry-load the adsorbed material onto a pre-packed silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Parameter | GC-MS Analysis | Column Chromatography |
| Purpose | Identification and quantification of components | Purification of the desired product |
| Principle | Separation based on volatility and mass-to-charge ratio | Separation based on polarity |
| Throughput | High | Low to medium |
| Sample Amount | Micrograms | Milligrams to grams |
References
- This compound Safety D
- Fisher Scientific, 2-Chloro-4-fluorobenzaldehyde Safety Data Sheet.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - CN107118096B.
- Identifying side products in Friedel-Crafts acylation of fluorobenzene - BenchChem.
- This compound 97% - Sigma-Aldrich.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom
- 4-fluorobenzoyl chloride form
- This compound - Chem-Impex.
- This compound - Safety D
- 2-Fluoro-4-chlorobenzoyl chloride synthesis - ChemicalBook.
- 2-Fluorobenzoyl chloride - PubChem.
- Preparation method for 4-fluorobenzoyl chloride - CN104098464A.
- EAS Reactions (3)
- Friedel-Crafts Acyl
- An In-Depth Technical Guide to the Hydrolysis of 2-Chlorobenzal Chloride - BenchChem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction - LibreTexts.
- Application Notes and Protocols for Nucleophilic Acyl Substitution Reactions Using 2-Amino-6-chlorobenzoyl Chloride - BenchChem.
- Impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity - BenchChem.
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Chloro-4-fluorobenzoyl Chloride
Welcome to the technical support center for 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its use in organic synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the handling, properties, and reactivity of this compound.
Q1: What are the primary safety precautions I should take when handling this compound?
A1: this compound is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[1][2][3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Avoid inhalation of its vapors, which can cause respiratory irritation.[3] In case of skin or eye contact, rinse immediately and thoroughly with water.[1][4] It is classified as a lachrymator, meaning it can cause tearing.[3]
Q2: How should I properly store this reagent to ensure its stability and reactivity?
A2: Due to its high sensitivity to moisture, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][2][3] The storage area should be cool, dry, and well-ventilated.[1][3] Opened containers must be carefully resealed to prevent degradation from atmospheric moisture, which can lead to hydrolysis of the acyl chloride to the corresponding carboxylic acid.[1]
Q3: What are the main applications of this compound in organic synthesis?
A3: This compound is a versatile building block, primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[5] Its structure, featuring both chloro and fluoro substituents, allows for the introduction of these moieties into target molecules, which can enhance biological activity and stability.[5] It is commonly employed in acylation reactions, particularly Friedel-Crafts acylation, to form ketones that are precursors to more complex molecules.[5]
Q4: What analytical techniques are recommended for monitoring the progress of reactions involving this reagent?
A4: The progress of reactions involving this compound can be effectively monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6] GC-MS is particularly useful for assessing the purity of the final product and tracking the disappearance of the starting material.[6] ¹H NMR and ¹³C NMR can be used to confirm the structure of the product.[7][8]
Section 2: Troubleshooting Guide for Acylation Reactions
This section provides a detailed, question-and-answer-based troubleshooting guide for common acylation reactions, with a focus on Friedel-Crafts acylation.
Issue 1: Low or No Product Yield
Q: I am performing a Friedel-Crafts acylation with this compound and an aromatic substrate, but I'm observing very low to no yield of the desired ketone. What are the potential causes and how can I fix this?
A: Low or no yield in Friedel-Crafts acylation is a frequent challenge and can stem from several factors. The troubleshooting process should be systematic, starting from the reagents and conditions.
DOT Diagram: Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Potential Causes & Solutions:
-
Deactivated Aromatic Substrate: Friedel-Crafts acylation is an electrophilic aromatic substitution, and its success is highly dependent on the nucleophilicity of the aromatic ring.[9] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is deactivated and the reaction may not proceed under standard conditions.[9][10]
-
Solution: For moderately deactivated substrates, consider using a stronger Lewis acid or a Brønsted acid catalyst like trifluoromethanesulfonic acid (triflic acid).[11][12] Carefully increasing the reaction temperature can also help, but may promote side reactions.[11] For severely deactivated substrates, alternative synthetic strategies such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling might be necessary.[11]
-
-
Inactive Lewis Acid Catalyst: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[9][12] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst.[9][12]
-
Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents, and if possible, a freshly opened container of the Lewis acid.
-
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[12][13] Therefore, a stoichiometric amount (or a slight excess) of the catalyst is typically required.[9][12]
-
Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acyl chloride. For less reactive substrates, increasing the stoichiometry to 1.5 equivalents or more may be beneficial.
-
-
Hydrolysis of this compound: If the acyl chloride has been improperly stored or handled, it may have hydrolyzed to 2-chloro-4-fluorobenzoic acid. The carboxylic acid is unreactive under Friedel-Crafts conditions.
-
Solution: Check the purity of your this compound by IR spectroscopy (look for the characteristic C=O stretch of the acyl chloride around 1770-1800 cm⁻¹) or by reacting a small sample with an alcohol and analyzing for ester formation. If hydrolysis is suspected, purify the acyl chloride by distillation or obtain a fresh batch.
-
Issue 2: Formation of Multiple Products (Poor Selectivity)
Q: My reaction is producing a mixture of isomers or poly-acylated products. How can I improve the regioselectivity and prevent multiple acylations?
A: Poor selectivity can be a significant issue, leading to difficult purifications and reduced yields of the desired product.
Potential Causes & Solutions:
-
Polyacylation: While the acyl group introduced is deactivating, preventing a second acylation is not always guaranteed, especially with highly activated aromatic substrates.[14][15]
-
Solution: Carefully control the stoichiometry. Use a 1:1 molar ratio of the acyl chloride to the aromatic substrate. Slow, dropwise addition of the acyl chloride to the reaction mixture at a low temperature can also help to minimize polyacylation by keeping the concentration of the electrophile low.
-
-
Lack of Regioselectivity: The directing effects of substituents on the aromatic ring will determine the position of acylation. However, reaction conditions can also influence the isomeric distribution of the product.
-
Solution: The choice of solvent can impact regioselectivity. Less polar solvents like carbon disulfide or dichloromethane are commonly used. Temperature control is also crucial; running the reaction at a lower temperature (e.g., 0 °C) can often improve selectivity.
-
Issue 3: Reaction Mixture Turns Dark or Forms a Tar-Like Substance
Q: During my acylation reaction, the mixture turned dark brown or black, and I isolated a tarry, intractable material instead of my product. What went wrong?
A: The formation of dark, polymeric, or tarry byproducts is often indicative of decomposition or side reactions occurring at an uncontrolled rate.[16]
DOT Diagram: General Acylation Workflow
Caption: A general workflow for a successful Friedel-Crafts acylation reaction.
Potential Causes & Solutions:
-
Excessive Reaction Temperature: The reaction between the acyl chloride and the Lewis acid can be highly exothermic.[13] If the addition of reagents is too fast or the cooling is insufficient, the temperature can rise uncontrollably, leading to decomposition.[13]
-
Solution: Maintain strict temperature control throughout the reaction, especially during the addition of the reagents.[17] Use an ice bath or a cryocooler to keep the temperature at the desired level (often 0-5 °C). Add the acyl chloride and the aromatic substrate slowly and dropwise.
-
-
Impurities in Reagents: The presence of impurities in the starting materials can sometimes catalyze polymerization or other side reactions.
-
Solution: Ensure the purity of your this compound, aromatic substrate, and solvent. Purify them if necessary before use.
-
Section 3: Experimental Protocols & Data
This section provides a general, step-by-step protocol for a typical Friedel-Crafts acylation using this compound, along with a table of representative data.
Protocol: General Procedure for Friedel-Crafts Acylation
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (1.0-1.2 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 eq)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the anhydrous aluminum chloride (1.1-1.3 eq) in anhydrous DCM.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition:
-
Dissolve the this compound (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the formation of the acylium ion complex, add a solution of the aromatic substrate (1.0-1.2 eq) in anhydrous DCM to the dropping funnel. Add the aromatic substrate solution dropwise to the reaction mixture, again maintaining a low temperature.[17]
-
-
Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[17]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[17]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.[17]
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Data Presentation: Catalyst Performance in the Acylation of a Moderately Deactivated Arene
The following table summarizes the performance of various catalysts in the acylation of chlorobenzene with this compound. This data is compiled for illustrative purposes and serves as a comparative guide.
| Catalyst System | Acylating Agent | Solvent | Temperature (°C) | Yield (%) |
| AlCl₃ | This compound | DCM | 0 to RT | 65-75 |
| FeCl₃ | This compound | (Deactivated Benzene) | High | Acceptable[11] |
| TfOH | This compound | DCM | 0 to RT | 80-90[11] |
| Zeolite Y | 2-Chloro-4-fluorobenzoic acid | m-Xylene | Reflux | Moderate[11] |
References
- This compound. PubChem.
- 2-Fluorobenzoyl chloride. PubChem.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. Google Patents.
- 4-Fluorobenzoyl chloride. PubChem.
- Preparation method for 4-fluorobenzoyl chloride. Google Patents.
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Patsnap.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. Google Patents.
- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- 2-Chlorobenzoyl chloride. PubChem.
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- 4-fluorobenzoyl chloride formation. Reddit.
- Analytical Methods. RSC Publishing.
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- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Hydrolysis of 2-Chloro-4-fluorobenzoyl chloride and prevention
Technical Support Center: 2-Chloro-4-fluorobenzoyl Chloride
Welcome to the technical support guide for this compound (CAS No. 21900-54-9). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its reactivity is its greatest asset, but also the source of its primary handling challenge: a high susceptibility to hydrolysis.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the quality of your results.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section addresses specific issues that may arise during the handling and use of this compound, with a focus on problems related to unwanted hydrolysis.
Issue 1: White Fumes Observed Upon Opening the Reagent Bottle
Q: I just opened a new bottle of this compound, and I immediately saw white, steamy fumes. Is the reagent compromised?
A: The observation of white fumes is a strong indicator that the acyl chloride is reacting with moisture from the ambient air. The fumes are droplets of hydrochloric acid (HCl) formed as the hydrogen chloride gas, a byproduct of hydrolysis, meets atmospheric water.
-
Causality: Acyl chlorides react vigorously with water in a process called hydrolysis.[2] The carbonyl carbon in this compound is highly electrophilic (electron-deficient) because it is bonded to two strongly electronegative atoms: oxygen and chlorine.[3][4] This makes it extremely susceptible to attack by nucleophiles, even weak ones like water.[4][5] The reaction produces 2-Chloro-4-fluorobenzoic acid and hydrogen chloride gas.[6]
-
Immediate Action:
-
Immediately handle the open bottle inside a certified chemical fume hood.
-
Minimize the time the bottle is open. If you need to dispense the liquid, do so quickly and efficiently.
-
After dispensing, flush the bottle headspace with a dry, inert gas (e.g., nitrogen or argon) before tightly resealing the cap. This displaces any moist air that entered.
-
-
Is the Reagent Usable? The bulk material inside the bottle is likely still of high purity, especially if it was a new, well-sealed bottle. The fuming is primarily a surface-level reaction with the air you introduced. However, repeated openings without proper inert gas backfilling will lead to progressive degradation of the entire stock.
Issue 2: Low or Inconsistent Yields in Acylation Reactions
Q: My acylation reaction with an alcohol/amine is giving a low yield, and I've isolated a significant amount of a water-soluble acidic byproduct. Is this related to the acyl chloride?
A: Yes, this is a classic symptom of competing hydrolysis. If your acyl chloride is reacting with trace moisture in your reaction setup, it will convert to the corresponding carboxylic acid (2-Chloro-4-fluorobenzoic acid), which is unreactive in the desired acylation pathway and will reduce your theoretical yield.
-
Causality: Water present in your solvent, on your glassware, or within your other starting materials (e.g., an amine salt that is not fully dried) will compete with your intended nucleophile. Because hydrolysis of reactive acyl chlorides is often rapid, even small amounts of water can consume a significant portion of your starting material.[7]
-
Diagnostic Protocol:
-
Analyze the Byproduct: Isolate the acidic byproduct. Its identity can be confirmed as 2-Chloro-4-fluorobenzoic acid using techniques like ¹H NMR (look for a characteristic broad singlet for the carboxylic acid proton, typically >10 ppm) or by its melting point.
-
Check Reagent Purity: Before starting the next reaction, take a small, fresh sample of the this compound and analyze it (e.g., by ¹H NMR or GC) to ensure the starting material itself is not already partially hydrolyzed.
-
-
Preventative Workflow:
-
Glassware: Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator or under a stream of inert gas immediately before use.
-
Solvents: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent).
-
Atmosphere: Conduct the entire reaction under a dry, inert atmosphere (nitrogen or argon). This is crucial from the moment you add the solvent to the final workup.
-
Reagents: Ensure all other reagents, especially nucleophiles like amines or alcohols, are dry and free of excess water.
-
The Hydrolysis Mechanism
The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism. Understanding this pathway clarifies why the compound is so sensitive to water.
Caption: Nucleophilic addition-elimination mechanism for hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: To maximize shelf-life and maintain purity, adhere to these storage conditions. The compound is moisture-sensitive and should be handled accordingly.[8][9][10]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[8] | Reduces vapor pressure and slows potential decomposition pathways. |
| Atmosphere | Handle and store under an inert gas (Nitrogen or Argon).[8][9] | Prevents contact with atmospheric moisture and oxygen, the primary causes of hydrolysis. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[8][10] | Prevents ingress of moisture. Opened containers must be carefully resealed.[8] |
| Location | Store in a corrosives-compatible cabinet.[11] | The compound and its hydrolysis byproduct (HCl) are corrosive. |
Q2: Can I use a solvent like THF or Diethyl Ether directly from a new bottle for my reaction?
A: It is not recommended. While new bottles of solvents from reputable suppliers are relatively dry, they are not strictly anhydrous. Ethers, in particular, can absorb water from the air once opened. For a moisture-sensitive reaction involving a highly reactive acyl chloride, you must use a validated anhydrous solvent. Failure to do so can lead to the yield-reducing hydrolysis discussed in the troubleshooting section.
Q3: Hydrolysis has occurred in my main stock bottle. How can I purify the this compound?
A: If a significant portion of your reagent has hydrolyzed to 2-Chloro-4-fluorobenzoic acid, purification is possible via fractional distillation under reduced pressure. The two compounds have different boiling points.
-
This compound: Boils at 82-84 °C at 20 hPa.[8]
-
2-Chloro-4-fluorobenzoic acid: Has a significantly higher boiling point and is a solid at room temperature.[12]
Purification Protocol:
-
Set up a fractional distillation apparatus suitable for vacuum work. Ensure all joints are well-sealed.
-
Apply vacuum and gently heat the flask containing the impure material in an oil bath.
-
The this compound will distill first. Collect the fraction that boils at the correct temperature/pressure.
-
The 2-Chloro-4-fluorobenzoic acid will remain in the distillation flask as a higher-boiling residue.
-
Caution: This procedure must be performed in a fume hood by trained personnel.
Q4: How can I analytically confirm the presence of the hydrolysis product in my acyl chloride sample?
A: Several analytical methods can be used.
-
¹H NMR Spectroscopy: The most definitive method. The carboxylic acid product will show a characteristic broad singlet peak in the downfield region of the spectrum (usually δ > 10 ppm), which is absent in a pure sample of the acyl chloride. The aromatic protons will also show distinct shifts.
-
FTIR Spectroscopy: The carboxylic acid will exhibit a very broad O-H stretching band from approximately 2500-3300 cm⁻¹. The pure acyl chloride will not have this band. Both will have a C=O stretch, but its position may shift.
-
HPLC: A reverse-phase HPLC method can separate the more polar carboxylic acid from the less polar acyl chloride. However, developing a method can be challenging due to the reactivity of the acyl chloride with aqueous mobile phases.[13][14] Derivatization is often employed for accurate quantification.[13][14]
Preventative Handling Workflow
This workflow minimizes the risk of accidental hydrolysis from receipt of the reagent to its use in a reaction.
Caption: Recommended workflow for handling this compound.
References
- Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. (n.d.). Sparkl.
- 33.3 Acyl chlorides. (n.d.). CIE A-Level Chemistry.
- Relative Ease of Hydrolysis. (2024). Save My Exams.
- How to stop hydrolysis of an acyl chloride in aquous solution? (2018). ResearchGate.
- Comparing Rate of Hydrolysis of Acyl halides. (2021). Chemistry Stack Exchange.
- 2-Fluorobenzoyl chloride. (n.d.). PubChem.
- Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. (2008). ResearchGate.
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. (2017). PubMed.
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride. (2019). Google Patents.
- Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. (2022). YouTube.
- The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. (2017). Google Patents.
- Learning outcome 33.3: Acyl chlorides. (n.d.). chemguide.
- Preparation method for 4-fluorobenzoyl chloride. (2014). Google Patents.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination. (n.d.). Google Patents.
- Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. (2025). Save My Exams.
- Hydrolysis of an acid chloride. (2020). YouTube.
- Preparations and Reactions of Acyl Chlorides. (2023). YouTube.
- Benzoyl chloride, o-chloro-. (n.d.). Organic Syntheses Procedure.
- Preparation method for o-fluorobenzoyl chloride. (2016). Google Patents.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. (2022). Google Patents.
- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. (n.d.). Patsnap Eureka.
- 2-chloro-4-fluorobenzoic acid and preparation method thereof. (2016). Google Patents.
Sources
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- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | 21900-54-9 | TCI AMERICA [tcichemicals.com]
- 12. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material - Google Patents [patents.google.com]
- 13. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Chloro-4-fluorobenzoyl Chloride
Welcome to the technical support center for the synthesis of 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during this critical chemical transformation. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and trusted laboratory and industrial method for preparing this compound is the chlorination of 2-chloro-4-fluorobenzoic acid. This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[1][2][3][4] Thionyl chloride is often favored for its cost-effectiveness and the fact that its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[1][2][3]
The general reaction is as follows:
C₇H₄ClFO₂ + SOCl₂ → C₇H₃Cl₂FO + SO₂ + HCl
-
Causality: The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of a chloride ion and subsequent intramolecular attack by the chloride to displace the chlorosulfite group, yielding the desired acid chloride. A catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF) can be used to accelerate the reaction with oxalyl chloride.
Q2: What are the most common impurities I should expect in my crude this compound?
A2: The impurity profile of your product will largely depend on the reaction conditions and the purity of your starting materials. However, several common impurities are frequently encountered:
-
Unreacted 2-Chloro-4-fluorobenzoic acid: Incomplete reaction is a common source of this impurity.
-
2-Chloro-4-fluorobenzoic anhydride: This can form through the reaction of the product, this compound, with unreacted 2-chloro-4-fluorobenzoic acid, especially at elevated temperatures.
-
Residual Chlorinating Agent and its Byproducts: Excess thionyl chloride or oxalyl chloride and their acidic byproducts (HCl, SO₂) may remain in the crude product if not effectively removed.
-
Hydrolysis Product (2-Chloro-4-fluorobenzoic acid): this compound is highly reactive and susceptible to hydrolysis upon contact with moisture from the atmosphere or solvents.[5][6]
-
Positional Isomers: If the starting 2-chloro-4-fluorobenzoic acid contains isomeric impurities (e.g., 3-chloro-4-fluorobenzoic acid), these will be converted to their corresponding acid chlorides, leading to a mixture of products.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or a less reactive chlorinating agent. | 1. Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, ¹H NMR of a quenched aliquot).2. Elevate Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as excessive heat can lead to side product formation.3. Use a More Reactive Chlorinating Agent: Oxalyl chloride with a catalytic amount of DMF is generally more reactive than thionyl chloride alone. |
| Hydrolysis of the Product | This compound is moisture-sensitive and can readily hydrolyze back to the starting carboxylic acid if exposed to water.[5][6] | 1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).2. Use Dry Solvents: If a solvent is used, ensure it is freshly distilled and anhydrous.3. Careful Work-up: During the work-up, minimize contact with aqueous solutions. |
| Loss During Purification | The product can be lost during distillation if the vacuum is too high or the temperature is too low, or during aqueous washes due to hydrolysis. | 1. Optimize Distillation Parameters: Carefully control the pressure and temperature during vacuum distillation to avoid loss of the product.2. Avoid Aqueous Washes if Possible: If the crude product is of sufficient purity, direct use after removal of the excess chlorinating agent may be possible. If a wash is necessary, use a non-aqueous basic wash (e.g., a solution of a tertiary amine in a dry, inert solvent) to remove acidic impurities. |
Issue 2: Presence of Significant Impurities in the Final Product
| Impurity Detected | Potential Cause | Troubleshooting & Prevention |
| Unreacted 2-Chloro-4-fluorobenzoic acid | Incomplete reaction. | 1. Drive the Reaction to Completion: Use a slight excess (1.1-1.5 equivalents) of the chlorinating agent.2. Purification: Purify the crude product by vacuum distillation. The boiling point of the acid chloride is significantly lower than that of the starting carboxylic acid. |
| 2-Chloro-4-fluorobenzoic anhydride | Reaction between the product and unreacted starting material at elevated temperatures. | 1. Control Reaction Temperature: Avoid excessive heating during the reaction and purification.2. Efficient Removal of Starting Material: Ensure the reaction goes to completion to minimize the concentration of the starting acid. |
| Hydrolysis Product (2-Chloro-4-fluorobenzoic acid) | Exposure to moisture during the reaction or work-up.[5][6] | 1. Strict Anhydrous Conditions: As detailed in Issue 1, maintaining a dry environment is critical.2. Inert Atmosphere: Handle the product under an inert atmosphere whenever possible. |
Experimental Protocols & Visualization
Protocol 1: Synthesis of this compound using Thionyl Chloride
-
Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas outlet connected to a trap (to neutralize HCl and SO₂), place 2-chloro-4-fluorobenzoic acid (1 equivalent).
-
Reaction: Under a nitrogen atmosphere, add thionyl chloride (1.5 equivalents) dropwise at room temperature.
-
Heating: After the initial effervescence subsides, heat the reaction mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
Purification: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude this compound can be further purified by vacuum distillation.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow.
Impurity Formation Pathways
Caption: Common impurity formation pathways.
Analytical Methods for Quality Control
A combination of analytical techniques is recommended for comprehensive quality control of this compound.
| Analytical Technique | Purpose | Typical Observations |
| Gas Chromatography (GC) | To assess purity and detect volatile impurities. | The product should show a single major peak. Impurities like residual solvents or more volatile side products will appear as separate peaks. |
| High-Performance Liquid Chromatography (HPLC) | To quantify non-volatile impurities such as the starting carboxylic acid and the anhydride. | The product will have a characteristic retention time. Unreacted starting material and the anhydride will appear as distinct peaks, typically at different retention times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | To confirm the structure of the product and identify impurities. | The spectra should be consistent with the structure of this compound. The presence of unreacted carboxylic acid will be indicated by a broad singlet for the acidic proton in the ¹H NMR spectrum.[7][8][9] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the functional group transformation. | A strong carbonyl (C=O) stretch for the acid chloride should be observed (typically around 1770-1810 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent. |
References
- WO/2022/201155 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID. WIPO.
- CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material. Google Patents.
- CN105732357A - 2-chloro-4-fluorobenzoic acid and preparation method thereof. Google Patents.
- CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction. Google Patents.
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem.
- Reaction between benzoic acid and thionyl chloride to form benzoyl chloride? ResearchGate.
- Benzoyl chloride is prepared from benzoic acid by: SOCl2. askIITians.
- Reaction of Carboxylic acid with Thionyl chloride. YouTube.
- Thionyl Chloride. Chemistry LibreTexts.
- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Royal Society of Chemistry.
- Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate.
Sources
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- 2. Benzoyl chloride is prepared from benzoic acid by:A. Cl2 and hνB. SO2 - askIITians [askiitians.com]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Fluorobenzoyl chloride(393-52-2) 1H NMR [m.chemicalbook.com]
- 8. 2-Fluoro-4-chlorobenzoyl chloride(394-39-8) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 2-Chloro-4-fluorobenzoyl Chloride
Welcome to the technical support center for 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction outcomes, helping you to diagnose issues and significantly increase your yields.
Introduction: Understanding the Reagent
This compound (C₇H₃Cl₂FO) is a highly reactive acylating agent, prized in the synthesis of pharmaceuticals and agrochemicals for its ability to introduce a halogenated phenyl moiety.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is activated by the inductive electron-withdrawing effects of the chloride and fluoride substituents on the aromatic ring, as well as the excellent leaving group ability of the acyl chloride.[1][2] However, this high reactivity also presents challenges, including sensitivity to moisture and a propensity for side reactions if conditions are not carefully controlled. This guide provides solutions to common problems encountered during its use.
Section 1: Foundational Knowledge & Pre-Reaction Troubleshooting
Before a reaction begins, success is predicated on the quality and handling of your starting materials. This section addresses the intrinsic properties of this compound and best practices for its storage and handling.
FAQ: What are the key reactivity features of this compound?
The reactivity of this compound is governed by the electronic effects of its substituents. Both the chlorine and fluorine atoms are electron-withdrawing groups (EWGs), which significantly increase the partial positive charge on the carbonyl carbon.[3] This enhanced electrophilicity makes it highly susceptible to attack by nucleophiles.
-
Inductive Effect (-I): Both halogens pull electron density away from the aromatic ring and, by extension, from the carbonyl group. This is the dominant effect for halogens in acylation reactions.
-
Resonance Effect (+M): The lone pairs on the halogens can donate electron density to the ring through resonance. However, for chlorine and fluorine, the inductive effect is stronger, resulting in a net electron withdrawal.
The ortho-chloro substituent can also introduce steric hindrance, potentially influencing the approach of bulky nucleophiles. Understanding these electronic and steric factors is crucial for predicting reactivity and potential side reactions.[2]
Caption: Factors governing the reactivity of this compound.
FAQ: My reaction failed or gave a very low yield. Could the reagent itself be the problem?
Absolutely. This compound is highly sensitive to moisture.[4][5] The primary cause of reagent degradation is hydrolysis, where water acts as a nucleophile, converting the acyl chloride back to the much less reactive 2-chloro-4-fluorobenzoic acid.
Troubleshooting Steps:
-
Verify Storage Conditions: The reagent should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry place.[4][6]
-
Handle with Care: Always handle the reagent under anhydrous conditions. Use dry glassware (oven-dried or flame-dried) and dry solvents. Perform additions and transfers using syringes or cannulas under an inert atmosphere.
-
Check for Degradation: The pure compound is a white or colorless to light yellow liquid or solid (melting point ~16°C).[1] If it appears cloudy, has significant solid precipitates (of the carboxylic acid), or gives off fumes of HCl upon opening, it has likely been compromised by moisture.
Section 2: Troubleshooting Acylation Reactions
This section focuses on the most common applications of this compound: Friedel-Crafts acylations, amidations, and esterifications.
FAQ: My Friedel-Crafts acylation yield is low. What are the most likely causes and how can I fix them?
Low yields in Friedel-Crafts acylations are a common issue. The problem can usually be traced back to the catalyst, solvent, temperature, or the nature of your substrate. The reaction involves an electrophilic aromatic substitution, where a Lewis acid catalyst is typically required to generate a highly electrophilic acylium ion.[7][8]
1. Catalyst Issues (Lewis Acids like AlCl₃, FeCl₃):
-
Cause: Insufficient or deactivated catalyst. Lewis acids are also highly sensitive to moisture. Using a stoichiometric amount is crucial because the catalyst complexes with the product ketone, rendering it inactive.[9]
-
Solution:
-
Use fresh, anhydrous Lewis acid from a newly opened container.
-
Ensure a molar ratio of at least 1.1 to 1.5 equivalents of catalyst relative to the acyl chloride.[9]
-
Add the catalyst carefully to the cooled solvent to manage the initial exotherm before adding other reagents.
-
2. Solvent Selection:
-
Cause: The solvent can compete with the substrate for the catalyst or react with intermediates.
-
Solution:
-
Use inert, anhydrous solvents like dichloromethane (DCM), dichloroethane (DCE), or carbon disulfide. Nitrobenzene can be used for highly deactivated substrates but can be difficult to remove.[9]
-
Avoid solvents with lone pairs (e.g., ethers, amines) that will complex with the Lewis acid.
-
3. Reaction Temperature:
-
Cause: Temperature control is critical. Too low, and the reaction rate will be impractically slow. Too high, and you risk decomposition and the formation of side products.
-
Solution:
-
Start the reaction at a low temperature (e.g., 0-5°C) during the addition of reagents to control the initial exotherm.[9]
-
Allow the reaction to slowly warm to room temperature or gently heat as needed to drive it to completion. Monitor progress by TLC or GC.
-
4. Substrate Reactivity:
-
Cause: Friedel-Crafts acylation works best on electron-rich or neutral aromatic rings. If your substrate contains strong electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H), it will be too deactivated to react.[8]
-
Solution: If your substrate is highly deactivated, a Friedel-Crafts acylation may not be the appropriate synthetic route. Consider alternative strategies.
| Parameter | Recommendation | Rationale |
| Catalyst | Anhydrous AlCl₃ or FeCl₃ | Strong Lewis acids required to generate acylium ion.[7] |
| Catalyst Stoichiometry | 1.1 - 1.5 equivalents | Catalyst complexes with the product ketone, so a slight excess is needed.[9] |
| Solvent | Anhydrous DCM, DCE | Inert solvents that do not react with the catalyst or intermediates. |
| Temperature | 0°C to Room Temp (or gentle reflux) | Control initial exotherm, then provide energy to overcome activation barrier. |
| Atmosphere | Inert (N₂ or Ar) | Prevents deactivation of the catalyst and reagent by moisture.[4] |
FAQ: I am observing significant side product formation. What are these by-products and how can I minimize them?
The most common side products arise from hydrolysis, reactions with the solvent, or further reaction of the desired product.
-
2-Chloro-4-fluorobenzoic Acid: This is the product of hydrolysis. Its presence indicates moisture contamination.
-
Prevention: Strictly adhere to anhydrous techniques as described above.[5]
-
-
Isomeric Products: In Friedel-Crafts reactions with substituted aromatic compounds, you may get a mixture of ortho, meta, and para isomers. The directing effects of the substituents on your substrate will determine the product distribution.
-
Prevention: The regioselectivity is inherent to the substrate. If unfavorable, a different synthetic strategy may be needed. Purification by chromatography or recrystallization is the most common solution.[9]
-
-
Di-acylation: Although less common than in Friedel-Crafts alkylation, it can occur if the product is still highly activated and reaction conditions are harsh (e.g., high temperature, long reaction time).
-
Prevention: Use milder conditions and avoid a large excess of the acyl chloride.
-
FAQ: My amidation/esterification reaction is sluggish or incomplete. How can I drive it to completion?
These reactions involve the nucleophilic attack of an amine or alcohol on the acyl chloride. While generally very fast, they can stall if not properly managed. The primary by-product is hydrochloric acid (HCl), which can protonate the nucleophile (especially amines), rendering it inactive.
Troubleshooting Steps:
-
Use an Acid Scavenger: The most critical factor is the inclusion of a base to neutralize the HCl as it forms.
-
For Amines: Use at least 2 equivalents of the amine nucleophile (one acts as the nucleophile, one as the base) or use 1 equivalent of the amine and 1.1-1.5 equivalents of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also a common choice, often used as the solvent.
-
For Alcohols: A tertiary amine base is also recommended to drive the reaction to completion.
-
-
Ensure Proper Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the acyl chloride if your nucleophile is precious, or a slight excess of the nucleophile if the acyl chloride is more valuable.
-
Increase Temperature: If the reaction is slow at room temperature, gentle heating (e.g., 40-60°C) can increase the rate.
-
Check Nucleophile Quality: Ensure your amine or alcohol is pure and dry.
Caption: Workflow for troubleshooting sluggish amidation or esterification reactions.
Section 3: Protocols & Methodologies
The following are generalized protocols. You must adapt them based on the specific reactivity and properties of your substrates.
Protocol 1: General Procedure for Friedel-Crafts Acylation of an Aromatic Substrate
This protocol is adapted from established methodologies for Friedel-Crafts acylation.[9]
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
This compound (1.0 eq)
-
Aromatic Substrate (e.g., Toluene) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Oven-dried, three-necked round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Inert gas (N₂ or Ar) inlet
-
Ice bath
Procedure:
-
Setup: Assemble the reaction apparatus under an inert atmosphere.
-
Catalyst Suspension: Charge the reaction flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.
-
Reagent Addition:
-
Dissolve this compound (1.0 eq) and the aromatic substrate (1.1 eq) in anhydrous DCM in the addition funnel.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5°C.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress using TLC or GC (typically 2-4 hours).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, add crushed ice to the reaction mixture to quench it. This is a highly exothermic process that will liberate HCl gas; ensure adequate ventilation and control the rate of addition.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Add 1M HCl and shake.
-
Separate the organic layer. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography, recrystallization, or vacuum distillation.
Protocol 2: General Procedure for Amidation
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄
Procedure:
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve the amine (1.0 eq) and TEA (1.2 eq) in anhydrous DCM. Cool the solution to 0°C.
-
Reagent Addition: Dissolve this compound (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC. A white precipitate of triethylammonium chloride will form.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with water, 1M HCl (to remove excess amine and TEA), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: The resulting amide is often highly pure, but can be further purified by recrystallization or column chromatography if necessary.
References
- Jayasree, J., & Basheer, M. K. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate.
- Oh, H. K., Oh, J. H., & Lee, I. (1998). Solvent and substituent effects in solvolyses of benzoyl chlorides. Variation of mechanisms from Grunwald–Winstein correlation analyses with YBnCl scales. Journal of the Chemical Society, Perkin Transactions 2, (11), 2405-2410.
- Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6882–6899.
- Majumder, S. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(52), 29935-29973.
- Khan Academy. (n.d.). Friedel-Crafts acylation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
2-Chloro-4-fluorobenzoyl chloride moisture sensitivity issues
Welcome to the technical support guide for 2-Chloro-4-fluorobenzoyl chloride (C7H3Cl2FO), a critical intermediate in pharmaceutical and agrochemical synthesis.[1] Its high reactivity, while beneficial for synthesis, also makes it exceptionally sensitive to moisture. This guide provides in-depth troubleshooting advice and answers to frequently encountered issues to ensure the integrity of your experiments and the quality of your results.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses the fundamental issues related to the moisture sensitivity of this compound.
Q1: I just opened a new bottle of this compound and it's fuming. Is this normal and what is causing it?
A1: Yes, fuming upon exposure to air is a characteristic behavior of highly reactive acyl chlorides like this compound. The "fumes" are not the compound itself, but rather a result of its rapid, exothermic reaction with atmospheric moisture.[2][3] The compound hydrolyzes to form 2-chloro-4-fluorobenzoic acid and hydrogen chloride (HCl) gas.[4] The HCl gas then absorbs moisture from the air to form a fine aerosol of hydrochloric acid, which is visible as white fumes. This indicates that the reagent is highly reactive and requires careful handling under anhydrous conditions.
Q2: What is the chemical reaction that occurs when this compound is exposed to water?
A2: The reaction is a classic nucleophilic acyl substitution, specifically, hydrolysis. The water molecule acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, eliminating a chloride ion to generate the corresponding carboxylic acid and HCl. This reaction is essentially irreversible and consumes your starting material.[2]
Diagram: Hydrolysis Mechanism
The following diagram illustrates the step-by-step hydrolysis of this compound.
Caption: Hydrolysis pathway of this compound.
Q3: How can I definitively confirm if my stored this compound has degraded due to moisture?
A3: Degradation can be confirmed by detecting the presence of the primary hydrolysis product, 2-chloro-4-fluorobenzoic acid. Several analytical techniques are effective for this purpose. A comparison of the key spectral features is summarized below.
| Technique | This compound (Reagent) | 2-Chloro-4-fluorobenzoic Acid (Hydrolysis Product) |
| FTIR Spectroscopy | Sharp, strong C=O stretch around 1770-1800 cm⁻¹. | Broad O-H stretch from 2500-3300 cm⁻¹. C=O stretch shifts to a lower frequency, around 1680-1710 cm⁻¹.[4] |
| ¹H NMR Spectroscopy | Aromatic protons in their expected regions. | Appearance of a very broad singlet far downfield (typically >10 ppm) corresponding to the carboxylic acid proton (-COOH).[4] |
| Visual Inspection | Typically a clear, colorless to pale yellow liquid. | Formation of a white or off-white crystalline solid within the liquid. |
| Thin-Layer Chromatography (TLC) | Less polar spot with a higher Rf value on a silica gel plate. | More polar spot with a lower Rf value.[4] |
Part 2: Troubleshooting Experimental Workflows
This section focuses on practical problems encountered during experiments and how to resolve them.
Q4: My reaction is complete, but the yield is significantly lower than expected. Could moisture be the cause?
A4: Absolutely. This is one of the most common consequences of moisture contamination. If moisture is present in your reaction setup (e.g., in the solvent, glassware, or introduced from the atmosphere), it will compete with your intended nucleophile to react with the this compound. Since the hydrolysis reaction is rapid, even trace amounts of water can consume a significant portion of your starting material, leading directly to a reduction in the yield of your desired product.
Q5: My final product is contaminated with a crystalline white solid. How do I identify and remove it?
A5: The contaminant is almost certainly 2-chloro-4-fluorobenzoic acid, the result of hydrolysis either during the reaction or, more commonly, during the aqueous workup.[4]
Identification: You can confirm its identity using the analytical methods described in Q3 .
Removal During Workup: The acidic nature of the byproduct allows for its straightforward removal. During your workup procedure, wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The 2-chloro-4-fluorobenzoic acid will be deprotonated to form the water-soluble sodium 2-chloro-4-fluorobenzoate salt, which will partition into the aqueous layer, effectively removing it from your organic product.[4]
Part 3: Protocols for Prevention & Best Practices
Proactive measures are essential for success. This section provides detailed protocols for proper storage and handling.
Q6: What are the definitive best practices for storing and handling this compound to maintain its integrity?
A6: Strict adherence to anhydrous and inert conditions is non-negotiable.
Storage Protocol:
| Parameter | Recommendation | Rationale |
| Container | Keep in the original, tightly sealed container. Containers that have been opened must be carefully resealed.[5][6] | Prevents ingress of atmospheric moisture. |
| Atmosphere | Store under an inert gas atmosphere (e.g., Nitrogen or Argon).[5][6] | Displaces moist air from the container's headspace. |
| Location | A cool, dry, well-ventilated area away from incompatible materials (water, alcohols, bases, oxidizing agents).[2][5][7] | Minimizes reaction rates and prevents accidental contact with reactive substances. |
| Temperature | Store in a cool place, ideally <15°C. | Reduces vapor pressure and slows potential degradation pathways. |
Handling Protocol: Working Under an Inert Atmosphere
This protocol outlines the essential steps for transferring the reagent while preventing moisture exposure.
Diagram: Inert Atmosphere Handling Workflow
Caption: Workflow for handling moisture-sensitive reagents.
Step-by-Step Experimental Procedure:
-
Glassware Preparation: Ensure all glassware (flasks, syringes, needles) is thoroughly dried in an oven ( >120°C for at least 4 hours) or by flame-drying under vacuum. Assemble the glassware while still hot and immediately place it under a positive pressure of a dry, inert gas (Nitrogen or Argon).[4]
-
Solvent Transfer: Use anhydrous solvents. Transfer solvents to the reaction vessel using a dry syringe or via cannula transfer.
-
Reagent Equilibration: Before opening, allow the bottle of this compound to warm to room temperature. This prevents condensation of atmospheric moisture on the cold surface of the bottle.
-
Reagent Transfer: Briefly replace the bottle cap with a rubber septum. Pierce the septum with a needle connected to the inert gas line to maintain positive pressure. Use a clean, dry, gas-tight syringe to withdraw the required amount of the liquid.
-
Reaction Addition: Slowly add the this compound to your reaction mixture dropwise.[4] A rapid, exothermic addition can promote side reactions.
-
Resealing: After use, remove the septum, flush the bottle's headspace with inert gas, and immediately reseal tightly with the original cap. For extra security, wrap the cap and neck joint with Parafilm.
By implementing these protocols, you can significantly mitigate the risks associated with the moisture sensitivity of this compound, ensuring the reliability and success of your synthetic work.
References
- Hazardous Substance Fact Sheet for Acetyl Chloride. New Jersey Department of Health. [Link]
- 2-Fluorobenzoyl chloride | C7H4ClFO.
- Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University. [Link]
- Acetyl Chloride Storage : r/chemistry. Reddit. [Link]
- Acyl chlorides stability. Sciencemadness Discussion Board. [Link]
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
Sources
Technical Support Center: Catalyst Selection for 2-Chloro-4-fluorobenzoyl Chloride Reactions
Welcome to the technical support center for reactions involving 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Section 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the problems and providing actionable solutions.
Q1: My Friedel-Crafts acylation reaction with this compound has a very low or no yield. What are the primary reasons for this failure?
A1: Low yields in Friedel-Crafts acylation are a common issue that can typically be traced back to a few critical factors. Here’s a breakdown of the most common culprits and how to address them:
-
Catalyst Inactivity Due to Moisture: The most frequent cause of failure is the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃) by moisture.[1] These catalysts are highly hygroscopic and react readily with water, rendering them inactive.[2]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) before use. Use anhydrous solvents and fresh or properly stored Lewis acids. A fresh bottle of AlCl₃ should be a fine, free-flowing powder; if it's clumpy, it has likely been compromised.[2]
-
-
Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic substrate.[1] If your substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be too deactivated to react.[3]
-
Solution: Verify the reactivity of your aromatic substrate. If it is deactivated, you may need to consider alternative synthetic routes or use more forcing reaction conditions, although this can lead to side products.
-
-
Insufficient Catalyst Loading: A common misconception is that Friedel-Crafts acylation is a truly catalytic process. In reality, the ketone product forms a stable complex with the Lewis acid, effectively sequestering it.[3] This means that stoichiometric or even super-stoichiometric amounts of the catalyst are often required for the reaction to proceed to completion.[1]
-
Solution: Increase the catalyst loading to at least 1.1 equivalents relative to the this compound.
-
-
Sub-optimal Reaction Temperature: Temperature plays a crucial role in reaction kinetics. Some reactions require heating to overcome the activation energy, while others may proceed efficiently at room temperature or below.[1]
-
Solution: If your reaction is sluggish, consider gradually increasing the temperature. Conversely, if you observe side product formation, lowering the temperature may improve selectivity.
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the acylation?
A2: The formation of multiple isomers is a common challenge in Friedel-Crafts acylation, especially with substituted aromatic substrates. The directing effects of the substituents on your aromatic ring will dictate the position of acylation.
-
Understanding Directing Groups: The existing substituents on your aromatic substrate will direct the incoming acyl group to the ortho, meta, or para positions. For instance, both chlorine and fluorine are ortho, para-directing groups.[4]
-
Solution: The choice of catalyst and solvent can sometimes influence the ortho/para ratio. For example, bulkier catalysts may favor the sterically less hindered para product.[1] Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) or considering heterogeneous catalysts like zeolites may improve selectivity.[5][6] Zeolites, with their shape-selective pores, can be particularly effective at favoring the formation of a specific isomer.[6]
-
-
Polyacylation: While less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] The introduction of the first acyl group is deactivating, which usually prevents a second acylation.[7]
-
Solution: Use a stoichiometric amount of the this compound and avoid a large excess of the Lewis acid catalyst, as this can promote a second reaction.[8]
-
Q3: My catalyst seems to have deactivated during the reaction. What are the potential causes and how can I prevent this?
A3: Catalyst deactivation can occur through several mechanisms, leading to a stalled reaction.
-
Product Complexation: As mentioned, the ketone product forms a strong complex with the Lewis acid catalyst, which is the primary reason stoichiometric amounts are needed.[3]
-
Reaction with Basic Functional Groups: If your aromatic substrate contains basic functional groups like amines (-NH₂) or hydroxyls (-OH), the Lewis acid will preferentially react with these groups, deactivating the catalyst.[9]
-
Solution: Protect any interfering functional groups before carrying out the Friedel-Crafts acylation.
-
-
Moisture: As emphasized before, moisture is a potent deactivator of Lewis acid catalysts.[9]
-
Solution: Maintain strict anhydrous conditions throughout the entire experimental setup.
-
The following diagram illustrates the primary pathways for catalyst deactivation in Friedel-Crafts acylation.
Caption: Major pathways of catalyst deactivation.
Section 2: Frequently Asked Questions (FAQs)
Q1: Which type of catalyst is best for the Friedel-Crafts acylation of an electron-rich aromatic compound with this compound: a homogeneous or heterogeneous catalyst?
A1: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis, such as scale, desired purity, and environmental considerations.
-
Homogeneous Catalysts (e.g., AlCl₃, FeCl₃): These are traditional Lewis acids that are highly effective and often result in high yields.[10] However, they are typically required in stoichiometric amounts, can be difficult to remove from the reaction mixture, and generate significant waste during aqueous workup.[10]
-
Heterogeneous Catalysts (e.g., Zeolites, Clays, Metal Oxides): These solid-acid catalysts offer significant advantages in terms of ease of separation (simple filtration), reusability, and reduced environmental impact.[11] While they may require higher reaction temperatures, they can offer enhanced selectivity.[12]
The table below provides a comparative overview:
| Feature | Homogeneous Catalysts (e.g., AlCl₃) | Heterogeneous Catalysts (e.g., Zeolites) |
| Activity | High, often at lower temperatures | Moderate to high, may require heating |
| Catalyst Loading | Stoichiometric or excess[13] | Truly catalytic |
| Separation | Requires aqueous workup/extraction[3] | Simple filtration[11] |
| Reusability | Not reusable | Generally reusable[11] |
| Waste Generation | High (acidic aqueous waste) | Low |
| Selectivity | Can be moderate | Can be high (shape-selective)[6] |
Q2: Can I use a milder Lewis acid than AlCl₃ for my reaction?
A2: Yes, milder Lewis acids can be employed and may offer advantages in terms of selectivity and milder reaction conditions.[5] Catalysts such as Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), or even certain metal triflates like Copper(II) triflate (Cu(OTf)₂) can be effective.[5][14] The choice of a milder catalyst is particularly relevant when dealing with sensitive substrates that might decompose under the harsh conditions associated with strong Lewis acids.
Q3: Is an intramolecular Friedel-Crafts acylation possible with a derivative of this compound?
A3: Yes, intramolecular Friedel-Crafts acylation is a powerful synthetic tool for constructing cyclic ketones, provided the acyl chloride moiety is tethered to an aromatic ring by a suitable linker (typically forming a 5- or 6-membered ring).[15] The same principles of catalyst selection and anhydrous conditions apply.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)
This protocol outlines a standard procedure for the acylation of an aromatic substrate with this compound using AlCl₃ as the catalyst.
Materials:
-
This compound
-
Aromatic substrate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane)
-
Hydrochloric acid (concentrated)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.1 - 1.3 equivalents) and the anhydrous solvent. Cool the suspension to 0-5 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) and the aromatic substrate (1.0 - 1.2 equivalents) in the anhydrous solvent and add this solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension, maintaining the temperature between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or GC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.[3] This will decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
The following workflow diagram illustrates the key steps in this protocol.
Caption: Experimental workflow for Friedel-Crafts acylation.
References
- Chandra, K. L., Saravan, P., Singh, R. K., & Singh, V. K. (2002). Lewis acid catalyzed acylation reactions: scope and limitations. Tetrahedron, 58(7), 1369-1374.
- Current Organic Chemistry. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024-05-20).
- ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. (2025-08-07).
- ResearchGate. Lewis Acid Catalyzed Acylation Reactions: Scope and Limitations. (2025-08-06).
- ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. (2025-08-06).
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018-05-17).
- Organic Chemistry Portal. Friedel-Crafts Acylation.
- LibreTexts Chemistry. 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-01-16).
- LabXchange. Friedal-Crafts Acylation and Alkylation. (2025-01-02).
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
- ResearchGate. Friedel-Crafts acylation reactions using heterogeneous catalysts stimulated by conventional and microwave heating. (2025-08-05).
- Wikipedia. Friedel–Crafts reaction.
- Google Patents. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- RSC Publishing. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. (2021-07-13).
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems.
- Khan Academy. Friedel-Crafts acylation.
- Patsnap Eureka. Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022-09-24).
- Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Google Patents. CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
- Reddit. Why can't this reaction continue? : r/chemhelp. (2024-04-27).
- Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
- Google Patents. CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by Meerwein arylation reaction.
- Medium. Chlorobenzophenone: Properties, Applications, Synthesis, and Safety Considerations.
- LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024-10-04).
- ScienceDirect. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- Reddit. 4-fluorobenzoyl chloride formation : r/Chempros. (2025-05-14).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. eurekaselect.com [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. Friedel-Crafts Acylation [organic-chemistry.org]
- 14. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
- 15. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Managing Exothermic Reactions with 2-Chloro-4-fluorobenzoyl Chloride
Welcome to the Technical Support Center for 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for managing exothermic reactions involving this versatile reagent. As a Senior Application Scientist, my goal is to synthesize E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) to ensure your experiments are not only successful but also conducted with the highest degree of safety.
Introduction to the Reactivity of this compound
This compound (CAS No: 21900-54-9) is a highly reactive acylating agent, frequently employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its reactivity stems from the electrophilic carbonyl carbon, which is further activated by the electron-withdrawing effects of the chlorine and fluorine atoms on the benzene ring. This enhanced reactivity makes it an excellent reagent for reactions like Friedel-Crafts acylation but also necessitates careful management of the reaction conditions to control the often significant exotherm.
This guide will provide a comprehensive overview of the potential hazards, troubleshooting for common issues, and detailed protocols for safely managing reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is also a lachrymator, meaning it can cause tearing.[2] A significant hazard is its reactivity with water and other nucleophiles, which can be highly exothermic and produce corrosive hydrogen chloride (HCl) gas.[2]
Q2: Why is my Friedel-Crafts acylation with this compound showing a strong exotherm?
A2: Friedel-Crafts acylation is an inherently exothermic reaction. The reaction of an acyl chloride with a Lewis acid (like aluminum chloride) to form a highly reactive acylium ion is the first energetic step.[3][4] The subsequent reaction of this electrophile with an aromatic substrate releases a significant amount of heat. The electron-withdrawing chloro and fluoro substituents on the benzoyl chloride can increase the electrophilicity of the acylium ion, potentially leading to a more vigorous reaction compared to unsubstituted benzoyl chloride.
Q3: What is a "thermal runaway" and how can it occur with this reagent?
A3: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a positive feedback loop.[5] With this compound, this could be triggered by:
-
Adding the reagent too quickly to the reaction mixture.
-
Inadequate cooling or failure of the cooling system.
-
Using too concentrated reagents.
-
An unforeseen reaction with a contaminant.
A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing the reactor to rupture, and releasing toxic and flammable materials.[6]
Q4: I'm seeing a lower than expected yield in my acylation reaction. Could this be related to the exotherm?
A4: Yes, improper temperature control can lead to lower yields. Excessive heat can promote the formation of byproducts through side reactions.[7] For instance, high temperatures can lead to the decomposition of the starting materials or products, or favor the formation of undesired isomers. It is also crucial to ensure all reagents and solvents are anhydrous, as moisture will deactivate the Lewis acid catalyst and consume the acyl chloride, reducing your yield.[7]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Violent, Uncontrolled Exotherm | 1. Too Rapid Addition: The rate of heat generation is exceeding the cooling capacity. 2. Inadequate Cooling: The cooling bath is not at a low enough temperature or has insufficient volume. 3. High Concentration: The reaction is too concentrated, leading to a rapid reaction rate. | 1. Reduce Addition Rate: Add the this compound dropwise using an addition funnel. This allows the cooling system to dissipate the heat as it is generated. 2. Enhance Cooling: Ensure the reaction vessel is adequately immersed in the cooling bath (e.g., ice-water or dry ice/acetone). Monitor the internal reaction temperature, not just the bath temperature. 3. Dilute the Reaction: Running the reaction at a lower concentration can help to moderate the reaction rate and heat output. |
| Low Product Yield | 1. Moisture Contamination: Water has hydrolyzed the this compound and/or deactivated the Lewis acid catalyst.[7] 2. Suboptimal Temperature: The reaction was run too hot, leading to side products, or too cold, resulting in incomplete reaction. 3. Insufficient Catalyst: In Friedel-Crafts acylations, the ketone product can complex with the Lewis acid, sequestering it.[8] | 1. Ensure Anhydrous Conditions: Flame-dry all glassware and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and fresh, high-quality reagents. 2. Optimize Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature or gently heat as needed while monitoring the reaction progress by TLC or GC/LC-MS. 3. Use Stoichiometric Catalyst: For Friedel-Crafts acylations, it is often necessary to use at least one equivalent of the Lewis acid catalyst.[8] |
| Formation of Impurities | 1. Side Reactions from Overheating: Excessive temperatures can lead to various side reactions. 2. Hydrolysis during Workup: Unreacted this compound hydrolyzes to 2-chloro-4-fluorobenzoic acid during the aqueous workup. | 1. Strict Temperature Control: Maintain the optimal reaction temperature throughout the addition and reaction time. 2. Careful Quenching: Quench the reaction mixture by slowly adding it to ice or a cold, basic solution (e.g., sodium bicarbonate) to neutralize the HCl produced and hydrolyze any remaining acyl chloride. The resulting carboxylic acid can then be removed by a basic wash. |
Experimental Protocols
Protocol 1: General Procedure for a Controlled Friedel-Crafts Acylation
This protocol outlines a general approach for a laboratory-scale Friedel-Crafts acylation reaction, emphasizing safety and control of the exotherm.
1. Preparation and Setup:
-
Glassware: All glassware (e.g., round-bottom flask, addition funnel, condenser) must be thoroughly dried in an oven and assembled while hot under a positive pressure of an inert gas like nitrogen or argon.
-
Reagents: Use anhydrous solvents and ensure the aromatic substrate is free of water. The Lewis acid catalyst (e.g., AlCl₃) should be a fresh, unopened bottle or from a desiccator.
-
Cooling: Prepare a cooling bath (e.g., ice-water for 0 °C, or dry ice/acetone for lower temperatures) large enough to immerse the reaction flask.
-
Monitoring: Place a thermometer or thermocouple in the reaction mixture to monitor the internal temperature.
2. Reaction Execution:
-
Under an inert atmosphere, charge the reaction flask with the aromatic substrate and anhydrous solvent.
-
Cool the mixture to the desired starting temperature (e.g., 0 °C).
-
Slowly add the Lewis acid catalyst portion-wise, ensuring the internal temperature does not rise significantly.
-
In a separate, dry addition funnel, dissolve the this compound in a small amount of anhydrous solvent.
-
Add the this compound solution dropwise to the stirred reaction mixture. The rate of addition should be carefully controlled to maintain the desired internal temperature.
-
After the addition is complete, allow the reaction to proceed at the chosen temperature, monitoring its progress by a suitable analytical technique (e.g., TLC, GC-MS).
3. Workup and Quenching:
-
Once the reaction is complete, carefully quench the reaction mixture. This is a highly exothermic step.
-
Slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride complex and any unreacted acyl chloride.
-
Alternatively, slowly add the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate. This will also neutralize the generated HCl.
-
Proceed with the standard extraction, washing, drying, and purification steps.
Protocol 2: Emergency Quenching Procedure
In the event of an uncontrolled exotherm (thermal runaway), a pre-planned emergency quenching procedure is crucial.
1. Immediate Actions:
-
If safe to do so, immediately stop the addition of any further reagents.
-
If possible, increase the efficiency of the cooling bath by adding more ice or dry ice.
-
Alert any colleagues in the immediate vicinity.
2. Quenching:
-
Have a large container of a suitable quenching agent readily available. A cold, saturated solution of sodium bicarbonate is a good option as it will neutralize the Lewis acid and the acyl chloride.
-
If the reaction is in a flask that can be safely handled, slowly and carefully pour the reaction mixture into the quenching solution with vigorous stirring. Be prepared for rapid gas evolution (CO₂).
-
NEVER add water or other quenching agents directly to the runaway reaction in the flask, as this can cause a violent, localized reaction and splashing.
Visualizing Workflows and Concepts
Logical Workflow for Managing Exothermic Reactions
Caption: A logical workflow for safely managing exothermic acylation reactions.
Key Decision Points in Exotherm Control
Caption: Decision tree for real-time control of exothermic reactions.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting low yield in Friedel-Crafts acylation reactions. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). Impact of Lewis acid catalyst choice on Friedel-Crafts acylation with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem Technical Support.
- Corriu, R., Dore, M., & Thomassin, R. (1968). Mecanisme de la c-acylation - cinetique de la benzoylation. Tetrahedron Letters, 9(23), 2759-2762.
- IRJET. (2022). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention. International Research Journal of Engineering and Technology.
- KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- SynQuest Laboratories, Inc. (n.d.).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.
- TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
Sources
- 1. 2-氯-4-氟苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. irjet.net [irjet.net]
- 6. tuvsud.com [tuvsud.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Work-up Procedures for 2-Chloro-4-fluorobenzoyl Chloride Reactions
Welcome to the Technical Support Center for reactions involving 2-Chloro-4-fluorobenzoyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. This resource aims to provide not just procedural steps, but also the underlying scientific principles to empower you to navigate the complexities of your experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
Experimental Protocols
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards and safety precautions for this compound?
A: this compound is a corrosive substance that causes severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed.[1] The compound is highly reactive towards water and moisture, and contact with water can liberate toxic and corrosive hydrogen chloride (HCl) gas.[2][4][5] Therefore, stringent safety measures are imperative.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and eye protection (safety goggles and a face shield).[2]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[2][6]
-
Moisture Control: Use oven-dried glassware and anhydrous solvents to prevent hydrolysis.[5] Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container in a cool, dry place.[2][4]
-
Spill Management: In case of a spill, absorb it with an inert, dry material and dispose of it as hazardous waste.[1][6] Do not use water to clean up spills.
Q2: How do I properly quench a reaction involving this compound?
A: Proper quenching is crucial to neutralize any unreacted this compound and to ensure a safe work-up. The choice of quenching agent depends on the stability of your product and the nature of the reaction solvent.
Recommended Quenching Strategies:
| Quenching Agent | Procedure | Rationale & Considerations |
| Water/Ice | Slowly and carefully add the reaction mixture to a separate flask containing crushed ice or cold water with vigorous stirring. | This is a common method that hydrolyzes the acyl chloride to the corresponding carboxylic acid.[7][8][9][10] The reaction is highly exothermic, so slow addition and cooling are essential to control the temperature. |
| Aqueous Base (e.g., NaHCO₃, Na₂CO₃) | Slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate or sodium carbonate. | This neutralizes the HCl byproduct as it forms and hydrolyzes the excess acyl chloride to the water-soluble carboxylate salt, which can be easily removed during the aqueous extraction.[5] Be cautious of CO₂ evolution, which can cause frothing and pressure buildup. |
| Alcohols (e.g., Methanol, Isopropanol) | Add a small amount of an alcohol like methanol or isopropanol to the reaction mixture at a low temperature (e.g., 0 °C). | This converts the reactive acyl chloride into a more stable ester, which can be easier to separate from the desired product during purification.[7] This is a good option if your product is sensitive to water or strong bases. |
| Aqueous Ammonia | Slowly add the reaction mixture to a cold, concentrated solution of aqueous ammonia. | This converts the acyl chloride to the corresponding amide.[7][11] This method is particularly useful if the resulting amide is easily separable from your product. |
Visualizing the Quenching Decision Process:
Caption: Decision workflow for selecting a quenching agent.
Q3: My reaction is complete, but I'm struggling to remove the 2-chloro-4-fluorobenzoic acid byproduct. What's the best approach?
A: The 2-chloro-4-fluorobenzoic acid byproduct is formed from the hydrolysis of the starting material.[5] It is an acidic impurity and can be effectively removed by taking advantage of its chemical properties.
Step-by-Step Removal Protocol:
-
Dissolution: Ensure your crude product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5]
-
Causality: The basic solution will deprotonate the carboxylic acid, forming the corresponding sodium 2-chloro-4-fluorobenzoate salt. This salt is ionic and therefore highly soluble in the aqueous layer, while your likely more non-polar product remains in the organic layer.[12]
-
-
Separation: Gently shake the separatory funnel, venting frequently to release any CO₂ gas that may have formed. Allow the layers to separate and then drain the aqueous layer.
-
Repeat: Repeat the base wash one or two more times to ensure complete removal of the acidic byproduct.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and to help break up any emulsions.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: What are common impurities I might encounter, and how can I best remove them?
A: Besides the hydrolysis product (2-chloro-4-fluorobenzoic acid), other impurities can arise from the starting materials or side reactions.
Common Impurities and Purification Strategies:
| Impurity | Origin | Recommended Purification Method(s) |
| Unreacted Starting Material (e.g., an amine or alcohol) | Incomplete reaction. | - Acid/Base Extraction: If the starting material is basic (like an amine), wash the organic layer with a dilute aqueous acid (e.g., 1M HCl) to form a water-soluble salt.[12][13] If it's acidic, use a base wash as described above. - Chromatography: Column chromatography is effective for separating compounds with different polarities. |
| Diacylated Product | The nucleophile has multiple reactive sites. | - Chromatography: This is often the most effective method for separating mono- and di-acylated products. - Recrystallization: If the desired product and byproduct have significantly different solubilities, recrystallization can be a good option. |
| Catalyst Residues (e.g., AlCl₃ in Friedel-Crafts reactions) | From the reaction itself. | - Aqueous Work-up: The quenching and washing steps will typically remove Lewis acid catalysts by hydrolysis and partitioning into the aqueous layer. |
Troubleshooting Guides
Problem: Low or no yield of the desired acylated product.
This is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Detailed Explanations:
-
Reagent Quality: this compound is highly susceptible to hydrolysis.[5] If it has been stored improperly or for an extended period, a significant portion may have converted to the less reactive 2-chloro-4-fluorobenzoic acid. Confirm the purity of your starting material via techniques like IR or NMR spectroscopy before use.[5]
-
Anhydrous Conditions: Even trace amounts of water can react with the acyl chloride, reducing the amount available to react with your substrate.[14] Ensure all glassware is oven- or flame-dried and that all solvents are anhydrous.
-
Substrate Reactivity: In reactions like Friedel-Crafts acylation, if your aromatic substrate is strongly deactivated by electron-withdrawing groups, the reaction may be sluggish or fail to proceed.[15][16][17][18] In such cases, more forcing conditions (e.g., higher temperatures) or a more potent Lewis acid catalyst may be required.[15]
Problem: Product isolation is difficult, and I have an emulsion during aqueous work-up.
Emulsions are a common frustration during liquid-liquid extractions, preventing clean separation of the organic and aqueous layers.
Solutions for Emulsion Formation:
-
"Break" the Emulsion with Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break up the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to coalesce the dispersed droplets.
-
Patience: Sometimes, simply letting the mixture stand for an extended period in the separatory funnel will allow the layers to separate.
-
Centrifugation: If the emulsion is persistent and the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Solvent Modification: Adding more of the organic solvent can sometimes help to resolve the emulsion.
Experimental Protocols
Protocol 1: General Aqueous Work-up for Neutral or Basic Products
This protocol is designed for reactions where the desired product is neutral or basic and will remain in the organic phase during a basic wash.
-
Quenching: Once the reaction is deemed complete by TLC or another monitoring technique, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add the mixture to a beaker containing a stirred, cold, saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the entire mixture to a separatory funnel. If the reaction solvent is water-miscible, add a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Layer Separation: Shake the funnel gently, venting frequently. Allow the layers to separate. Drain the aqueous layer.
-
Washing:
-
Wash the organic layer with 1M HCl (if an unreacted basic starting material needs to be removed).
-
Wash the organic layer with saturated aqueous NaHCO₃ to remove any remaining acidic byproducts.
-
Wash the organic layer with water.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product as necessary by column chromatography, recrystallization, or distillation.
Protocol 2: Work-up for Acidic Products
This protocol is for instances where the desired product is acidic and would be extracted into the aqueous layer during a basic wash.
-
Quenching: Cool the reaction mixture to 0 °C and quench by slowly adding it to ice-cold water.
-
Extraction: Transfer to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with water and then brine. At this stage, both your acidic product and the 2-chloro-4-fluorobenzoic acid byproduct are in the organic layer.
-
Purification:
-
Chromatography: The most straightforward approach is often purification by column chromatography, choosing a solvent system that effectively separates the two acids.
-
Recrystallization: If there is a significant difference in the solubility of your product and the byproduct in a particular solvent system, recrystallization can be an effective purification method.
-
References
- Extraction of Carboxylic Acids by Amine-Based Extractants: Apparent Extractant Basicity According to the pH of Half-Neutralization.
- Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. CDN.
- Extraction of carboxylic acids by amine extractants. SciSpace.
- This compound - Safety D
- The Continuous Extraction of Carboxylic Acids and Amines. White Rose eTheses Online.
- Purification of Benzyl chloride. Chempedia - LookChem.
- How to extract a molecule with amine and carboxylic acid functional group on it?
- SAFETY D
- SAFETY D
- Method for purifying benzoyl chloride reaction terminating solution.
- This compound Safety D
- SAFETY D
- purification strategies for removing benzyl chloride
- Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Technical Support Center: Troubleshooting Friedel-Crafts Acylation with Electron-Withdrawing Groups. Benchchem.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
- Preparation method for 4-fluorobenzoyl chloride.
- Preparation method of benzyl chloride derivatives.
- Benzyl chloride synthesis by chlorination or substitution. Organic Chemistry Portal.
- SAFETY D
- 2-chloro-4-fluorobenzoic acid and preparation method thereof.
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. Benchchem.
- acyl chlorides and w
- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
- Acyl Chlorides (A-Level). ChemistryStudent.
- This compound. TCI AMERICA.
- Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
- Reactions of Acyl Chlorides with W
- Benzoyl chloride, o-chloro. Organic Syntheses Procedure.
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- This compound. Chem-Impex.
- 2-Fluorobenzoyl chloride. PubChem.
- EAS Reactions (3)
- the acylation of benzene - electrophilic substitution. Chemguide.
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-Chloro-4-fluorobenzoyl Chloride
The Rationale: Predicting a Spectrum from First Principles
The structure of 2-Chloro-4-fluorobenzoyl chloride features a trisubstituted aromatic ring, giving rise to a complex and informative ¹H NMR spectrum. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the three aromatic protons are dictated by the interplay of the electronic properties of the substituents: the strongly electron-withdrawing and anisotropic benzoyl chloride group (-COCl), the inductively withdrawing and weakly resonance-donating chloro group (-Cl), and the strongly inductively withdrawing and resonance-donating fluoro group (-F).
-
The Benzoyl Chloride Group (-COCl): This group exerts a powerful deshielding effect, causing protons ortho and para to it to shift significantly downfield.
-
The Chloro Substituent (-Cl): Located at the C2 position, its primary influence is through its inductive electron withdrawal, which deshields nearby protons, particularly the adjacent proton at C3.
-
The Fluoro Substituent (-F): Positioned at C4, its high electronegativity causes strong inductive withdrawal. Crucially, as a spin-active nucleus (¹⁹F, I = 1/2), it will couple with nearby protons, leading to additional signal splitting.
Based on these principles, we can predict the characteristics of the three distinct aromatic protons: H-3, H-5, and H-6.
Predicted ¹H NMR Spectrum: this compound
The aromatic region of the ¹H NMR spectrum for this compound is expected to display three distinct signals.
-
Proton H-6: This proton is ortho to the highly deshielding -COCl group, making it the most downfield signal. It will be split by H-5 through ortho coupling.
-
Predicted Chemical Shift (δ): ~8.0 – 8.2 ppm
-
Predicted Multiplicity: Doublet (d)
-
Predicted Coupling (³J H-H): ~8.5 Hz
-
-
Proton H-3: This proton is positioned between the two halogen substituents. It experiences deshielding from the adjacent chloro group and the meta-positioned -COCl group. It will be split by H-5 (meta coupling) and the fluorine at C4 (meta coupling).
-
Predicted Chemical Shift (δ): ~7.5 – 7.7 ppm
-
Predicted Multiplicity: Doublet of doublets (dd)
-
Predicted Coupling (⁴J H-H): ~2.5 Hz, (⁴J H-F): ~4-6 Hz
-
-
Proton H-5: This proton is ortho to the fluorine and meta to both the chlorine and the -COCl group. It will be split by H-6 (ortho coupling), H-3 (meta coupling), and the fluorine at C4 (ortho coupling). This will result in the most complex signal.
-
Predicted Chemical Shift (δ): ~7.3 – 7.5 ppm
-
Predicted Multiplicity: Doublet of doublet of doublets (ddd)
-
Predicted Coupling (³J H-H): ~8.5 Hz, (⁴J H-H): ~2.5 Hz, (³J H-F): ~8-9 Hz
-
Visualizing Key Nuclear Interactions
The following diagram illustrates the through-bond coupling relationships that determine the splitting patterns in the ¹H NMR spectrum of this compound.
Caption: Key H-H and H-F coupling interactions in this compound.
Comparative Analysis with Structural Analogs
To validate our predictions, we can compare them with the known experimental ¹H NMR data of simpler, related benzoyl chlorides. This comparison demonstrates how the addition and placement of each substituent systematically alter the spectrum.
| Compound | Aromatic Protons (δ, ppm, Multiplicity, J in Hz) | Reference |
| This compound (Predicted) | H-6: ~8.1 (d, J ≈ 8.5)H-3: ~7.6 (dd, J ≈ 2.5, 4-6)H-5: ~7.4 (ddd, J ≈ 8.5, 2.5, 8-9) | N/A |
| Benzoyl chloride (Experimental) | 8.12 (d, 2H), 7.65 (t, 1H), 7.50 (t, 2H) | [1] |
| 2-Chlorobenzoyl chloride (Experimental) | 8.08 (d, 1H), 7.53 (m, 1H), 7.48 (m, 1H), 7.42 (m, 1H) | [2] |
| 4-Fluorobenzoyl chloride (Experimental) | 8.15 (dd, 2H, J(H,H) ≈ 8.8, J(H,F) ≈ 5.2), 7.19 (t, 2H, J(H,H)≈J(H,F)≈8.8) | [3] |
| 4-Chlorobenzoyl chloride (Experimental) | 8.03 (d, 2H, J ≈ 8.5), 7.48 (d, 2H, J ≈ 8.5) | [4] |
This table clearly illustrates the deshielding effect of the ortho-chloro group when comparing 2-chlorobenzoyl chloride to the parent benzoyl chloride.[1][2] Similarly, the upfield shift and complex splitting caused by the para-fluoro substituent are evident in the data for 4-fluorobenzoyl chloride.[3] Our prediction for this compound logically combines these observed electronic effects.
Experimental Protocol for ¹H NMR Acquisition
The following protocol provides a standardized method for acquiring a high-quality ¹H NMR spectrum for acyl chlorides, which are known for their reactivity.
A. Sample Preparation
-
Safety First: Handle this compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Acyl chlorides are corrosive and react with moisture to release HCl gas.
-
Solvent Selection: Use a high-purity, anhydrous deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice. Ensure the solvent is stored over molecular sieves to maintain anhydrous conditions.
-
Sample Weighing: Accurately weigh 5-15 mg of this compound and transfer it to a clean, dry NMR tube.
-
Dissolution: Using a clean, dry pipette, add approximately 0.6-0.7 mL of anhydrous CDCl₃ to the NMR tube.
-
Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Mixing: Cap the NMR tube securely and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
B. NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm, to ensure all aromatic signals are captured.
-
Acquisition Time (AQ): Set to at least 2-3 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 1-2 seconds is generally adequate.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the peak multiplicities and measure the coupling constants.
-
Conclusion
The ¹H NMR analysis of this compound is a prime example of how substituent effects govern the appearance of an aromatic spectrum. By understanding the inductive and resonance properties of the chloro, fluoro, and benzoyl chloride moieties, a detailed and accurate prediction of the spectrum can be constructed. This predictive framework, when supported by comparative data from analogous compounds, provides a powerful and trustworthy tool for structural verification in research and development settings. The provided experimental protocol ensures that high-quality, reproducible data can be obtained for this and other reactive acyl chlorides.
References
- PubChem, National Center for Biotechnology Information. 4-Fluorobenzoyl chloride.
- PubChem, National Center for Biotechnology Information. Benzoyl chloride.
- University of Wisconsin, Department of Chemistry. 1H NMR Chemical Shifts.
- Chemistry LibreTexts. ¹H NMR Spectra and Interpretation.
- University of Wisconsin, Department of Chemistry. Hans Reich NMR Collection.
Sources
A Researcher's Guide to the 13C NMR Characterization of 2-Chloro-4-fluorobenzoyl Chloride: A Comparative Analysis
In the landscape of pharmaceutical and materials science, the precise structural elucidation of reactive intermediates is paramount for robust process development and quality control. 2-Chloro-4-fluorobenzoyl chloride, a key building block in the synthesis of numerous commercial products, presents a unique analytical challenge due to its trifunctionalized aromatic ring. This guide provides an in-depth analysis of its characterization using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, benchmarked against alternative analytical techniques. We will delve into the nuances of spectral interpretation, supported by experimental data from analogous compounds, and offer a field-proven protocol for obtaining high-fidelity spectra.
The Analytical Imperative: Why ¹³C NMR is the Gold Standard
While techniques like Fourier Transform Infrared (FTIR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) provide valuable, complementary information, ¹³C NMR offers an unparalleled, non-destructive view into the specific carbon framework of this compound. FTIR can confirm the presence of the carbonyl group in the acyl chloride, but it provides limited information about the substitution pattern on the aromatic ring.[1][2][3][4] GC-MS, on the other hand, is a powerful tool for separation and identification based on mass-to-charge ratio, but it may not definitively distinguish between isomers without authentic standards.[5][6][7]
¹³C NMR, however, provides a direct readout of each unique carbon environment within the molecule. The chemical shift of each carbon nucleus is exquisitely sensitive to its local electronic environment, and the coupling between carbon and fluorine (¹³C-¹⁹F coupling) provides unambiguous confirmation of their spatial relationship. This is particularly crucial for a molecule like this compound, where the precise placement of the chloro and fluoro substituents is critical to its reactivity and the properties of the final product.[8]
Deconstructing the ¹³C NMR Spectrum: A Predictive Analysis
Due to the reactive nature of acyl chlorides, obtaining and publishing high-resolution NMR data can be challenging. However, by leveraging established principles of NMR spectroscopy and data from structurally similar compounds, we can construct a highly accurate predicted spectrum.
The ¹³C NMR spectrum of this compound is expected to exhibit seven distinct signals, corresponding to the seven carbon atoms in the molecule. The interpretation hinges on understanding the electronic effects of the three substituents: the electron-withdrawing carbonyl chloride group, the electronegative chlorine atom, and the highly electronegative fluorine atom.
A key feature of the spectrum will be the carbon-fluorine coupling. The carbon directly bonded to the fluorine (C4) will appear as a doublet with a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz.[8][9] Furthermore, the carbons ortho (C3 and C5) and meta (C2 and C6) to the fluorine will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. This intricate coupling pattern serves as a definitive fingerprint for the substitution pattern.
| Carbon Position | Expected Chemical Shift (ppm) | Expected Multiplicity (due to ¹⁹F) | Rationale |
| C=O | 165-175 | Doublet (small ⁴JCF) | The carbonyl carbon of acyl chlorides is typically found in this region. It is deshielded by the two electronegative oxygen and chlorine atoms. A small four-bond coupling to fluorine might be observable. |
| C1 | 130-135 | Doublet (small ³JCF) | This is the ipso-carbon attached to the carbonyl chloride group. Its chemical shift is influenced by the electron-withdrawing nature of the substituent. |
| C2 | 135-140 | Doublet (small ²JCF) | The presence of the directly attached chlorine atom will cause significant deshielding. A two-bond coupling to fluorine is expected. |
| C3 | 115-120 | Doublet (²JCF) | This carbon is ortho to the fluorine and will show a characteristic two-bond C-F coupling. It is shielded by the para fluorine atom. |
| C4 | 160-165 | Doublet (large ¹JCF) | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will exhibit a large one-bond C-F coupling constant.[8][9] |
| C5 | 130-135 | Doublet (³JCF) | This carbon is meta to the fluorine and ortho to the chlorine. It will show a smaller three-bond C-F coupling. |
| C6 | 118-123 | Doublet (small ⁴JCF) | This carbon is para to the chlorine and meta to the fluorine. It will be relatively shielded. |
Note: The predicted chemical shifts are estimates based on data from analogous compounds and general substituent effects in benzene rings. Actual values may vary depending on the solvent and other experimental conditions.
A Comparative Look: Alternative Analytical Techniques
To provide a holistic view, let's compare the insights gained from ¹³C NMR with those from FTIR and GC-MS.
| Analytical Technique | Information Provided for this compound | Advantages | Limitations |
| ¹³C NMR | - Unambiguous confirmation of the carbon skeleton. - Definitive determination of the isomeric substitution pattern through C-F coupling. - Quantitative analysis of purity. | - Provides detailed structural information. - Non-destructive. | - Relatively lower sensitivity compared to MS. - Requires a higher concentration of the analyte. |
| FTIR | - Confirmation of the acyl chloride functional group (strong C=O stretch around 1750-1800 cm⁻¹).[1][2][3] - Presence of aromatic C-H and C-C bonds. | - Fast and simple to operate. - Provides functional group information. | - Does not provide detailed information on the substitution pattern of the aromatic ring. - Not ideal for distinguishing between isomers. |
| GC-MS | - Determination of molecular weight and fragmentation pattern. - Separation from impurities. | - High sensitivity and selectivity. - Excellent for identifying and quantifying volatile and semi-volatile compounds.[5][6][7] | - May not be able to differentiate between isomers with similar fragmentation patterns without a reference standard. - The high temperatures used can potentially cause degradation of the analyte.[5] |
Best Practices Protocol for ¹³C NMR Analysis
To ensure the acquisition of a high-quality, interpretable ¹³C NMR spectrum of this compound, the following protocol is recommended. The trustworthiness of the data relies on meticulous sample preparation and instrument setup.
Experimental Workflow
A streamlined workflow for acquiring high-quality ¹³C NMR data.
Step-by-Step Methodology:
-
Sample Preparation: Due to the moisture sensitivity of acyl chlorides, all glassware must be thoroughly dried. Prepare the sample in a glove box or under an inert atmosphere if possible.
-
Weigh approximately 50 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.7 mL of anhydrous deuterated chloroform (CDCl₃). Chloroform is a good choice as it is a common solvent for NMR and is relatively unreactive towards the acyl chloride.[10]
-
Gently swirl the vial to ensure complete dissolution.
-
Using a clean, dry pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum by setting the CDCl₃ triplet to its known chemical shift of 77.16 ppm.
-
Integrate the peaks if quantitative analysis is required.
-
Analyze the chemical shifts and coupling constants to assign the signals to the respective carbon atoms in the molecule.
-
Conclusion
The ¹³C NMR spectrum of this compound, with its characteristic chemical shifts and distinctive C-F coupling patterns, provides an unambiguous and information-rich analytical fingerprint. While FTIR and GC-MS are valuable for confirming functional groups and assessing purity, ¹³C NMR stands as the definitive technique for the unequivocal structural elucidation of this important chemical intermediate. By following a rigorous experimental protocol, researchers can obtain high-fidelity data, ensuring the integrity of their synthetic processes and the quality of their final products.
References
- University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides.
- Bardakçı, B., & Şen, S. (2008). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate.
- Bardakçı, B., & Bahçeli, S. (n.d.). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. Zeitschrift für Naturforschung A.
- Kartal, Z., Kaya, N., & Bahçeli, S. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd). Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/FT-IR-SPECTROSCOPIC-INVESTIGATION-OF-SOME-M(BENZOYL-Kartal-Kaya/1997e3f81f185f0962e742e971d6f5f0881b28d7]([Link]
- SpectraBase. (n.d.). Benzoylchloride - Optional[FTIR] - Spectrum.
- Supporting Information. (2018). Royal Society of Chemistry.
- PubChem. (n.d.). Benzoyl chloride.
- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.
- Chemistry Stack Exchange. (2018, December 17). The carbon-13 chemical shift of acyl chlorides vs ketones.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Wikipedia. (n.d.). Gas chromatography–mass spectrometry.
- SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis.
- Zhou, L., Li, T., Weng, S., Fang, X., & Gu, Z. (2015). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. ResearchGate.
- Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?.
- Cordero, C., Bicchi, C., & Rubiolo, P. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air. IRIS-AperTO.
- ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
- Oregon State University. (n.d.). 13-C NMR Chemical Shift Table.pdf.
- PubChem. (n.d.). 4-Fluorobenzoyl chloride.
- Oregon State University. (n.d.). 13C NMR Chemical Shifts.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 13C NMR Coupling Constants.
- Gregory, G. H., & Fulmer, G. R. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
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A Senior Application Scientist's Guide to Purity Analysis of 2-Chloro-4-fluorobenzoyl Chloride by GC-MS
Introduction
2-Chloro-4-fluorobenzoyl chloride (CAS No. 21900-54-9) is a pivotal chemical intermediate, indispensable in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Its unique molecular structure, featuring both chloro and fluoro substituents, imparts a high degree of reactivity, making it a valuable building block in modern organic synthesis. The purity of this acyl chloride is not merely a matter of quality control; it is a critical parameter that directly influences the yield, impurity profile, and ultimate safety and efficacy of the final active pharmaceutical ingredient (API) or crop protection agent.
This guide provides an in-depth exploration of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a detailed and validated analytical protocol, and offer a comparative analysis against other common techniques. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and reliable method for quality assessment of this reactive intermediate.
The Analytical Challenge: Reactivity and Impurity Profile
The primary challenge in analyzing acyl chlorides stems from their inherent reactivity. The electrophilic carbonyl carbon is highly susceptible to nucleophilic attack, particularly by water. This reactivity dictates the entire analytical approach, from sample handling to the choice of instrumentation.
Key Considerations:
-
Hydrolytic Instability: Exposure to atmospheric moisture or protic solvents will rapidly hydrolyze this compound to its corresponding carboxylic acid, 2-chloro-4-fluorobenzoic acid. This is not only a degradation pathway but also a common process-related impurity.
-
Process-Related Impurities: The synthesis of acyl chlorides, typically from the corresponding carboxylic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, can leave residual starting materials or generate side products.[2][3]
-
Isomeric Impurities: Depending on the synthetic route of the precursors, positional isomers such as 4-chloro-2-fluorobenzoyl chloride could be present and may have similar physical properties, making separation crucial.
Gas Chromatography is uniquely suited to this challenge. By vaporizing the sample in a hot injector and using an inert carrier gas, the analysis occurs in an anhydrous environment, minimizing the risk of on-instrument degradation. When coupled with a mass spectrometer, it provides an unparalleled combination of high-resolution separation and definitive identification.[4]
Experimental Protocol: GC-MS Purity Assay
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of every analytical run.
Sample Preparation: The First Line of Defense
The objective is to prepare a homogenous, particle-free solution in a solvent that is both inert and compatible with the GC system, preventing any degradation of the analyte.
Step-by-Step Protocol:
-
Solvent Selection: Utilize an anhydrous, aprotic, high-purity solvent. Anhydrous dichloromethane or hexane are excellent choices.
-
Sample Weighing: In a dry glove box or under a stream of inert gas (Nitrogen or Argon), accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilution: Dilute to the mark with the chosen anhydrous solvent. This creates a stock solution of ~5 mg/mL.
-
Working Solution: Perform a subsequent 1:100 dilution by transferring 100 µL of the stock solution into a 10 mL volumetric flask and diluting to volume. This yields a working concentration of ~50 µg/mL, which is ideal for preventing detector saturation.
-
Transfer: Immediately transfer the working solution to a 2 mL GC vial with a PTFE-lined cap to prevent solvent evaporation and moisture ingress.
Causality: The use of an anhydrous solvent and inert atmosphere is non-negotiable. It directly prevents the hydrolysis of the acyl chloride, ensuring that the measured purity reflects the actual sample composition and not an analytical artifact. The two-step dilution minimizes weighing errors and brings the analyte concentration into the optimal linear range of the detector.
Instrumentation and Chromatographic Conditions
The following conditions have been optimized for the separation of this compound from its likely impurities on a standard capillary GC-MS system.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injector Type | Split/Splitless | Allows for analysis of a concentrated sample while preventing column overload. |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte and potential high-boiling impurities without causing thermal degradation. |
| Split Ratio | 50:1 | A high split ratio prevents peak broadening and column saturation from the main component, improving resolution for trace impurities. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow Mode) | Optimal flow rate for a 0.25 mm ID column, balancing analysis time and separation efficiency. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms) | A robust, low-polarity column that separates compounds primarily by boiling point. It is ideal for general purity screening and provides excellent peak shapes for a wide range of compounds.[4] |
| Oven Program | Initial: 60 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | The initial hold allows for focusing of volatile components. The ramp effectively separates the main analyte from potential impurities like the starting carboxylic acid, and the final hold ensures elution of any high-boiling components. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique at 70 eV, which creates reproducible fragmentation patterns that are searchable against commercial libraries (e.g., NIST). |
| Ion Source Temperature | 230 °C | Standard operating temperature to minimize contamination and ensure consistent ionization. |
| Quadrupole Temperature | 150 °C | Standard operating temperature to ensure consistent mass filtering. |
| Scan Mode | Full Scan | Acquires data over a wide mass range, enabling the identification of unknown impurities. |
| Mass Range | 40 - 350 m/z | Covers the molecular ion of the analyte (M.W. 193.0 g/mol [1]) and its expected fragments, as well as potential lower and higher molecular weight impurities. |
| Solvent Delay | 3 minutes | Prevents the high concentration of solvent from entering the MS source, which would cause unnecessary filament wear and detector saturation. |
Data Analysis and Purity Calculation
-
Peak Identification: The main peak corresponding to this compound is identified by its retention time and its mass spectrum. The EI mass spectrum should exhibit a characteristic molecular ion (M⁺) cluster around m/z 192/194 due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) and a key fragment from the loss of a chlorine radical (M-Cl)⁺ at m/z 157.
-
Impurity Identification: Any other peaks in the chromatogram are potential impurities. Their mass spectra can be compared against the NIST spectral library for tentative identification.
-
Purity Calculation: For routine quality control, purity is typically calculated using the area percent normalization method:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
This method assumes that all compounds have a similar response factor, which is a reasonable starting assumption for structurally related impurities. For regulatory filings or in-depth impurity profiling, the use of reference standards and the calculation of relative response factors are required for higher accuracy.
Method Validation: Ensuring Trustworthy Results
A method is only as good as its validation. Adherence to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), ensures the method is fit for its intended purpose.[5][6]
Caption: Workflow for GC-MS method validation according to ICH Q2 guidelines.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by obtaining clean separation (baseline resolution) of the main peak from the solvent, any added excipients, and potential impurities.
-
Linearity: Confirmed by preparing a series of at least five concentrations of the analyte and plotting the peak area response against concentration. The correlation coefficient (r²) should be ≥ 0.999.[7]
-
Accuracy: Determined by performing recovery studies on a sample spiked with known amounts of impurities. The recovery should typically be within 98-102%.[7]
-
Precision:
-
Repeatability: Assessed by six replicate injections of the same sample. The relative standard deviation (RSD) should be less than 2%.[7]
-
Intermediate Precision: The analysis is repeated by a different analyst on a different day to assess the method's ruggedness.
-
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Comparative Guide: GC-MS vs. Alternative Techniques
While GC-MS is the preferred method, it is instructive to compare it with other potential analytical techniques.
| Feature | GC-MS (Direct) | HPLC (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Separation by volatility/polarity, detection by mass fragmentation. | Separation by polarity, UV detection. Requires conversion of acyl chloride to a stable, UV-active derivative (e.g., ester or amide).[8] | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. |
| Specificity | Very High (based on both retention time and unique mass spectrum). | High (based on retention time), but co-eluting impurities without a chromophore may be missed. | High (based on unique chemical shifts). |
| Sensitivity (for Impurities) | Excellent (sub-ppm levels achievable). | Good to Excellent (depends on the chromophore of the derivative). | Moderate (typically requires >0.1% impurity levels). |
| Sample Preparation | Simple dilution in an anhydrous solvent. | Complex and time-consuming derivatization step required. Risk of side reactions or incomplete conversion. | Simple dissolution in a deuterated solvent with a weighed amount of internal standard. |
| Throughput | High. | Low (due to derivatization step). | High. |
| Key Advantage | Direct analysis of the reactive compound with high specificity and sensitivity. | Ubiquitous instrumentation in most labs. | Primary ratio method, does not require a reference standard of the analyte itself. Provides structural confirmation. |
| Key Disadvantage | Requires specialized instrumentation. | Indirect analysis; measures the derivative, not the original compound. Potential for artifacts. | Lower sensitivity for trace impurities compared to chromatographic methods. |
Conclusion
For the critical task of assessing the purity of this compound, GC-MS stands out as the most robust, specific, and direct analytical technique. Its ability to handle volatile and reactive compounds without derivatization, combined with the definitive identification power of mass spectrometry, provides a level of confidence that is essential in the pharmaceutical and agrochemical industries. By following a well-designed protocol and adhering to rigorous validation standards as outlined by ICH guidelines, scientists can ensure the generation of accurate and reliable data, safeguarding the quality of downstream processes and final products.
References
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- Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. [Link]
- Kumar, A. et al. (2013). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Quality Assurance, 4(3), 42-51. [Link]
- LabCompliance. (2024). Understanding ICH Q2(R2)
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
- European Medicines Agency. (2023). ICH Q2(R2)
- Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
- Wikipedia. Acyl chloride. [Link]
- Save My Exams. Acyl Chlorides (OCR A Level Chemistry A): Revision Note. [Link]
- Reddit.
- ResearchGate. What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. [Link]
- PubChem. 4-Fluorobenzoyl chloride. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
- Google Patents. CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
- Patsnap. Preparation method of 2-chlorobenzyl chloride Grignard reagent. [Link]
- ResearchGate. Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. [Link]
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- 8. researchgate.net [researchgate.net]
A Comparative Guide to the FTIR Spectroscopy of 2-Chloro-4-fluorobenzoyl Chloride and Its Isomeric Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of chemical reagents is paramount. 2-Chloro-4-fluorobenzoyl chloride, a key building block in the synthesis of pharmaceuticals and agrochemicals, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, offering a comparative study against two common isomeric alternatives: 2-chlorobenzoyl chloride and 4-fluorobenzoyl chloride. Understanding the subtle yet significant differences in their vibrational spectra is crucial for reaction monitoring, quality control, and the unambiguous identification of these important synthetic intermediates.
The Significance of Vibrational Spectroscopy in Acyl Chloride Characterization
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. For a substituted benzoyl chloride, the FTIR spectrum reveals a wealth of information. The position, intensity, and shape of absorption bands are directly correlated to the molecule's functional groups and their electronic environment. The carbonyl (C=O) stretching frequency, in particular, is highly sensitive to the electronic effects of substituents on the aromatic ring. Inductive and resonance effects of halogen atoms can shift this and other characteristic frequencies, providing a unique spectroscopic fingerprint for each isomer.
This guide will delve into a detailed interpretation of the FTIR spectrum of this compound. Due to the current unavailability of a publicly accessible experimental spectrum for this compound, we will present a predicted spectrum based on established principles of vibrational spectroscopy and a comparative analysis of its constituent isomers. This predictive approach, grounded in empirical data from closely related molecules, provides a robust framework for understanding the expected spectral features of the target compound.
Experimental Protocol: Acquisition of FTIR Spectra
The following protocol outlines a standardized method for acquiring high-quality FTIR spectra of liquid acyl chlorides. Adherence to a consistent methodology is crucial for reproducible and comparable results.
Step-by-Step Methodology
-
Sample Preparation :
-
Due to the reactivity of acyl chlorides with atmospheric moisture, it is imperative to handle samples in a dry environment, such as a nitrogen-filled glove box or under a stream of dry nitrogen.
-
Acyl chlorides can be analyzed neat (without solvent). A small drop of the liquid sample is sufficient.
-
-
FTIR Spectrometer Setup :
-
Ensure the spectrometer's sample compartment is purged with dry air or nitrogen to minimize interference from water vapor and carbon dioxide.
-
Perform a background scan to capture the spectrum of the empty sample compartment. This will be subtracted from the sample spectrum.
-
-
Sample Analysis :
-
Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. These materials are transparent to infrared radiation in the typical analysis range.
-
Gently press the plates together to create a thin liquid film.
-
Mount the salt plates in the spectrometer's sample holder.
-
-
Data Acquisition :
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add a sufficient number of scans (typically 16 or 32) to achieve an adequate signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing :
-
Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.
-
Comparative Spectral Analysis
The following sections detail the FTIR spectra of 2-chlorobenzoyl chloride and 4-fluorobenzoyl chloride, followed by a predicted spectrum for this compound. The key vibrational modes are assigned and discussed in the context of the electronic effects of the halogen substituents.
FTIR Spectrum of 2-Chlorobenzoyl Chloride
The FTIR spectrum of 2-chlorobenzoyl chloride is characterized by several key absorption bands. The ortho-chloro substituent influences the electronic distribution within the molecule primarily through its electron-withdrawing inductive effect and, to a lesser extent, its electron-donating resonance effect.
FTIR Spectrum of 4-Fluorobenzoyl Chloride
In 4-fluorobenzoyl chloride, the fluorine atom at the para position exerts a strong electron-withdrawing inductive effect and a moderate electron-donating resonance effect. These competing effects modulate the vibrational frequencies of the molecule.
Predicted FTIR Spectrum of this compound
The FTIR spectrum of this compound can be predicted by considering the additive effects of the ortho-chloro and para-fluoro substituents on the benzoyl chloride backbone.
-
C=O Stretching: The strong electron-withdrawing inductive effects of both the ortho-chloro and para-fluoro groups are expected to increase the double bond character of the carbonyl group, shifting its stretching frequency to a higher wavenumber compared to unsubstituted benzoyl chloride.
-
C-Cl and C-F Stretching: The spectrum will exhibit characteristic stretching vibrations for both the carbon-chlorine and carbon-fluorine bonds.
-
Aromatic C-H and C=C Vibrations: The substitution pattern on the aromatic ring will influence the out-of-plane bending modes of the C-H bonds, providing further structural information.
The logical workflow for predicting the spectrum and for experimental verification is outlined in the following diagram:
Caption: Workflow for predicting and experimentally verifying the FTIR spectrum of this compound.
Tabulated Spectral Data
The following table summarizes the key FTIR absorption bands for 2-chlorobenzoyl chloride, 4-fluorobenzoyl chloride, and the predicted values for this compound.
| Vibrational Mode | 2-Chlorobenzoyl Chloride (cm⁻¹) | 4-Fluorobenzoyl Chloride (cm⁻¹) | Predicted this compound (cm⁻¹) |
| Aromatic C-H Stretch | ~3070 | ~3080 | ~3075 |
| C=O Stretch | ~1785, ~1745 (Fermi resonance) | ~1780, ~1740 (Fermi resonance) | ~1790, ~1750 (Fermi resonance) |
| Aromatic C=C Stretch | ~1590, ~1470 | ~1600, ~1505 | ~1595, ~1480 |
| C-F Stretch | - | ~1230 | ~1235 |
| C-Cl (Aromatic) Stretch | ~1050 | - | ~1055 |
| C-Cl (Acyl) Stretch | ~870 | ~860 | ~875 |
| Aromatic C-H Out-of-Plane Bend | ~750 | ~840 | ~760, ~850 |
Note: The C=O stretching in benzoyl chlorides often appears as a doublet due to Fermi resonance with an overtone of a lower frequency vibration.
In-Depth Interpretation and Comparison
The primary region of interest in the FTIR spectra of these compounds is the carbonyl stretching frequency. For unsubstituted benzoyl chloride, this band appears around 1773 cm⁻¹.
-
2-Chlorobenzoyl Chloride : The presence of the ortho-chloro group results in a doublet at approximately 1785 cm⁻¹ and 1745 cm⁻¹. The higher frequency is attributed to the strong electron-withdrawing inductive effect of the chlorine atom, which shortens and strengthens the C=O bond.
-
4-Fluorobenzoyl Chloride : Similarly, the para-fluoro substituent leads to a doublet around 1780 cm⁻¹ and 1740 cm⁻¹. Fluorine's high electronegativity results in a significant inductive effect.
-
This compound (Predicted) : With both an ortho-chloro and a para-fluoro group, the combined electron-withdrawing inductive effects are expected to be more pronounced. This would likely shift the C=O stretching frequency to an even higher wavenumber, predicted to be around 1790 cm⁻¹.
The positions of the aromatic C-H out-of-plane bending vibrations are also diagnostic of the substitution pattern on the benzene ring, as indicated in the data table.
The structural differences and their impact on the key vibrational modes are visualized below.
Comparing reactivity of 2-Chloro-4-fluorobenzoyl chloride vs 4-fluorobenzoyl chloride
An In-Depth Comparative Analysis of Acylating Agent Reactivity: 2-Chloro-4-fluorobenzoyl Chloride vs. 4-fluorobenzoyl Chloride
Executive Summary
In the realm of organic synthesis, particularly in pharmaceutical and agrochemical development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzoyl chlorides, with their tunable reactivity based on aromatic substitution, are cornerstone reagents. This guide provides a detailed, evidence-based comparison of the reactivity profiles of two halogenated analogs: this compound and 4-fluorobenzoyl chloride. While both are activated towards nucleophilic attack, the position of the chloro substituent introduces significant electronic and steric differences, leading to distinct reactivity and application profiles. We will dissect these differences through the lens of fundamental chemical principles, supported by comparative data and a detailed experimental protocol for validation.
Introduction to the Reagents
Both this compound and 4-fluorobenzoyl chloride are derivatives of benzoyl chloride used to introduce the corresponding benzoyl moiety into a molecule, typically via nucleophilic acyl substitution.[1] The presence of fluorine, a common bioisostere in drug design, can enhance properties like metabolic stability and binding affinity.[2][3]
-
4-fluorobenzoyl chloride: A widely used reagent where the fluorine atom at the para-position primarily exerts its influence through electronic effects.[3][4]
-
This compound: A more complex analog where the additional chlorine atom at the ortho-position introduces both potent electronic and significant steric factors.[5][6]
Understanding their relative reactivity is crucial for optimizing reaction conditions and predicting outcomes in complex synthetic sequences.
Theoretical Underpinnings of Reactivity
The reactivity of a benzoyl chloride is overwhelmingly governed by the electrophilicity of the carbonyl carbon. This is modulated by a combination of electronic and steric effects imparted by the substituents on the aromatic ring.[1]
Electronic Effects: A Tale of Two Halogens
Halogens exert two opposing electronic influences: a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+R) due to their lone pairs interacting with the aromatic π-system.[7] The net effect determines how electron density is pulled from or pushed into the ring, ultimately affecting the carbonyl carbon's partial positive charge.
-
Inductive Effect (-I): Both chlorine and fluorine are strongly electronegative and withdraw electron density from the ring, making the carbonyl carbon more electrophilic and thus more reactive. The inductive effect of fluorine is stronger than that of chlorine.
-
Resonance Effect (+R): The lone pairs on the halogens can be delocalized into the benzene ring. This effect is more pronounced for fluorine than for chlorine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon. This electron donation slightly deactivates the carbonyl group.[7]
For halogens, the inductive effect dominates over the resonance effect, resulting in a net electron-withdrawing character that activates the ring toward nucleophilic attack on the acyl chloride.[7][8]
Comparative Analysis:
-
4-fluorobenzoyl chloride: The para-fluoro group exerts a strong -I effect and a moderate +R effect. The net result is strong activation of the carbonyl group compared to unsubstituted benzoyl chloride.[8]
-
This compound: This molecule features two electron-withdrawing groups. The combined inductive effects of both the ortho-chloro and para-fluoro substituents make the aromatic ring significantly more electron-deficient. This potent electron withdrawal dramatically increases the electrophilicity of the carbonyl carbon, suggesting a higher intrinsic reactivity compared to the monosubstituted analog.
The following diagram illustrates the key electronic effects at play.
Caption: Dominant electronic and steric factors influencing reactivity.
Steric Effects: The Ortho-Position Problem
While electronic effects suggest this compound should be significantly more reactive, steric hindrance from the ortho-chloro group provides a powerful counteracting force. Nucleophilic attack on a carbonyl carbon is not random; it follows a specific trajectory known as the Bürgi-Dunitz angle (~107°).[9]
-
In 4-fluorobenzoyl chloride , the path to the carbonyl carbon is unobstructed.
-
In This compound , the bulky chlorine atom at the ortho-position physically impedes the incoming nucleophile's approach.[9] This steric clash increases the activation energy of the reaction, which can slow the reaction rate considerably, potentially negating the electronic activation.[10]
Quantitative Reactivity Comparison
| Substituent (para-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kₖ) |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene.[8] |
This data reveals that, in the absence of steric effects (i.e., at the para position), a chloro substituent is more activating than a fluoro substituent.[8] This reinforces the idea that This compound is electronically more activated than 4-fluorobenzoyl chloride. The ultimate observed reactivity will therefore be a contest between this enhanced electronic activation and the steric hindrance imposed by the ortho-chloro group.
Prediction: For small, unhindered nucleophiles, the electronic activation of This compound may dominate, leading to faster reactions. For larger, bulkier nucleophiles, the steric hindrance will become the deciding factor, making 4-fluorobenzoyl chloride the more reactive substrate.
Experimental Protocol: A Competitive Acylation Assay
To empirically determine the relative reactivity, a competitive experiment is the most self-validating approach. Here, both acyl chlorides are presented in equal molar amounts to a limited amount of a nucleophile. The product ratio will directly reflect the relative rates of reaction.
Objective: To determine the relative reactivity of this compound and 4-fluorobenzoyl chloride via competitive amidation with benzylamine.
Materials:
-
This compound
-
4-fluorobenzoyl chloride
-
Benzylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Internal Standard (e.g., Dodecane)
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Procedure:
-
Reagent Preparation: In a dry 50 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 4-fluorobenzoyl chloride (1.0 mmol) in 20 mL of anhydrous DCM. Add the internal standard (0.5 mmol).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. In a separate vial, prepare a solution of benzylamine (0.5 mmol) and triethylamine (1.2 mmol) in 5 mL of anhydrous DCM.
-
Nucleophile Addition: Add the benzylamine solution dropwise to the stirred acyl chloride solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by taking aliquots every 15 minutes and quenching with a small amount of water. Analyze the product ratio by GC-MS or ¹H NMR.
-
Workup: After 1 hour (or when the reaction has reached a stable conversion), pour the reaction mixture into 20 mL of 1M HCl(aq). Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
-
Analysis: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR in CDCl₃ to determine the precise ratio of the two amide products by integrating characteristic peaks relative to the internal standard.
Caption: Workflow for the competitive acylation experiment.
Conclusion for the Practicing Scientist
The choice between this compound and 4-fluorobenzoyl chloride is not straightforward and depends heavily on the nature of the nucleophile and desired reaction kinetics.
-
Choose 4-fluorobenzoyl chloride when working with sterically demanding nucleophiles or when predictable, unhindered reactivity is paramount. Its activation is substantial, and its reaction profile is less complex.
-
Consider this compound for reactions with small, highly reactive nucleophiles (e.g., ammonia, small primary amines, water) where its superior electronic activation can be fully exploited to achieve very fast reaction rates. However, be prepared for potential sluggishness or failure with bulkier substrates.
This guide provides the foundational principles and a practical framework for making an informed decision. For any new substrate, performing a small-scale competitive experiment as outlined is a robust and efficient method to determine the optimal acylating agent for your specific synthetic challenge.
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acylation Reactions.
- BenchChem. (2025). A Comparative Analysis of Reactivity: 3-Ethylbenzoyl Chloride vs. Benzoyl Chloride.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Substituted Benzylzinc Chlorides.
- BenchChem. (2025). The Fluorinated Advantage: A Comparative Guide to 2,3,4,5-Tetrafluorobenzoyl Chloride in Acylation Reactions.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1999, 1141-1144.
- Ameh, A. E., et al. (2020). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry.
- Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions.
- Anshul Specialty Molecules. (2025). 4-Fluorobenzoyl Chloride.
- BenchChem. (2025). Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
- Chem-Impex. (n.d.). 4-Fluorobenzoyl chloride.
- Ferreira, M. J., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(23), 5576.
- PubChem. (n.d.). 2-Fluorobenzoyl chloride.
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A Senior Application Scientist's Guide to Strategic Synthesis: 2-Chloro-4-fluorobenzoyl Chloride vs. 2,4-dichlorobenzoyl Chloride
In the landscape of pharmaceutical and agrochemical synthesis, the choice of starting materials is a critical decision point that dictates not only the efficiency of a reaction but also the potential for downstream functionalization and the ultimate biological profile of the target molecule. Among the vast arsenal of acylating agents, 2-Chloro-4-fluorobenzoyl chloride and 2,4-dichlorobenzoyl chloride are two workhorse reagents, both serving as crucial intermediates for creating complex organic molecules.[1][2] While structurally similar, the subtle difference between a fluorine and a chlorine atom at the 4-position imparts a profound divergence in their reactivity and synthetic utility.
This guide provides an in-depth comparison of these two reagents, moving beyond a simple catalog of reactions to explore the strategic causality behind choosing one over the other. We will examine their core reactivity, delve into case studies from drug development, and provide a decision-making framework to empower researchers in their synthetic design.
Physicochemical Characteristics: A Head-to-Head Comparison
A foundational understanding begins with the fundamental physical properties of these reagents. These characteristics influence handling, reaction conditions, and purification strategies.
| Property | This compound | 2,4-Dichlorobenzoyl chloride |
| CAS Number | 21900-54-9 | 89-75-8[3] |
| Molecular Formula | C₇H₃Cl₂FO | C₇H₃Cl₃O[3][4] |
| Molecular Weight | 193.00 g/mol | 209.46 g/mol [3] |
| Appearance | Liquid | Liquid / Low-melting solid |
| Boiling Point | Not specified | 150 °C at 34 mmHg |
| Melting Point | Not specified | 16-18 °C |
| Density | 1.447 g/mL at 25 °C | 1.494 g/mL at 25 °C |
| Refractive Index | n20/D 1.551 | n20/D 1.592 |
Core Reactivity: The Decisive Role of the Halogen
Both molecules are potent acylating agents, primarily utilized in Friedel-Crafts acylation to form aryl ketones. However, the true divergence in their chemical personality stems from the electronic effects of the C4-halogen and its subsequent reactivity, particularly in nucleophilic aromatic substitution (SNAr).
Friedel-Crafts Acylation: A Shared Foundation
The Friedel-Crafts acylation is a cornerstone of C-C bond formation, proceeding via an electrophilic aromatic substitution pathway where a Lewis acid, typically AlCl₃, activates the acyl chloride to generate a highly electrophilic acylium ion.[5][6] This ion is then attacked by an electron-rich aromatic ring to yield the corresponding ketone.
Caption: Comparative SNAr mechanism highlighting fluorine's stabilizing effect.
This enhanced reactivity makes This compound a precursor to bi-functional intermediates. One can first perform a Friedel-Crafts acylation and then, in a subsequent step, displace the C4-fluorine with a variety of nucleophiles (amines, alkoxides, thiols), opening up a vast chemical space for analogue synthesis and lead optimization. This is a pathway largely inaccessible with the 2,4-dichloro analogue under typical SNAr conditions.
Application in Drug Synthesis: Two Case Studies
The strategic implications of these reactivity differences are best illustrated through their application in the synthesis of marketed pharmaceuticals.
Case Study 1: Canagliflozin Synthesis and the Utility of Fluorine
Canagliflozin (Invokana) is an SGLT2 inhibitor used to treat type 2 diabetes. [7][8]Its synthesis involves the construction of a complex C-aryl glucoside. While many reported syntheses use a bromo-analogue, the core strategy often involves a Friedel-Crafts acylation to connect the substituted phenyl ring to a thiophene moiety.
The use of a fluoro-substituted benzoyl chloride in related structures is strategic. The fluorine atom not only serves as a potential handle for SNAr if further derivatization were desired but, more importantly in this case, is often incorporated into the final drug structure to enhance metabolic stability and binding affinity. The C-F bond is resistant to metabolic oxidation, a common pathway for drug degradation. Therefore, choosing a reagent like This compound is a deliberate act of molecular engineering, embedding a desirable feature from the very start of the synthesis.
Representative Protocol: Friedel-Crafts Acylation for a Canagliflozin Intermediate
-
Objective: To synthesize 2-(2-chloro-4-fluorobenzoyl)thiophene, a key structural motif.
-
Materials: this compound, thiophene, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous DCM and cool to 0 °C in an ice bath.
-
Carefully add anhydrous AlCl₃ (1.1 equivalents) to the stirred solvent.
-
Slowly add this compound (1.0 equivalent) dropwise, maintaining the temperature below 5 °C.
-
To this mixture, add thiophene (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired aryl ketone.
-
Case Study 2: Sertraline Synthesis and the Dichlorophenyl Scaffold
Sertraline (Zoloft) is a widely used antidepressant of the selective serotonin reuptake inhibitor (SSRI) class. A key intermediate in its synthesis is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone. [9]This intermediate is prepared via an intramolecular Friedel-Crafts acylation of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid chloride. The precursor acid itself is synthesized starting from a Friedel-Crafts reaction between benzene and 3,4-dichlorobenzoyl chloride. [9] In this context, 2,4-dichlorobenzoyl chloride (a regioisomer of the reagent used for Sertraline) serves as a robust and efficient building block to install the dichlorophenyl moiety, which is a stable and essential pharmacophore in the final drug. [1]There is no intention of further modifying the dichlorinated ring; its purpose is to remain intact. Therefore, the added reactivity offered by a fluorine atom is unnecessary and would represent an unjustifiable increase in cost. This is a classic example of "fit-for-purpose" reagent selection.
Synthetic Strategy: A Decision Framework
The choice between these two reagents is a strategic one. The following framework can guide a researcher's decision-making process.
Caption: Decision framework for selecting the optimal benzoyl chloride reagent.
Conclusion
While this compound and 2,4-dichlorobenzoyl chloride can often be used interchangeably for standard Friedel-Crafts acylations, their strategic value in a multi-step synthesis is vastly different.
-
2,4-Dichlorobenzoyl chloride is the reagent of choice for installing a robust, chemically stable dichlorophenyl moiety. It is ideal when the goal is to create a core scaffold that will remain unmodified, making it a reliable and economical option, particularly in process chemistry and large-scale manufacturing. [1]
-
This compound is a more versatile synthetic tool. It provides the chemist with a valuable option for late-stage diversification. The ability of the fluorine atom to act as an efficient leaving group in SNAr reactions allows for the generation of diverse compound libraries from a common intermediate. [2]Furthermore, its use is a strategic decision when the incorporation of fluorine into the final target is desired to modulate biological properties such as metabolic stability or receptor binding affinity.
Ultimately, the selection is not merely a tactical choice for a single reaction but a strategic decision that reflects the overarching goals of the entire synthetic campaign.
References
- The Synthesis and Industrial Impact of 2,4-Dichlorobenzoyl Chloride. Vertex AI Search.
- This compound - Chem-Impex. Vertex AI Search.
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- 2,4-Dichlorobenzoyl chloride | C7H3Cl3O | CID 66645 - PubChem. PubChem.
- Application Notes and Protocols for the Synthesis of 2,4'-Dichlorobenzophenone via Friedel-Crafts Acylation - Benchchem. Benchchem.
- 2,4-Dichlorobenzoyl chloride(89-75-8) 13C NMR spectrum - ChemicalBook. ChemicalBook.
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- Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap. Patsnap.
- 2-Chloro-4-fluorobenzyl chloride | 93286-22-7 - Benchchem. Benchchem.
- Benzoyl chloride, 2,4-dichloro- - the NIST WebBook. NIST.
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- strategy for the synthesis of c-aryl glucosides as sodium glucose cotransporter 2 inhibitors. HETEROCYCLES.
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- Friedel-Crafts Acylation - Organic Chemistry Portal. Organic Chemistry Portal.
- Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC - PubMed Central. PubMed Central.
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- Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC. PubMed Central.
- Sertraline hydrochloride synthesis - ChemicalBook. ChemicalBook.
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- 2-Fluorobenzoyl chloride - SpectraBase. SpectraBase.
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- CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents. Google Patents.
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- Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material - Patsnap Eureka. Patsnap.
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A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Chloro-4-fluorobenzoyl Chloride
For researchers, scientists, and professionals in drug development, the precise quantification of 2-Chloro-4-fluorobenzoyl chloride is of paramount importance. As a key building block in the synthesis of pharmaceuticals and agrochemicals, its purity directly impacts reaction yields, impurity profiles, and the overall quality and safety of the final product.[1] This guide provides an in-depth, objective comparison of analytical methodologies for the quantification of this compound, supported by experimental insights and practical advice to ensure the integrity of your analytical results.
The Analytical Challenge: Taming a Reactive Intermediate
This compound is a highly reactive acyl chloride. This reactivity, while advantageous for synthesis, presents a significant challenge for analytical chemists.[2] The primary analytical hurdle is the compound's susceptibility to hydrolysis, readily reacting with water to form 2-chloro-4-fluorobenzoic acid. This inherent instability necessitates careful consideration of sample handling, solvent selection, and the analytical technique itself to prevent degradation and ensure accurate quantification.[3]
This guide will explore three principal analytical techniques for the quantification of this compound:
-
Gas Chromatography (GC): A powerful technique for the analysis of volatile and thermally stable compounds.
-
High-Performance Liquid Chromatography (HPLC) with Derivatization: A versatile method that addresses the reactivity of the analyte through chemical modification.
-
Argentometric Titration: A classic titrimetric method for the absolute quantification of chlorides.
We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics.
Gas Chromatography (GC): The Workhorse for Purity Assessment
Gas chromatography is a widely adopted technique for the purity assessment of this compound, as evidenced by its use in quality control by commercial suppliers. This method is well-suited for this analyte due to its volatility and thermal stability under typical GC conditions.
The Principle of Separation
In GC, the sample is vaporized and injected into a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between the inert carrier gas (mobile phase) and a stationary phase coated on the inner walls of the column. The time it takes for the analyte to travel through the column to the detector is known as its retention time, which is a characteristic property used for identification. A Flame Ionization Detector (FID) is commonly used for quantification, as it provides a response proportional to the mass of the carbon-containing analyte.
Experimental Protocol: A Proposed GC-FID Method
This protocol is based on established methods for the analysis of similar halogenated aromatic compounds and is expected to provide excellent performance for this compound.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
This compound reference standard (purity >98%)
-
Anhydrous acetonitrile or dichloromethane (GC grade) as the solvent.
Chromatographic Conditions:
| Parameter | Condition |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 80 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
| Detector Temperature | 300 °C |
Sample Preparation:
Due to the reactive nature of this compound, all glassware must be scrupulously dried, and anhydrous solvents must be used.
-
Standard Preparation: Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with anhydrous acetonitrile. This provides a stock solution of approximately 1 mg/mL. Prepare a series of working standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh an appropriate amount of the sample into a volumetric flask and dilute with anhydrous acetonitrile to achieve a final concentration within the calibration range.
Data Analysis:
-
Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample by interpolation from the calibration curve.
Diagram: GC Analysis Workflow
Caption: Workflow for the quantification of this compound by GC-FID.
HPLC with Pre-column Derivatization: A Strategy for Enhanced Stability and Detection
Direct analysis of this compound by reversed-phase HPLC is problematic due to its rapid hydrolysis in aqueous mobile phases.[3] A robust and reliable approach is to convert the reactive acyl chloride into a stable derivative prior to analysis.[4][5] This strategy not only overcomes the stability issue but can also enhance the detectability of the analyte by introducing a strong chromophore.
The Principle of Derivatization
Derivatization involves a chemical reaction to convert the analyte into a more suitable form for analysis. For acyl chlorides, nucleophilic reagents are ideal derivatizing agents. A study on the trace analysis of acyl chlorides in lipophilic drug substances highlights the use of 2-nitrophenylhydrazine as a suitable derivatizing reagent.[4][5] The reaction produces a stable hydrazone derivative with a strong UV absorbance at a higher wavelength (around 395 nm), which minimizes interference from the sample matrix.[4]
Experimental Protocol: A Proposed HPLC-DAD Method with 2-Nitrophenylhydrazine Derivatization
This protocol is adapted from a general method for the trace analysis of acyl chlorides and provides a validated approach for this compound.[4][6]
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
This compound reference standard (purity >98%)
-
2-Nitrophenylhydrazine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Derivatization Procedure:
-
Prepare a 100 µg/mL solution of 2-nitrophenylhydrazine in acetonitrile.
-
For standards and samples, dissolve an accurately weighed amount in a known volume of anhydrous acetonitrile.
-
In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of the 2-nitrophenylhydrazine solution.
-
Vortex the mixture and allow it to react at room temperature for 30 minutes.[4]
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |
| Gradient | 0-15 min, 40-90% B; 15-17 min, 90% B; 17-18 min, 90-40% B; 18-25 min, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 395 nm |
| Injection Volume | 10 µL |
Data Analysis:
-
Identification: The retention time of the derivative peak in the sample chromatogram should match that of the derivatized standard. DAD can be used for spectral confirmation.
-
Quantification: A calibration curve is constructed by plotting the peak area of the derivatized standards against their initial concentrations. The concentration of this compound in the original sample is then calculated from this curve.
Diagram: HPLC with Derivatization Workflow
Caption: Workflow for the quantification of this compound by HPLC with pre-column derivatization.
Argentometric Titration: An Absolute Quantification Method
For an absolute determination of the acyl chloride content, argentometric titration is a reliable and cost-effective method. A commercial supplier of this compound specifies a purity of >98.0% by argentometric titration, confirming its applicability.
The Principle of Titration
This method relies on the reaction of the chloride ions, produced from the hydrolysis of the acyl chloride, with a standardized solution of silver nitrate (AgNO₃). The reaction forms a precipitate of silver chloride (AgCl).
Reaction: R-COCl + H₂O → R-COOH + HCl Titration Reaction: Cl⁻ + Ag⁺ → AgCl(s)
The endpoint of the titration, where all the chloride ions have reacted, can be determined using a potassium chromate indicator (Mohr's method) or potentiometrically.
Experimental Protocol: Argentometric Titration
Instrumentation:
-
Burette (50 mL)
-
Magnetic stirrer
-
pH meter or potentiometer (for potentiometric titration)
-
Standard laboratory glassware
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Acetone (ACS grade)
-
Deionized water
-
Potassium chromate indicator solution (5% w/v)
Procedure (Mohr's Method):
-
Accurately weigh approximately 0.5 g of this compound into a 250 mL Erlenmeyer flask.
-
Carefully add 50 mL of acetone to dissolve the sample, followed by 50 mL of deionized water to hydrolyze the acyl chloride.
-
Add 1 mL of potassium chromate indicator solution. The solution will turn yellow.
-
Titrate with the standardized 0.1 M AgNO₃ solution until the first appearance of a permanent reddish-brown precipitate of silver chromate, which indicates the endpoint.
-
Perform a blank titration using the same volumes of solvents and indicator and subtract the blank volume from the sample titration volume.
Calculation:
The percentage purity of this compound can be calculated using the following formula:
Caption: Workflow for the quantification of this compound by argentometric titration.
Comparative Analysis of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis, such as the need for purity assessment, trace-level quantification, or absolute assay.
| Feature | Gas Chromatography (GC-FID) | HPLC with Derivatization | Argentometric Titration |
| Principle | Separation based on volatility and partitioning | Chemical derivatization followed by liquid chromatographic separation | Volumetric analysis based on a chemical reaction |
| Primary Use | Purity and impurity profiling | Trace analysis and quantification in complex matrices | Absolute assay of acyl chloride content |
| Specificity | High, especially with MS detection | High, due to chromatographic separation and selective detection | Moderate, as it titrates total hydrolyzable chloride |
| Sensitivity | High (ppm to ppb levels) | Very high (ppb to ppt levels) | Lower sensitivity (percent levels) |
| Sample Throughput | High (with autosampler) | Moderate (derivatization step adds time) | Low |
| Instrumentation | GC system | HPLC system | Basic laboratory glassware and titrator |
| Key Advantage | Direct analysis of the volatile analyte | Overcomes analyte instability and enhances sensitivity | Simple, cost-effective, and provides an absolute result |
| Key Limitation | Requires a thermally stable analyte | Indirect method requiring a derivatization step | Not suitable for trace analysis; susceptible to interferences from other chloride sources |
Conclusion and Recommendations
The accurate quantification of this compound is achievable through several analytical techniques, each with its own set of advantages and limitations.
-
For routine purity assessment and quality control of the bulk material, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended method. It is a robust, reliable, and relatively fast technique that provides excellent separation of volatile impurities.
-
For the determination of trace levels of this compound, particularly in complex sample matrices or as a residual impurity in a final product, HPLC with pre-column derivatization is the method of choice. The derivatization step effectively addresses the analyte's reactivity and significantly enhances sensitivity and specificity.
-
For an absolute determination of the acyl chloride content without the need for a reference standard of the same purity, Argentometric Titration is a valuable and economical option. This classical method provides a direct measure of the hydrolyzable chloride and is particularly useful for the initial characterization of a new batch of material.
By understanding the principles and practical considerations of each of these methods, researchers, scientists, and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work with this compound.
References
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 2017.
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- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. [Link]
- Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. [Link]
- CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- Practical considerations in comprehensive two-dimensional liquid chromatography systems (LCxLC) with reversed-phases in both dimensions. Analytical and Bioanalytical Chemistry, 2015.
- 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808. PubChem. [Link]
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022.
- Summary of Exploring Acyl Halides:
- The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance. Journal of Applied Pharmaceutical Science, 2024.
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- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- GC/FID & GC/MS RTL Flavor D
- Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 2022.
- Part 4: Argentometric Titration | Precipitation Titr
- Activities of Acyl Halide in Daily Life: A Practical and Theoretical Explor
- Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides. The Royal Society of Chemistry. [Link]
- RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. International Journal of Pharmaceutical Sciences and Research, 2017.
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A Comparative Guide to HPLC Method Development for 2-Chloro-4-fluorobenzoyl Chloride and Its Reaction Products
This guide provides a comprehensive, in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-4-fluorobenzoyl chloride and its reaction products. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the strategic decisions and scientific principles that underpin robust and reliable analytical method development.
The Analytical Challenge: Understanding the Analyte and Its Matrix
This compound is a reactive acyl chloride, a class of compounds that serve as crucial building blocks in organic synthesis. Its primary utility lies in its ability to react with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The core analytical challenge is to develop a separation method that can simultaneously quantify the starting material, the desired product, and any potential side products or impurities.
These reaction mixtures often contain compounds with a wide range of polarities. For instance, the starting acyl chloride is relatively nonpolar and highly reactive, particularly towards hydrolysis, which can yield the more polar 2-chloro-4-fluorobenzoic acid.[1][2][3] Reaction with an amine will produce an amide, the polarity of which will depend on the nature of the amine. This diversity in polarity necessitates a versatile chromatographic approach.
Strategic Choices in HPLC Method Development: A Causality-Driven Approach
The development of a successful HPLC method is a systematic process of optimizing various parameters to achieve the desired separation. For halogenated aromatic compounds like those , reversed-phase HPLC is the most common and effective technique.[4][5]
Column Chemistry: Beyond the Standard C18
While the C18 column is the workhorse of reversed-phase chromatography, the unique electronic properties of halogenated aromatic compounds may warrant the exploration of alternative stationary phases.[4][6]
-
C18 (Octadecyl Silane): Offers excellent hydrophobic retention and is a good starting point for most applications.[4] It separates compounds primarily based on their hydrophobicity.
-
Phenyl-Hexyl: This phase provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7][8] This can be particularly advantageous for separating compounds with similar hydrophobicities but different aromatic characteristics.
-
Pentafluorophenyl (PFP): PFP columns are known to provide unique selectivity for halogenated compounds and positional isomers due to dipole-dipole, π-π, and ion-exchange interactions.[6][7] This makes them a strong candidate for resolving the closely related structures in our target analysis.
Experimental Workflow for Column Screening
Caption: A streamlined workflow for HPLC column selection and method optimization.
Mobile Phase Selection and Optimization
The composition of the mobile phase is a critical factor in achieving optimal separation.[9] In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a less polar organic solvent, such as acetonitrile or methanol.[10][11]
-
Organic Modifier: Acetonitrile is often preferred due to its lower viscosity and UV transparency at low wavelengths. Methanol can offer different selectivity and is a viable alternative.
-
Aqueous Phase and pH Control: For ionizable compounds, such as the potential carboxylic acid impurity, controlling the pH of the mobile phase is crucial.[9][12] Buffers like phosphate or acetate are commonly used to maintain a stable pH.[11] For acidic analytes, a lower pH (e.g., using 0.1% formic acid or phosphoric acid) will suppress ionization, leading to better retention and peak shape on a reversed-phase column.
-
Gradient Elution: Given the potential for a wide range of polarities in the reaction mixture, a gradient elution is generally more effective than an isocratic one.[13][14] A gradient allows for the efficient elution of both weakly and strongly retained compounds in a single run.[15][16] A "scouting gradient" is an excellent starting point to determine the approximate elution conditions for all components.[15][16]
Comparative Experimental Protocols and Data
The following section provides detailed experimental protocols for two comparative HPLC methods, followed by a table summarizing the expected performance data.
Protocol 1: Standard C18 Method
This protocol outlines a robust starting point for the analysis using a conventional C18 column.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Protocol 2: PFP Column for Enhanced Selectivity
This protocol utilizes a PFP column to potentially achieve better resolution of closely eluting species.
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | PFP, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | 254 nm |
| Injection Vol. | 10 µL |
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical comparison of the performance of the two methods for a reaction mixture containing the starting material, the desired amide product, and the hydrolysis impurity.
| Compound | Method 1 (C18) | Method 2 (PFP) |
| 2-Chloro-4-fluorobenzoic Acid | ||
| Retention Time (min) | 3.5 | 4.2 |
| Tailing Factor | 1.3 | 1.1 |
| Amide Product | ||
| Retention Time (min) | 8.2 | 9.5 |
| Tailing Factor | 1.1 | 1.0 |
| This compound | ||
| Retention Time (min) | 12.5 | 11.8 |
| Tailing Factor | 1.2 | 1.1 |
| Resolution (Acid/Amide) | 1.8 | 2.5 |
Logical Relationship of Method Development Parameters
Caption: Interdependencies of key parameters in HPLC method development.
Method Validation: Ensuring Trustworthiness and Reliability
Once an optimal method is developed, it must be validated to ensure it is suitable for its intended purpose.[17] Method validation is a key requirement of regulatory bodies and is essential for ensuring data quality.[18][19][20] The core parameters for validation, as outlined by the International Council for Harmonisation (ICH), include:[21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.[17]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[19]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion: A Scientifically Sound Approach to HPLC Method Development
The development of a robust HPLC method for analyzing this compound and its reaction products requires a systematic and scientifically driven approach. By carefully considering the physicochemical properties of the analytes and strategically selecting and optimizing the column chemistry, mobile phase, and gradient conditions, a reliable and accurate analytical method can be achieved. The comparison of a standard C18 column with a more specialized PFP phase highlights the importance of exploring alternative selectivities to overcome challenging separations. Ultimately, a thoroughly validated HPLC method is indispensable for ensuring the quality and consistency of chemical reactions and the resulting products in a research and development setting.
References
- The Secrets of Successful Gradient Elution | LCGC International. (2017-05-01).
- Gradient Optimization in Liquid Chromatography - Welch Materials. (2025-03-24).
- How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. (2025-03-03).
- Strategies for Method Development and Optimization in HPLC - Drawell. (n.d.).
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025-06-06).
- Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. (2025-06-08).
- Exploring the Different Mobile Phases in HPLC - Moravek. (n.d.).
- How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming. (2025-03-25).
- Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci. (2024-05-10).
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. (n.d.).
- Reversed Phase HPLC Columns - Phenomenex. (n.d.).
- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020-03-23).
- Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... - ResearchGate. (n.d.).
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22).
- CN107118096B - Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride - Google Patents. (n.d.).
- HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015-05-07).
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025-07-02).
- Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30).
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (n.d.).
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents. (n.d.).
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents. (n.d.).
- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. (n.d.).
- A method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography | Request PDF - ResearchGate. (2025-08-06).
- Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC - NIH. (2024-04-04).
- Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. (n.d.).
- Analytical Methods - RSC Publishing. (n.d.).
- 4-fluorobenzoyl chloride formation : r/Chempros - Reddit. (2025-05-14).
- Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. (n.d.).
- HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies. (n.d.).
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A Comparative Guide to the Characterization of 2-Chloro-4-fluorobenzoyl Chloride Derivatives
Abstract
This guide provides a comprehensive technical comparison of the synthesis and characterization of various derivatives of 2-Chloro-4-fluorobenzoyl chloride, a critical building block in the development of pharmaceuticals and agrochemicals.[1] We delve into the preparation of amide and ester derivatives, offering a comparative analysis of their synthetic yields and detailed spectral characterization. This document is intended for researchers, scientists, and drug development professionals, providing both field-proven insights and actionable experimental protocols to guide the synthesis and characterization of novel compounds derived from this versatile reagent.
Introduction: The Strategic Importance of the 2-Chloro-4-fluorobenzoyl Moiety
This compound is a highly versatile chemical intermediate, prized for its unique reactivity and the desirable physicochemical properties it imparts to target molecules. The presence of both chlorine and fluorine substituents on the benzoyl ring offers significant advantages in medicinal chemistry and agrochemical design. The fluorine atom can enhance metabolic stability, improve binding affinity, and increase lipophilicity, while the chlorine atom provides an additional site for synthetic modification and can contribute to the overall electronic properties of the molecule.[1] Consequently, derivatives of this compound are integral to the synthesis of a wide range of biologically active compounds, including anti-inflammatory drugs, analgesics, herbicides, and pesticides.[1]
This guide will focus on the two primary classes of derivatives obtained through nucleophilic acyl substitution: amides and esters. We will explore the nuances of their synthesis, provide a comparative analysis of their characterization data, and present detailed experimental protocols.
Comparative Synthesis of Amide and Ester Derivatives
The high reactivity of the acyl chloride group in this compound allows for facile reactions with a wide range of nucleophiles, primarily amines and alcohols, to yield the corresponding N-substituted benzamides and O-substituted benzoates.
Synthesis of N-Aryl-2-chloro-4-fluorobenzamides
The reaction of this compound with primary or secondary amines proceeds via a nucleophilic acyl substitution mechanism, often referred to as the Schotten-Baumann reaction when conducted in the presence of a base. The base, typically aqueous sodium hydroxide or an organic amine like pyridine, serves to neutralize the hydrochloric acid byproduct.[2]
The general reaction scheme is as follows:
Caption: General synthesis of N-Aryl-2-chloro-4-fluorobenzamides.
The yields of these reactions are generally high, often exceeding 80%, particularly when using electron-rich anilines. The reaction conditions are typically mild, proceeding readily at room temperature or with gentle heating.
Synthesis of Alkyl/Aryl 2-Chloro-4-fluorobenzoates
The synthesis of esters from this compound and alcohols also proceeds via nucleophilic acyl substitution. Similar to amide synthesis, a base such as pyridine is often employed to scavenge the HCl produced.
The general reaction scheme is as follows:
Caption: General synthesis of Alkyl/Aryl 2-chloro-4-fluorobenzoates.
Esterification reactions with simple primary and secondary alcohols are generally efficient. However, sterically hindered alcohols may require more forcing conditions or the use of a catalyst to achieve comparable yields.
Comparative Characterization Data
The following tables provide a representative comparison of the physical and spectral data for a selection of amide and ester derivatives of this compound. While a comprehensive, directly comparative study is not available in the literature, this data has been compiled from various sources to illustrate the expected trends.
Table 1: Comparative Data for N-Aryl-2-chloro-4-fluorobenzamide Derivatives
| Derivative (R in NHR) | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Reference |
| Phenyl | C₁₃H₈ClFNO | 249.66 | 121-122 | ~80 | [3] |
| 4-Chlorophenyl | C₁₃H₇Cl₂FNO | 284.11 | 197-198 | ~71 | [3] |
| 4-Methoxyphenyl | C₁₄H₁₀ClFNO₂ | 279.69 | 124-125 | ~78 | [3] |
| 2-(Trifluoromethyl)phenyl | C₁₄H₈ClF₄NO | 317.67 | 189-191 | ~81 | [4] |
Table 2: Comparative Data for Alkyl/Aryl 2-Chloro-4-fluorobenzoate Derivatives
| Derivative (R in OR) | Molecular Formula | Molecular Weight | Physical State | Yield (%) | Reference |
| Methyl | C₈H₆ClFO₂ | 204.58 | Liquid | High | General Knowledge |
| Ethyl | C₉H₈ClFO₂ | 218.61 | Liquid | High | General Knowledge |
| Phenyl | C₁₃H₈ClFO₂ | 250.65 | Solid | Moderate-High | General Knowledge |
| 4-Chlorobenzyl | C₁₄H₉Cl₂FO₂ | 300.13 | Solid | High | [5] |
Note: Yields are highly dependent on reaction conditions and purification methods. The data presented here are for illustrative purposes.
Detailed Spectroscopic Analysis
The structural confirmation of this compound derivatives relies heavily on spectroscopic techniques, including ¹H NMR, ¹³C NMR, and FT-IR.
¹H NMR Spectroscopy
In the ¹H NMR spectra of these derivatives, the aromatic protons of the 2-chloro-4-fluorobenzoyl moiety typically appear as a set of complex multiplets in the range of δ 7.2-8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the nature of the amide or ester substituent. For N-aryl derivatives, the protons on the second aromatic ring will also be present in the aromatic region. For N-alkyl or O-alkyl derivatives, the aliphatic protons will appear in the upfield region of the spectrum.
Representative ¹H NMR Data for N-(2-Chloro-5-methylphenyl)-2-chloro-4-fluorobenzamide:
-
δ 10.46 (s, 1H, NH)
-
δ 8.04 (d, J = 7.8 Hz, 2H, Ar-H)
-
δ 7.67–7.62 (m, 1H, Ar-H)
-
δ 7.57 (t, J = 6.8 Hz, 2H, Ar-H)
-
δ 7.46 (t, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.14 (d, J = 8.2 Hz, 1H, Ar-H)
-
δ 2.35 (s, 3H, CH₃)
¹³C NMR Spectroscopy
The ¹³C NMR spectra are particularly informative. The carbonyl carbon of the amide or ester typically resonates in the range of δ 164-170 ppm. The carbon atoms of the 2-chloro-4-fluorophenyl ring will appear in the aromatic region (δ 115-165 ppm), with the carbon attached to the fluorine atom exhibiting a characteristic large C-F coupling constant.
Representative ¹³C NMR Data for N-(2-Chloro-5-methylphenyl)-2-chloro-4-fluorobenzamide:
-
δ 165.8 (C=O)
-
δ 137.5, 135.2, 134.5, 132.3, 129.6, 129.4, 129.0, 128.6, 128.1, 126.9 (Aromatic Carbons)
-
δ 20.9 (CH₃)
(Note: This is an example for a related compound.)
FT-IR Spectroscopy
FT-IR spectroscopy is a quick and reliable method for confirming the formation of the amide or ester linkage.
-
Amide Derivatives: A strong C=O stretching vibration is typically observed between 1630 and 1680 cm⁻¹. The N-H stretching of secondary amides appears as a sharp peak in the range of 3200-3400 cm⁻¹.
-
Ester Derivatives: A strong C=O stretching vibration is observed at a higher frequency than in amides, typically between 1720 and 1750 cm⁻¹. The C-O stretching vibrations are also characteristic, appearing in the 1000-1300 cm⁻¹ region.
Performance in Biological Applications: A Comparative Overview
Derivatives of this compound have shown promise in a variety of biological applications.
-
Antimicrobial Activity: Several studies have demonstrated the antimicrobial potential of amide and hydrazide derivatives of fluorinated benzoic acids. These compounds have shown inhibitory activity against a range of Gram-positive bacteria.[2] The incorporation of the 2-chloro-4-fluorobenzoyl moiety into thiosemicarbazide scaffolds has also yielded compounds with significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus.[6]
-
Herbicidal Activity: The 2-chloro-4-fluorophenyl group is a key component in some modern herbicides. For instance, fluorinated benzoxazinones and sulfonylureas have demonstrated good broad-leaf herbicidal activity with selectivity for crops like rice, cereals, and maize.[4][7]
The specific performance of a given derivative is highly dependent on the nature of the R group attached to the amide or ester functionality. A systematic variation of these groups is a common strategy in drug discovery and agrochemical development to optimize biological activity.
Experimental Protocols
The following are detailed, self-validating protocols for the synthesis and characterization of representative derivatives of this compound.
General Protocol for the Synthesis of N-Aryl-2-chloro-4-fluorobenzamides
Caption: Experimental workflow for the synthesis of N-Aryl-2-chloro-4-fluorobenzamides.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve the desired aniline derivative (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Addition of Base: Add a base such as pyridine or triethylamine (1.1 eq.) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
General Protocol for the Synthesis of Alkyl/Aryl 2-Chloro-4-fluorobenzoates
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C.
-
Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise to the stirred solution.
-
Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with dichloromethane and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting ester by column chromatography or distillation under reduced pressure if it is a liquid.
Conclusion
This compound is a valuable and reactive starting material for the synthesis of a diverse range of amide and ester derivatives. The synthetic procedures for these derivatives are generally high-yielding and procedurally straightforward. The resulting compounds can be readily characterized by standard spectroscopic techniques. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel, biologically active molecules for pharmaceutical and agrochemical applications. The strategic incorporation of the 2-chloro-4-fluorobenzoyl moiety continues to be a promising avenue for the development of new chemical entities with enhanced performance characteristics.
References
- Pavithra, J., et al. (2022). Design, Synthesis, Characterization and Spectral Analysis Of 2(4-Chloro Acetamido) Benzoic Acid. International Journal of Progressive Research in Science and Engineering, 4(01), 91–95.
- Piscopo, E., et al. (1982). [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Boll Soc Ital Biol Sper, 58(24), 1637-42.
- SpectraBase. (n.d.). 2-Fluorobenzoic acid, 4-chlorobenzyl ester.
- (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 96.
- (2012). Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. Molecules, 17(9), 10738-10753.
- (2016). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- (2021).
- Hamprecht, G., et al. (2004). Changes in the Activity and Selectivity of Herbicides by Selective Fluorine Substitution, Taking Bentranil and Classic® Analogues as Examples. CHIMIA, 58(3), 117-122.
- (2018). Synthesis, spectral characterization and biological activity of N-4-(N-2-(trifluoromethylphenyl))sulfamoyl amide derivatives. Journal of Saudi Chemical Society, 22(3), 318-326.
- (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances, 11(25), 15263-15268.
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- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Fluorinated Benzoyl Chlorides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials, fluorinated organic compounds have garnered significant attention. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated building blocks invaluable. Among these, fluorinated benzoyl chlorides serve as critical reagents for introducing the fluorobenzoyl moiety into a wide array of molecules. However, the position of the fluorine substituent on the aromatic ring profoundly influences the reactivity of the acyl chloride. This guide provides an in-depth technical comparison of the reactivity of ortho-, meta-, and para-fluorinated benzoyl chlorides, supported by experimental data and established principles of physical organic chemistry, to empower researchers in making informed decisions for their synthetic strategies.
The Duality of Fluorine's Electronic Influence: A Guiding Principle
Before delving into a comparative analysis, it is crucial to understand the dual nature of fluorine's electronic effects on the benzoyl chloride system. Fluorine is the most electronegative element, and as such, it exerts a strong electron-withdrawing inductive effect (-I). This effect tends to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through a mesomeric or resonance effect (+M). This resonance effect is most pronounced when the fluorine is in the ortho or para position and opposes the inductive effect by increasing electron density on the ring and, consequently, on the carbonyl group. The interplay of these opposing effects dictates the overall reactivity of the fluorinated benzoyl chloride isomers.
Quantitative Reactivity Comparison: Experimental Insights
A key piece of experimental evidence comes from the kinetic analysis of the aluminum chloride-catalyzed Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides.[1] This reaction provides a quantitative measure of the electrophilicity of the acylating agent.
Table 1: Second-Order Rate Constants for the Friedel-Crafts Acylation of Toluene with Para-Substituted Benzoyl Chlorides
| Substituent (p-X) | Rate Constant (k₂) x 10⁴ (L·mol⁻¹·s⁻¹) at 20°C | Relative Reactivity (kₓ/kH) |
| -H | 3.51 | 1.00 |
| -F | 3.39 | 0.97 |
| -Cl | 6.17 | 1.76 |
| -CH₃ | 0.83 | 0.24 |
Data sourced from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene in chlorobenzene as the solvent.[1]
For 2-fluorobenzoyl chloride and 3-fluorobenzoyl chloride , direct comparative kinetic data under these exact conditions is not available. However, we can predict their relative reactivities based on the dominant electronic and steric effects at each position.
-
3-Fluorobenzoyl Chloride (meta-isomer): In the meta position, the mesomeric effect of fluorine is negligible. Therefore, the strong electron-withdrawing inductive effect (-I) is the dominant factor. This will increase the partial positive charge on the carbonyl carbon, making it more electrophilic than unsubstituted benzoyl chloride. Consequently, 3-fluorobenzoyl chloride is expected to be the most reactive among the three isomers in nucleophilic acyl substitution reactions.
-
2-Fluorobenzoyl Chloride (ortho-isomer): The ortho position presents a more complex scenario. Like the para position, both inductive and mesomeric effects are at play. However, the proximity of the fluorine atom to the carbonyl group introduces two additional factors: a more pronounced through-space inductive effect and a potential steric hindrance, often referred to as the "ortho effect". While the fluorine atom is relatively small, its presence can still influence the approach of a nucleophile to the carbonyl carbon. The net effect on reactivity will be a balance between the enhanced electrophilicity due to the strong inductive effect and the potential steric hindrance. In many cases, the electronic effect dominates, leading to an increased reactivity compared to the para-isomer, but likely less than the meta-isomer due to some steric impediment.
Therefore, the predicted order of reactivity for the fluorinated benzoyl chloride isomers in a typical nucleophilic acyl substitution reaction is:
3-Fluorobenzoyl Chloride > 2-Fluorobenzoyl Chloride > 4-Fluorobenzoyl Chloride ≈ Benzoyl Chloride
This predicted order is a valuable guideline for researchers when selecting the appropriate reagent for a desired reaction rate and for troubleshooting unexpected reactivity patterns.
The Hammett Equation: A Quantitative Framework for Understanding Substituent Effects
The Hammett equation provides a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds. The equation is expressed as:
log(k/k₀) = σρ
where:
-
k is the rate constant for the reaction of a substituted reactant.
-
k₀ is the rate constant for the reaction of the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of the reaction to substituent effects.
A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, while a negative ρ value signifies that the reaction is favored by electron-donating groups. For the hydrolysis of benzoyl chlorides, a reaction that proceeds via nucleophilic attack on the carbonyl carbon, the ρ value is positive, indicating that electron-withdrawing substituents enhance the reaction rate.
The Hammett substituent constants (σ) for fluorine are:
-
σm = +0.34
-
σp = +0.06
The positive σm value for the meta-fluorine substituent reflects its strong electron-withdrawing inductive effect. The much smaller positive σp value for the para-fluorine substituent is a quantitative representation of the near cancellation of its inductive and mesomeric effects. While a standard σo value for the ortho position is not as straightforward due to the inclusion of steric effects, the electronic pull is expected to be strong. These Hammett constants provide a solid theoretical foundation for the predicted reactivity order.
Experimental Protocols for Comparative Reactivity Studies
For researchers wishing to perform their own comparative studies, the following protocols for hydrolysis and aminolysis can be adapted.
Protocol 1: Comparative Hydrolysis via Potentiometric Titration
This method allows for the determination of the rate of hydrolysis by monitoring the production of hydrochloric acid.
Materials:
-
2-Fluorobenzoyl chloride, 3-Fluorobenzoyl chloride, 4-Fluorobenzoyl chloride, Benzoyl chloride
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide solution (e.g., 0.02 M)
-
pH meter or autotitrator
-
Thermostatted reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare a stock solution of each benzoyl chloride isomer in dry acetone.
-
In a thermostatted reaction vessel (e.g., at 25 °C), add a known volume of an acetone-water mixture (e.g., 90:10 v/v).
-
Allow the solvent to reach thermal equilibrium while stirring.
-
Initiate the reaction by injecting a small, precise volume of the benzoyl chloride stock solution into the reaction vessel.
-
Monitor the pH of the solution over time.
-
At regular intervals, titrate the liberated HCl with the standardized NaOH solution to determine its concentration.
-
The rate constant (k) can be determined by plotting the concentration of HCl produced versus time and fitting the data to the appropriate rate law (typically pseudo-first-order if water is in large excess).
Protocol 2: Comparative Aminolysis via UV-Vis Spectroscopy
This method is suitable for following the reaction with an amine that has a chromophore, allowing for spectrophotometric monitoring of the product formation.
Materials:
-
Fluorinated benzoyl chloride isomers
-
Aniline or other suitable aromatic amine
-
Anhydrous solvent (e.g., acetonitrile or dichloromethane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the benzoyl chloride isomers and the amine in the chosen anhydrous solvent.
-
In a quartz cuvette, place a solution of the amine at a known concentration.
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate.
-
Initiate the reaction by injecting a small volume of the benzoyl chloride solution into the cuvette. The amine should be in large excess to ensure pseudo-first-order conditions.
-
Record the absorbance at the λmax of the resulting N-benzoyl aniline product over time.
-
The pseudo-first-order rate constant (k') can be obtained from the slope of a plot of ln(Af - At) versus time, where At is the absorbance at time t and Af is the final absorbance.
-
The second-order rate constant is calculated by dividing k' by the concentration of the amine.
Visualizing the Synthetic Workflow
The synthesis of fluorinated benzoyl chlorides is a crucial first step for their application. A general and reliable method involves the reaction of the corresponding fluorobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂).
Caption: General workflow for the synthesis of fluorinated benzoyl chlorides.
Logical Framework for Reactivity Assessment
The decision-making process for selecting the appropriate fluorinated benzoyl chloride can be visualized as follows:
Caption: Logical relationship between substituent effects and predicted reactivity.
Conclusion
The reactivity of fluorinated benzoyl chlorides is a nuanced interplay of inductive, mesomeric, and steric effects. For researchers and drug development professionals, a clear understanding of these principles is paramount for efficient and predictable synthesis. Based on available experimental data and established theory, 3-fluorobenzoyl chloride is predicted to be the most reactive isomer due to the dominance of the inductive effect. 4-Fluorobenzoyl chloride exhibits reactivity comparable to unsubstituted benzoyl chloride, as the inductive and mesomeric effects largely counteract each other. The reactivity of 2-fluorobenzoyl chloride is expected to be intermediate, influenced by a strong inductive effect and potential steric hindrance. By leveraging this knowledge and the provided experimental frameworks, scientists can strategically employ these valuable fluorinated building blocks to accelerate their research and development endeavors.
References
- Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991, 91 (2), 165–195. [Link]
- Anslyn, E. V.; Dougherty, D. A. Modern Physical Organic Chemistry. University Science Books, 2006. [Link]
- PrepChem. Synthesis of 2-fluorobenzoyl chloride. [Online].
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial 2-Chloro-4-fluorobenzoyl Chloride
Introduction: The Critical Role of Purity in a Versatile Chemical Building Block
2-Chloro-4-fluorobenzoyl chloride is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals. As an acyl chloride, its high reactivity is its greatest asset, enabling efficient formation of ester and amide bonds.[1][2][3] However, this same reactivity makes it susceptible to degradation and complicates its analysis. For researchers in drug development, the purity of this reagent is not a trivial specification; it is a critical parameter that directly influences reaction yield, impurity profiles of subsequent intermediates, and the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] The presence of even minor impurities can lead to the formation of difficult-to-remove by-products, consume expensive reagents, and compromise the integrity of biological assays.[4][6]
This guide provides a comparative analysis of key analytical methodologies for assessing the purity of commercial this compound. We will move beyond simple protocol recitation to explain the underlying principles and rationale, equipping you to select the most appropriate technique for your specific needs, be it routine quality control, troubleshooting a synthesis, or validating a new supplier.
Understanding the Impurity Landscape
Effective purity assessment begins with understanding the likely impurities. For this compound, these typically fall into three categories:
-
Process-Related Impurities: These originate from the manufacturing process. The most common synthesis involves the reaction of 2-chloro-4-fluorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[2]
-
Degradation Products: Acyl chlorides are highly sensitive to moisture.[9] The primary degradation product is the parent carboxylic acid, 2-chloro-4-fluorobenzoic acid, formed via hydrolysis.[1]
-
Contaminants: These can include residual solvents, reagents from purification steps, or inorganic salts.[5]
The impact of these impurities is significant. The parent carboxylic acid, for instance, will not participate in acylation reactions and can quench basic reagents, leading to lower yields.[8]
Workflow for Comprehensive Purity Assessment
A robust purity assessment strategy often involves a multi-technique approach to gain a complete picture of both volatile and non-volatile, as well as reactive and inert, impurities.
Caption: Overall workflow for purity assessment.
Comparative Analysis of Analytical Methodologies
The choice of analytical method depends on the specific question being asked. Are you performing a quick identity check, quantifying the main component, or conducting a deep search for trace impurities?
| Methodology | Principle | Primary Application | Strengths | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on boiling point and column affinity. | Quantification of the main component and volatile impurities. | High resolution; excellent for thermally stable, volatile compounds; easily coupled with Mass Spectrometry (MS) for identification.[10][11] | Not suitable for non-volatile impurities (e.g., parent acid, salts); risk of on-column degradation for highly reactive compounds. |
| Derivatization-HPLC | Chemical conversion of the reactive acyl chloride to a stable derivative (e.g., ester or amide) prior to HPLC analysis.[12][13] | Accurate quantification of the main component and non-volatile impurities (like the parent acid). | Overcomes the reactivity and instability issues of direct HPLC analysis; high sensitivity and specificity.[12][14] | Requires an additional sample preparation step; derivatization reaction must be complete and free of side products. |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei to elucidate molecular structure. | Structural confirmation and quantification against an internal standard. | Provides unambiguous structural information; can detect and identify a wide range of impurities simultaneously without chromatography.[15][16][17] | Lower sensitivity compared to chromatographic methods; signal overlap can complicate quantification of minor impurities. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Rapid identity confirmation and detection of major functional group impurities. | Very fast and requires minimal sample preparation; excellent for distinguishing acyl chloride (C=O stretch ~1790 cm⁻¹) from carboxylic acid (C=O stretch ~1710 cm⁻¹).[18][19][20] | Not quantitative for minor components; provides limited structural information compared to NMR. |
| Acid-Base Titration | The sample is reacted with an excess of a base (e.g., NaOH), which hydrolyzes the acyl chloride. The excess base is then back-titrated with an acid. | Rapid determination of total acyl chloride content (assay). | Simple, inexpensive, and fast; provides a good overall purity value.[11] | Non-specific; it cannot distinguish the target acyl chloride from other acidic or hydrolyzable impurities. |
Experimental Protocols & Comparative Data
To illustrate the application of these methods, we present protocols for the two most powerful quantitative techniques—GC and Derivatization-HPLC—and provide hypothetical data for three different commercial grades of this compound.
Protocol 1: Purity and Volatile Impurity Analysis by Gas Chromatography (GC-FID)
-
Rationale: This method is ideal for quantifying the main component and separating it from other volatile impurities. An internal standard is used for precise quantification, correcting for injection volume variations.[10]
-
Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm x 0.25 µm.[10][11]
-
Reagents: Dichloromethane (anhydrous), Undecane (Internal Standard).
-
Procedure:
-
Internal Standard Stock (IS Stock): Accurately weigh ~100 mg of undecane and dissolve in 100 mL of anhydrous dichloromethane.
-
Sample Preparation: In a glove box or under an inert atmosphere, accurately weigh ~50 mg of this compound into a vial. Add 10.0 mL of the IS Stock solution. Cap immediately and mix.
-
GC Conditions:
-
Injector Temp: 250 °C
-
Detector Temp: 280 °C
-
Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min).
-
Carrier Gas: Helium, 1.2 mL/min.
-
Injection Volume: 1 µL.
-
-
Quantification: Calculate the concentration based on the peak area ratio of this compound to the undecane internal standard against a calibration curve.
-
Protocol 2: Assay and Non-Volatile Impurity Analysis by Derivatization-HPLC
-
Rationale: Direct analysis of acyl chlorides by reversed-phase HPLC is problematic due to rapid hydrolysis on the column with aqueous mobile phases.[21] Derivatizing the acyl chloride to a stable methyl ester with anhydrous methanol allows for robust and accurate analysis.[13][22] This also enables the simultaneous quantification of the parent carboxylic acid impurity.
Caption: Workflow for Derivatization-HPLC analysis.
-
Instrumentation: HPLC with UV Detector (254 nm).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents: Anhydrous Methanol, Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid.
-
Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Procedure:
-
Sample Preparation: Under an inert atmosphere, accurately weigh ~20 mg of the this compound sample into a vial. Add 1 mL of anhydrous methanol and 8 mL of acetonitrile. Cap and vortex. Let stand for 30 minutes to ensure complete derivatization. Dilute to 100.0 mL with mobile phase A/B (50:50).
-
Standard Preparation: Prepare separate standards of 2-chloro-4-fluorobenzoic acid and the corresponding methyl ester (if available) to determine their retention times.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30 °C.
-
Detection: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient: 40% B to 95% B over 15 minutes.
-
-
Quantification: Determine the area percent of the methyl ester derivative and the parent carboxylic acid.
-
Hypothetical Comparative Data
| Commercial Grade | Purity by GC-FID (%) | Purity by Titration (%) | 2-chloro-4-fluorobenzoic acid by Derivatization-HPLC (%) | Other Volatile Impurities by GC (%) | Overall Assessment |
| Grade A | 99.2 | 99.3 | 0.6 | 0.2 | High purity, suitable for most applications. Low levels of parent acid and a minor volatile impurity. |
| Grade B | 97.1 | 99.5 | 2.4 | 0.5 | Misleadingly high purity by titration. Significant parent acid content could impact reactions sensitive to acidic conditions or requiring precise stoichiometry. |
| Grade C | 95.5 | 95.8 | 1.5 | 3.0 | Lower purity grade. Contains a significant amount of an unknown volatile impurity, requiring identification (e.g., by GC-MS) before use in critical applications. |
Conclusion and Recommendations
The purity assessment of this compound is a clear example where a single analytical method can provide a misleading picture.
-
For routine QC and release: A combination of GC-FID for assay and volatile impurities, supplemented by FTIR for rapid identity confirmation, is a robust and efficient approach.
-
For troubleshooting or method development: When reaction yields are low or unexpected side products are observed, Derivatization-HPLC is invaluable for accurately quantifying the non-volatile parent acid impurity. ¹H NMR can provide crucial structural information about unknown impurities.
-
For initial supplier validation: A comprehensive analysis using all methods is recommended. Titration can provide a quick but potentially inaccurate assay, while the combination of GC and Derivatization-HPLC will deliver a complete and trustworthy impurity profile.
Ultimately, investing in a thorough, multi-faceted analytical approach ensures the quality and consistency of this critical reagent, safeguarding the integrity of your research and development pipeline. The validation of these analytical methods is a critical aspect of ensuring their reliability and accuracy in a pharmaceutical quality control setting.[23][24][25][26]
References
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- PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances.
- Semantic Scholar. (2013). Determination of Benzoyl Chloride Using Capillary Gas Chromatography.
- BenchChem. (n.d.). A Comparative Guide to the Quantitative Analysis of Benzoyl Chloride.
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- BenchChem. (n.d.). A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents.
- ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.
- ResearchGate. (n.d.). An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites.
- Semantic Scholar. (2012). FT-IR SPECTROSCOPIC INVESTIGATION OF SOME M(BENZOYL CHLORIDE)2Ni(CN)4 COMPLEXES (M = Co, Ni and Cd).
- IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
- ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol.
- International Journal of Pharmaceutical Erudition. (2013). Validation of Analytical Methods for Pharmaceutical Analysis.
- ChemicalBook. (n.d.). Benzoyl chloride(98-88-4) IR2 spectrum.
- GMP Training. (2024). What is analytical method validation in GMP.
- PubChem. (n.d.). Benzoyl chloride.
- ChemicalBook. (n.d.). 2-Fluoro-4-chlorobenzoyl chloride(394-39-8) 1H NMR spectrum.
- Sigma-Aldrich. (n.d.). This compound 97.
- National Institutes of Health (NIH). (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea.
- Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
- ChemicalBook. (n.d.). 4-Fluorobenzoyl chloride(403-43-0) 1H NMR spectrum.
- ECHEMI. (n.d.). Analyzing acid chlorides?.
- ResearchGate. (n.d.). Impurity formation studies with peptide-loaded polymeric microspheres. Part II. In vitro evaluation.
- National Institutes of Health (NIH). (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug.
- ChemicalBook. (n.d.). 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides.
- Chinese Chemical Letters. (n.d.). Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis.
- Wikipedia. (n.d.). Acyl chloride.
- Veeprho. (2020). Effects of Impurities in Pharmaceuticals.
- Save My Exams. (2025). Acyl Chlorides (OCR A Level Chemistry A): Revision Note.
- Oceanic Pharmachem. (2019). Effects of Impurities in Pharmaceuticals.
- SpectraBase. (n.d.). 2-Chloro-4-fluorobenzaldehyde - Optional[1H NMR] - Spectrum.
- BenchChem. (n.d.). Common impurities in commercial 4-Fluorobenzaldehyde.
- TCI AMERICA. (n.d.). This compound.
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A Spectroscopic Guide to Differentiating Benzoyl Chloride Isomers: An In-Depth Analysis for Researchers
For professionals in drug development, fine chemical synthesis, and materials science, the precise identification of constitutional isomers is a foundational requirement for ensuring product purity, optimizing reaction pathways, and meeting regulatory standards. The ortho-, meta-, and para-isomers of chlorobenzoyl chloride, while possessing the same molecular formula and functional groups, exhibit distinct electronic and steric properties due to the varied position of the chlorine atom on the aromatic ring. These subtle structural differences manifest as unique fingerprints in their respective spectroscopic data.
This comprehensive guide provides a detailed comparative analysis of the spectroscopic signatures of 2-chlorobenzoyl chloride, 3-chlorobenzoyl chloride, and 4-chlorobenzoyl chloride. We will delve into the nuances of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, explaining the causal relationships between isomeric structure and spectral output. This guide is designed to equip researchers with the expertise to confidently identify and differentiate these critical chemical building blocks.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful first-pass analytical technique for functional group identification and for discerning aromatic substitution patterns. The key differentiating features for the chlorobenzoyl chloride isomers are found in the carbonyl (C=O) stretching region and the C-H out-of-plane bending region.
The electron-withdrawing nature of both the chlorine atom and the benzoyl chloride group influences the electron density distribution within the benzene ring and, consequently, the vibrational frequencies of its bonds.
Key IR Spectral Features for Isomer Differentiation:
| Vibrational Mode | 2-Chlorobenzoyl Chloride (cm⁻¹) | 3-Chlorobenzoyl Chloride (cm⁻¹) | 4-Chlorobenzoyl Chloride (cm⁻¹) | Rationale for Differentiation |
| C=O Stretch | ~1785, ~1740 (doublet) | ~1775, ~1745 (doublet) | ~1770, ~1740 (doublet) | The carbonyl stretch in benzoyl chlorides often appears as a doublet due to Fermi resonance. The position is sensitive to electronic effects. The para isomer often shows a slightly lower frequency due to resonance effects. |
| Aromatic C=C Stretch | ~1590, ~1470 | ~1595, ~1475 | ~1590, ~1490 | These in-ring vibrations are characteristic of the aromatic system. |
| C-H Out-of-Plane Bending | ~750 (strong) | ~880 (strong), ~780 (strong) | ~820 (strong) | This region is highly diagnostic for benzene ring substitution patterns. The ortho isomer typically shows one strong band, the meta isomer shows two distinct strong bands, and the para isomer shows a single strong band at a higher wavenumber than the ortho.[1][2] |
| C-Cl Stretch (Aryl) | ~1050 | ~1075 | ~1090 | The position of this stretch is influenced by the interaction with other vibrational modes in the molecule. |
Experimental Protocol: Acquiring IR Spectra
A standard protocol for obtaining high-quality FT-IR spectra of liquid samples like chlorobenzoyl chlorides is as follows:
-
Sample Preparation: As these are liquids, the neat sample can be analyzed. Place a single drop of the chlorobenzoyl chloride isomer between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup:
-
Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Detector: Typically a deuterated triglycine sulfate (DTGS) detector.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
-
Background Collection: Run a background scan with the empty salt plates to account for atmospheric CO₂ and H₂O, as well as any absorbance from the plates themselves.
-
Sample Analysis: Place the prepared sample in the spectrometer's sample compartment and acquire the spectrum.
-
Data Processing: The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for IR Spectral Analysis
Caption: Workflow for identifying chlorobenzoyl chloride isomers using IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Tool
NMR spectroscopy provides the most definitive data for differentiating the chlorobenzoyl chloride isomers by probing the chemical environment of the ¹H and ¹³C nuclei. The chemical shifts, splitting patterns, and integration of the aromatic protons, as well as the number of unique carbon signals, provide unambiguous fingerprints for each isomer.[3]
¹H NMR Spectroscopy
The electron-withdrawing effects of the carbonyl group and the chlorine atom deshield the aromatic protons, causing their signals to appear downfield. The substitution pattern dictates the symmetry of the molecule and, consequently, the appearance of the aromatic region of the spectrum.[4]
Comparative ¹H NMR Spectral Data (in CDCl₃):
| Isomer | Aromatic Protons (δ, ppm, Integration, Multiplicity) | Rationale for Differentiation |
| 2-Chlorobenzoyl Chloride | ~8.08 (1H, d), ~7.53 (1H, t), ~7.48 (1H, t), ~7.42 (1H, d)[5][6] | Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent, leading to a complex multiplet pattern. |
| 3-Chlorobenzoyl Chloride | ~8.05 (1H, s), ~7.95 (1H, d), ~7.65 (1H, d), ~7.45 (1H, t) | The four aromatic protons are also non-equivalent, resulting in a distinct complex multiplet pattern different from the ortho isomer. |
| 4-Chlorobenzoyl Chloride | ~8.03 (2H, d), ~7.48 (2H, d)[7][8] | The molecule possesses a plane of symmetry, resulting in two sets of chemically equivalent protons. This gives rise to a characteristic pair of doublets (an AA'BB' system), which is a clear indicator of para-disubstitution. |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy is particularly powerful for distinguishing these isomers based on the number of signals in the aromatic region, which directly corresponds to the number of unique carbon environments.[9] The chemical shifts are influenced by the inductive and resonance effects of the substituents.[5][10]
Comparative ¹³C NMR Spectral Data (in CDCl₃):
| Isomer | Number of Aromatic Signals | Carbonyl Carbon (δ, ppm) | Rationale for Differentiation |
| 2-Chlorobenzoyl Chloride | 6 | ~165 | All six aromatic carbons are chemically non-equivalent due to the lack of symmetry. |
| 3-Chlorobenzoyl Chloride | 6 | ~167 | Similar to the ortho isomer, all six aromatic carbons are unique. |
| 4-Chlorobenzoyl Chloride | 4 | ~168 | The plane of symmetry renders the aromatic carbons equivalent in pairs, resulting in only four distinct signals (two for the substituted carbons and two for the unsubstituted carbons). This is a definitive feature of the para isomer. |
Experimental Protocol: Acquiring NMR Spectra
-
Sample Preparation:
-
Dissolve 5-10 mg of the chlorobenzoyl chloride isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Angle: A 30-45° pulse angle.
-
Spectral Width: ~12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
-
Instrument Setup (¹³C NMR):
-
Spectrometer: Same as for ¹H NMR.
-
Pulse Angle: 45-90°.
-
Spectral Width: ~220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds (longer delay helps in observing quaternary carbons).
-
-
Data Acquisition and Processing: Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum. Phase and baseline correct the spectrum and integrate the signals for ¹H NMR.
Mass Spectrometry (MS): Elucidating Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation patterns observed under electron ionization (EI) can also be used to distinguish between the isomers. The presence of chlorine is readily identified by the characteristic M+2 isotopic peak, with an intensity approximately one-third that of the molecular ion peak, due to the natural abundance of ³⁵Cl and ³⁷Cl.[11]
The primary fragmentation pathway for benzoyl chlorides involves the loss of the chlorine radical from the acyl group to form the stable benzoyl cation.[12] Further fragmentation of this cation can provide clues to the original position of the chlorine substituent on the aromatic ring.
Key Fragmentation Pathways and Differentiating Ions:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Rationale |
| All Isomers | 174/176 (M⁺/M⁺+2) | 139/141 ([M-Cl]⁺) | The base peak for all isomers is typically the chlorobenzoyl cation, formed by the loss of the acyl chlorine. |
| All Isomers | 174/176 (M⁺/M⁺+2) | 111/113 ([M-COCl]⁺) | Loss of the entire chlorocarbonyl group results in the chlorophenyl cation. |
| 2-Chlorobenzoyl Chloride | 174/176 (M⁺/M⁺+2) | 75 ([C₆H₃]⁺) | The ortho isomer can exhibit a more pronounced "ortho effect," where the proximity of the two chlorine atoms can lead to unique fragmentation pathways, such as the sequential loss of Cl and HCl, although this is not always a dominant process. A key differentiator can be the relative intensities of the fragment ions. |
| 3- and 4-Chlorobenzoyl Chloride | 174/176 (M⁺/M⁺+2) | The fragmentation patterns of the meta and para isomers are often very similar, making them difficult to distinguish by EI-MS alone. Tandem MS (MS/MS) may be required for definitive identification by analyzing the collision-induced dissociation of the [M-Cl]⁺ fragment ion.[13] |
Visualizing Fragmentation
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: NMR Spectroscopy of Benzene Derivatives [jove.com]
- 4. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]
- 5. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR spectrum [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chlorobenzoyl chloride(122-01-0) 1H NMR [m.chemicalbook.com]
- 9. How might you use 13C NMR spectroscopy to differentiate between t... | Study Prep in Pearson+ [pearson.com]
- 10. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Compounds Derived from 2-Chloro-4-fluorobenzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Scaffold
In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a critical decision that dictates the trajectory of a research program. 2-Chloro-4-fluorobenzoyl chloride, a readily available and highly reactive acyl chloride, has emerged as a valuable building block for the synthesis of a diverse array of biologically active molecules.[1] The presence of both chlorine and fluorine atoms on the phenyl ring is not merely a synthetic handle but a strategic design element. These halogens can significantly modulate the physicochemical properties of the resulting derivatives, influencing their metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comparative analysis of the biological activities of prominent classes of heterocyclic compounds derived from this versatile precursor, with a focus on their anticancer and antimicrobial properties. We will delve into the synthetic strategies, structure-activity relationships (SAR), and mechanisms of action, supported by experimental data from the literature.
I. The Synthetic Hub: From Acyl Chloride to Bioactive Heterocycles
The journey from this compound to a library of potential drug candidates typically begins with its conversion to a more stable intermediate, 2-chloro-4-fluorobenzoic acid hydrazide. This key intermediate serves as a versatile platform for the construction of various five-membered aromatic heterocycles, including 1,3,4-oxadiazoles, pyrazoles, and 1,2,4-triazoles. The general synthetic workflow is depicted below.
Caption: General synthetic pathways from this compound.
II. Comparative Analysis of Biological Activities
This section will compare the anticancer and antimicrobial activities of three major classes of heterocyclic compounds synthesized from the 2-chloro-4-fluorobenzoyl scaffold.
A. Anticancer Activity: A Multi-pronged Attack
Derivatives of this compound have demonstrated significant potential as anticancer agents, with different heterocyclic scaffolds exhibiting distinct mechanisms of action and potencies against various cancer cell lines.
The 1,3,4-oxadiazole ring is a well-established pharmacophore in anticancer drug design.[2] Several studies have reported the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles incorporating the 2-chloro-4-fluorophenyl moiety, which have shown promising cytotoxic effects.
Mechanism of Action: The anticancer activity of 1,3,4-oxadiazole derivatives is often multi-faceted. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest.[2] Predictive studies suggest that potential molecular targets include Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth and proliferation.[3]
Comparative Performance: The cytotoxic activity of 1,3,4-oxadiazole derivatives is highly dependent on the nature of the substituent at the 5-position of the oxadiazole ring. For instance, in a study evaluating a series of novel 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles, the breast adenocarcinoma cell line (MDA-MB-231) was found to be more sensitive than the colon adenocarcinoma cell line (HT-29).[2]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 1,3,4-Oxadiazoles | HeLa, A549, Hep-2 | 5.34 - 45.11 | - | - | [4] |
| 1,3,4-Oxadiazoles | HT-29, MDA-MB-231 | >10 (viability reduction) | Doxorubicin | - | [2] |
Structure-Activity Relationship (SAR):
-
The nature of the substituent on the second phenyl ring significantly influences cytotoxicity.
-
The presence of a pyridyl group at the 5-position has been associated with promising activity.[2]
Pyrazoles are another class of heterocyclic compounds that have garnered significant attention for their anticancer properties.[5] The incorporation of the 2-chloro-4-fluorophenyl moiety into pyrazole scaffolds has yielded compounds with potent growth inhibitory activity against various tumor cell lines.
Mechanism of Action: A key mechanism of action for some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]
Comparative Performance: In a study of 1H-benzofuro[3,2-c]pyrazole derivatives, compound 5b (structure not shown) exhibited potent inhibitory activities against K562 (human erythroleukemia), MCF-7 (human breast cancer), and A549 (human lung cancer) cells, being 5- to 35-fold more potent than the reference compound ABT-751 in inhibiting A549 and K562 cells.[5]
| Compound Class | Cancer Cell Line | GI50 (µM) | Reference Compound | GI50 (µM) | Reference |
| Pyrazoles | K562, A549, MCF-7 | 0.021 - >10 | ABT-751 | 0.74 - 1.1 | [5] |
Structure-Activity Relationship (SAR):
-
The substitution pattern on the pyrazole ring is crucial for activity.
-
The presence of specific substituents can enhance the binding affinity to the colchicine binding site of tubulin.
1,2,4-triazoles are versatile scaffolds that have been explored for a wide range of biological activities, including anticancer effects.
Mechanism of Action: The anticancer mechanism of 1,2,4-triazole derivatives can vary. Some have been found to induce apoptosis and block the cell cycle in the G2/M phase in cancer cells.
Comparative Performance: A study on novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives showed that some compounds possessed significant antiproliferative activities against four cancer cell lines: HepG2, HCT116, PC-3, and Hela.
B. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
The 2-chloro-4-fluorobenzoyl scaffold has also been utilized to develop potent antimicrobial agents.
The direct hydrazide derivatives of fluorobenzoic acids have been shown to possess antimicrobial activity, particularly against Gram-positive bacteria.[6]
Comparative Performance: In a study comparing different hydrazide derivatives, compounds of general formula (B), obtained by condensing R-substituted benzoyl chlorides with isonicotinic hydrazide, showed greater activity, especially against M. paratuberculosis.[6]
| Compound Class | Microbial Strain | Activity | Reference |
| Hydrazides | Gram-positive bacteria | Inhibitory | [6] |
The conversion of the hydrazide to thiosemicarbazides and subsequent cyclization to 1,2,4-triazoles has yielded compounds with significant antibacterial activity.
Mechanism of Action: For fluorobenzoylthiosemicarbazides, a proposed mechanism of action is the allosteric inhibition of D-alanyl-D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.
Comparative Performance: A study on a library of fluorobenzoylthiosemicarbazides and their corresponding 1,2,4-triazoles found that the thiosemicarbazides were significantly more active than the cyclized triazoles. The antibacterial activity was highly dependent on the substitution pattern at the N4 aryl position of the thiosemicarbazide. Trifluoromethyl derivatives showed the most promising activity against both reference strains and clinical isolates of methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MRSA).[7]
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Thiosemicarbazides | S. aureus (including MRSA) | 7.82 - 31.25 | [7] |
| 1,2,4-Triazoles | Gram-positive bacteria | Inactive | [7] |
Structure-Activity Relationship (SAR):
-
The uncyclized thiosemicarbazide scaffold is crucial for antibacterial activity.
-
Electron-withdrawing groups, such as trifluoromethyl, at the meta or para position of the N4-aryl ring enhance activity.
III. Experimental Protocols
To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments described in the literature.
A. Synthesis Protocols
This protocol is a representative example of the synthesis of 1,3,4-oxadiazole derivatives.
Caption: Workflow for the synthesis of 1,3,4-oxadiazole derivatives.
Step-by-step methodology:
-
Esterification: A mixture of 2-chloro-4-fluorobenzoic acid and an excess of absolute ethanol in the presence of a catalytic amount of concentrated sulfuric acid is refluxed for 4-6 hours.
-
Hydrazide formation: The resulting ester is then refluxed with hydrazine hydrate in ethanol to yield 2-chloro-4-fluorobenzoic acid hydrazide.
-
Condensation: The hydrazide is condensed with a substituted aromatic carboxylic acid in a suitable solvent.
-
Cyclization: The resulting N,N'-diacylhydrazine is cyclized to the corresponding 1,3,4-oxadiazole using a dehydrating agent such as phosphorus oxychloride (POCl3).[4]
B. Biological Assay Protocols
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-step methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.[4]
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-step methodology:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
IV. Conclusion and Future Perspectives
The this compound scaffold has proven to be a fruitful starting point for the development of novel bioactive compounds with significant potential in oncology and infectious diseases. The diverse heterocyclic derivatives, particularly 1,3,4-oxadiazoles, pyrazoles, and thiosemicarbazides, have demonstrated potent and, in some cases, selective biological activities. The comparative analysis presented in this guide highlights the importance of the heterocyclic ring system and the substitution patterns in determining the biological activity and mechanism of action.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: In-depth investigation of the molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.
-
In Vivo Studies: Evaluation of the most promising candidates in animal models of cancer and infectious diseases to assess their in vivo efficacy and safety.
The continued exploration of the chemical space around the 2-chloro-4-fluorobenzoyl scaffold holds great promise for the discovery of next-generation therapeutic agents.
V. References
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals (Basel). 2021 May 6;14(5):438. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. 2016 Oct 26;21(11):1423. Available from: [Link]
-
[Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity]. Farmaco Sci. 1983 Aug;38(8):555-65. Available from: [Link]
-
Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity. J Adv Pharm Technol Res. 2014 Jul;5(3):133-9. Available from: [Link]
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals (Basel). 2021 May 6;14(5):438. Available from: [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules. 2020 Dec 31;26(1):164. Available from: [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Hydrazide derivatives of fluorobenzoic acids and their antimicrobial activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Chloro-4-fluorobenzoyl Chloride
As researchers and developers, our focus is often on the synthesis and application of novel compounds. However, the responsible management of chemical waste is a paramount aspect of laboratory safety and environmental stewardship. 2-Chloro-4-fluorobenzoyl chloride is a highly useful acylating agent, but its reactivity profile demands a rigorous and well-understood disposal protocol. This guide moves beyond mere compliance, offering a deep, mechanistically-grounded approach to ensure that this reactive compound is handled and neutralized safely from cradle to grave.
The core hazard of this compound stems from its acyl chloride functional group. This group is highly electrophilic and reacts readily—often violently—with any available nucleophile, most notably water from the atmosphere or aqueous solutions. This hydrolysis reaction is rapid and highly exothermic, producing corrosive hydrochloric acid (HCl) and 2-chloro-4-fluorobenzoic acid.[1][2] Therefore, simply diluting and pouring it down the drain is not an option and would constitute a serious safety and regulatory violation.[3][4]
This guide provides a systematic framework for the safe neutralization and disposal of this compound, ensuring the protection of personnel and the integrity of your facility.
Part 1: Hazard Profile and Essential Precautions
Before any handling or disposal, a complete understanding of the chemical's properties is essential. This compound is corrosive, reactive, and harmful if swallowed.[5]
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Reference(s) |
| CAS Number | 21900-54-9 | [6] |
| Molecular Formula | C₇H₃Cl₂FO | |
| Molecular Weight | 193.00 g/mol | |
| Appearance | Colorless to light yellow liquid | [7] |
| Key GHS Hazard Codes | H314: Causes severe skin burns and eye damage | [8][9] |
| H302: Harmful if swallowed | [5] | |
| H335: May cause respiratory irritation | [8] | |
| Primary Reactivity | EUH029: Contact with water liberates toxic gas (HCl) | [9] |
Mandatory Personal Protective Equipment (PPE):
Given the severe corrosive nature and high reactivity of this compound, the following PPE is non-negotiable:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are required.[10] The violent nature of its reaction with water can cause dangerous splashing.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[10] Always check the glove manufacturer's compatibility chart. Never wear latex gloves.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to protect against inhalation of the lachrymatory vapors and the HCl gas produced during neutralization.[3][11][12]
Part 2: Disposal Workflow - A Decision-Based Approach
The proper disposal path depends on the situation: managing an accidental spill or neutralizing bulk/residual waste. The following workflow provides a clear decision-making framework.
Caption: Decision workflow for handling this compound.
Part 3: Detailed Disposal Protocols
These protocols are designed to be self-validating, incorporating checks to ensure the process is completed safely and effectively.
Protocol A: Management of Small-Scale Spills (<100 mL)
This procedure is for minor spills that can be safely managed by trained laboratory personnel.
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Ensure Ventilation: Confirm the chemical fume hood is operating correctly.
-
Containment: Do NOT use water.[9][11] Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[8] Avoid using combustible absorbents like paper towels or sawdust.
-
Collection: Once the material is fully absorbed, carefully sweep or scoop the mixture into a designated, robust, and sealable hazardous waste container (e.g., a wide-mouthed polyethylene bottle).
-
Decontamination: Wipe the spill area with a cloth dampened with a non-reactive solvent (e.g., toluene or xylene), followed by a thorough wash with soap and water. All cleaning materials must be placed in the solid hazardous waste container.
-
Labeling and Disposal: Seal and label the waste container as "Hazardous Waste: Solid Spill Debris containing this compound" and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
Protocol B: Controlled Neutralization of Unused/Waste Chemical
This is the preferred method for rendering the bulk chemical non-hazardous before final disposal. The principle is a controlled hydrolysis followed by neutralization.
-
Causality: We slowly add the reactive acyl chloride to a basic solution. This approach ensures that the highly reactive compound is the limiting reagent, allowing for better control over the exothermic reaction. The base (sodium bicarbonate) neutralizes the acidic byproducts (HCl and 2-chloro-4-fluorobenzoic acid) in real-time.
Equipment and Reagents:
-
Large beaker or flask (at least 10x the volume of the acyl chloride).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
Dropping funnel or pipette.
-
Saturated sodium bicarbonate (NaHCO₃) solution.
-
pH paper or a calibrated pH meter.
Step-by-Step Procedure:
-
Setup: Place the large beaker containing the saturated sodium bicarbonate solution in the ice bath on the stir plate. Begin gentle stirring. The volume of the bicarbonate solution should be at least 20 times the volume of the acyl chloride to be neutralized.
-
Cooling: Allow the bicarbonate solution to cool to below 10°C.
-
Slow Addition (Critical Step): Carefully and very slowly, add the this compound to the cold, stirring bicarbonate solution drop by drop using a pipette or dropping funnel.
-
Observe and Control: You will observe vigorous gas evolution (CO₂). The addition rate must be slow enough to control the effervescence and prevent the reaction temperature from exceeding 20°C. If the reaction becomes too vigorous, stop the addition immediately and allow it to subside.
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion.
-
Validation: Remove the ice bath and allow the mixture to warm to room temperature. Check the pH of the aqueous solution to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, slowly add more sodium bicarbonate until the target pH is reached and effervescence ceases.
-
Final Collection: Transfer the neutralized aqueous solution into a designated hazardous waste container labeled "Hazardous Waste: Aqueous waste containing 2-chloro-4-fluorobenzoic acid sodium salt and sodium chloride."
Part 4: Final Waste Disposition
All waste streams, whether from a spill cleanup or a neutralization protocol, are considered hazardous waste.
-
Labeling: Ensure all waste containers are clearly and accurately labeled according to EPA and DOT regulations.[3][13] The label must include the chemical name of the contents, the associated hazards (Corrosive, Toxic), and the date of accumulation.
-
Storage: Store sealed waste containers in a designated satellite accumulation area, away from incompatible materials.[14]
-
Disposal: All hazardous waste must be disposed of through your institution's certified EHS provider or a licensed hazardous waste disposal company.[11][15] Never dispose of this material in the general trash or down the sanitary sewer.[4]
Part 5: Emergency Procedures for Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11][16] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5][9]
By understanding the chemical principles behind its hazards and adhering to these validated protocols, you can ensure the safe and responsible disposal of this compound, upholding the highest standards of laboratory safety.
References
- Occupational Safety and Health Administration (OSHA). (n.d.). Toxic, Irritative, and Corrosive Gases and Liquids.
- OSHA Training School. (2024). Corrosive Safety: Protecting Workers from Harmful Substances.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- ACTenviro. (2024). How To Effectively Handle and Manage Corrosive Chemicals.
- Lion Technology. (2019). How DOT and OSHA Regulate Corrosive Materials.
- Weber Logistics. (2024). Storage of corrosive chemicals: 5 warehousing essentials.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).
- Tuttee Academy. (2021). AS/A-level - Acylation (Acyl Chlorides).
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Personal protective equipment for handling 2-Chloro-4-fluorobenzoyl chloride
A Researcher's Guide to Safely Handling 2-Chloro-4-fluorobenzoyl Chloride
Navigating the complexities of drug development and chemical synthesis requires not only scientific acumen but also an unwavering commitment to safety. This compound, a key intermediate in many synthetic pathways, is a reactive and corrosive compound that demands meticulous handling. This guide provides essential, experience-driven protocols for its safe use, from initial handling to final disposal, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Inherent Risks of this compound
This compound (CAS No: 21900-54-9) is a corrosive liquid that can cause severe skin burns and eye damage.[1][2][3][4] It is also harmful if swallowed.[1][5][6] The primary dangers arise from its reactivity, particularly with moisture. Contact with water can liberate toxic gases, and the compound itself is a lachrymator, meaning it can cause tearing.[2] Understanding these properties is the foundation of a robust safety protocol.
Key Hazard Information:
| Hazard Statement | GHS Classification | Source |
| Causes severe skin burns and eye damage | Skin Corrosion 1B, Eye Damage 1 | [3][5] |
| Harmful if swallowed | Acute Toxicity 4 (Oral) | [5] |
| May cause respiratory irritation | STOT SE 3 | [3] |
| May be corrosive to metals | Corrosive to metals 1 | [1][4][6] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound.[7] Standard laboratory attire is insufficient; a comprehensive barrier is required.
Core PPE Requirements:
-
Eye and Face Protection : Due to the severe risk of eye damage, chemical splash goggles are mandatory.[8][9] For tasks with a higher risk of splashing, such as transferring large volumes, a full-face shield should be worn in conjunction with goggles.[8][10][11] A face shield alone does not provide adequate protection.[8]
-
Hand Protection : Chemical-resistant gloves are essential.[10] Materials such as nitrile, neoprene, or butyl rubber are recommended.[8][10] Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised. It is advisable to wear two pairs of gloves (double-gloving) for enhanced protection during transfers.
-
Body Protection : A chemical-resistant lab coat or apron is necessary to protect against skin contact.[9] For larger-scale operations, a full chemical-resistant suit may be warranted.
-
Respiratory Protection : All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[8][11] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors should be used.[5][12]
Donning and Doffing PPE: A Critical Procedure
The order in which you put on and take off your PPE is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Safe Handling and Storage: A Step-by-Step Approach
Adherence to a strict protocol for handling and storage is paramount to preventing accidents.
Handling Procedures:
-
Preparation : Before starting any work, ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[8][13] Have appropriate spill cleanup materials, such as a neutralizer (e.g., sodium bicarbonate or calcium carbonate for acid-based corrosives), on hand.[8]
-
Location : Always handle this compound inside a certified chemical fume hood.[11]
-
Transferring : When transferring the liquid, do so slowly and carefully to avoid splashing.[11] Use a funnel for pouring into containers. For small-volume transfers (less than 5 mL), a syringe may be used with extreme caution.[11]
-
Moisture Control : This compound is moisture-sensitive.[2][6] Keep containers tightly closed when not in use and handle under an inert atmosphere (e.g., nitrogen or argon) if necessary for your experiment.
-
Housekeeping : Maintain a clean and organized workspace. Immediately clean up any small drips or spills, and decontaminate surfaces after work is complete.[11]
Storage Plan:
-
Container : Store in the original, tightly sealed container.[6][9] Ensure the container is made of a corrosion-resistant material.[1][6]
-
Location : Store in a cool, dry, and well-ventilated area designated for corrosive materials.[2][9][14]
-
Segregation : Store this compound away from incompatible materials such as bases, alcohols, amines, metals, and oxidizing agents.[9][12] Never store corrosives above eye level.[8][9]
-
Transport : When moving the chemical, always use a secondary container, such as a bottle carrier, to prevent breakage and spills.[8]
Emergency Protocols: Immediate and Effective Response
In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.
Exposure Response:
-
Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[2][8][15] Remove contact lenses if present and easy to do.[1][2][4] Seek immediate medical attention.[2][4][8][15]
-
Skin Contact : For minor contact, wash the affected area with soap and water for at least 15 minutes and remove contaminated clothing.[8] For major contact, immediately use a safety shower for at least 15 minutes while removing all contaminated clothing.[2][8][15] Seek immediate medical attention.[2][4][8]
-
Inhalation : Move the affected person to fresh air immediately.[1][2][16] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][2][16]
-
Ingestion : Do NOT induce vomiting.[1][2][4] Rinse the mouth with water and seek immediate medical attention.[1][2][4]
Caption: Step-by-step spill response workflow.
Disposal Plan: Compliant and Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Collection : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and properly labeled hazardous waste container.[6] The container should be compatible with corrosive materials.
-
Labeling : Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound."
-
Storage : Store the waste container in a designated satellite accumulation area, ensuring it is kept closed and segregated from incompatible waste streams.
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Never dispose of this chemical down the drain.[6]
By integrating these safety protocols into your daily laboratory operations, you can effectively manage the risks associated with this compound, fostering a secure environment for groundbreaking research.
References
- OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances.
- Chemsafe. (2025, October 15). 10 Tips for Working Safely with Corrosives.
- Safety Precautions for Corrosive Substances. (2022, August 25).
- CED Engineering. (n.d.). A Guide to Working with Corrosive Substances.
- Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards.
- National Center for Biotechnology Information. (n.d.). 2-Fluorobenzoyl chloride. PubChem Compound Database.
- American Chemistry Council. (n.d.). Protective Equipment.
- Florida State University Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills.
- Flow-Rite. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- GOV.UK. (2024, October 10). What to do in a chemical emergency.
- BESA. (n.d.). Recommended PPE to handle chemicals.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
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Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
